(S)-Isoxazolidin-4-ol Hydrochloride
Description
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Properties
IUPAC Name |
(4S)-1,2-oxazolidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCWGQYEQKYRDO-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CON1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735896 | |
| Record name | (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-01-0, 338464-55-4 | |
| Record name | (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-1,2-oxazolidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Isoxazolidin-4-ol Hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-Isoxazolidin-4-ol Hydrochloride
Foreword: A Focus on Foundational Understanding
In the landscape of drug discovery and development, the meticulous characterization of chiral building blocks is a cornerstone of success. This compound, a key heterocyclic intermediate, offers a versatile scaffold for the synthesis of complex bioactive molecules. Its utility, however, is fundamentally linked to its physical properties, which govern its reactivity, formulation potential, and stability. This guide moves beyond a simple data sheet to provide a comprehensive exploration of the core physical attributes of this compound. As your Senior Application Scientist, my objective is to not only present the data but to illuminate the causality behind the experimental methodologies used for its validation. We will delve into the "why" behind the "how," ensuring that every protocol is a self-validating system for generating trustworthy and reproducible results.
Core Molecular and Physical Properties
A foundational overview of this compound begins with its fundamental identifiers and bulk properties. This information is critical for everything from reaction stoichiometry to regulatory documentation.
| Property | Data | Source(s) |
| Chemical Name | (4S)-1,2-oxazolidin-4-ol hydrochloride | [1] |
| CAS Number | 338464-55-4 | [2] |
| Molecular Formula | C₃H₈ClNO₂ | [2] |
| Molecular Weight | 125.55 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][5] |
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of purity and polymorphic form. For hydrochloride salts, the thermal profile can also reveal information about desolvation or decomposition events. While a precise melting point for the (S)-enantiomer is not widely published, data for the racemic mixture suggests a range of 125-129°C. Differential Scanning Calorimetry (DSC) is the gold-standard technique for an unambiguous determination.[6]
Causality in Experimental Design: Why DSC?
Unlike simple capillary methods, DSC provides a complete thermodynamic profile. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus).[7] This level of detail is crucial for identifying potential polymorphs or impurities, which would manifest as broadened peaks or secondary thermal events. For a hydrochloride salt, the DSC thermogram must be interpreted carefully, as endothermic events other than melting (e.g., loss of bound solvent or HCl) can occur.
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum DSC pan. The use of a non-hermetic pan is a deliberate choice to allow for the escape of any volatile components that might evolve upon heating.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 200°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min). The heating rate of 10°C/min represents a standard condition that balances resolution and experimental time.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the endothermic peak, which is reported as the melting point. Integrate the peak area to calculate the enthalpy of fusion.
Workflow for DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile: A Key Parameter for Application
Solubility is a critical physicochemical property that influences bioavailability and formulation development.[8] For a polar molecule like this compound, understanding its solubility in a range of aqueous and organic solvents is paramount.
Causality in Experimental Design: The Shake-Flask Method
The equilibrium shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of a saturated solution at equilibrium.[9] This method ensures that the system has reached a thermodynamic steady state, providing a true measure of solubility, unlike kinetic methods which can sometimes overestimate it by generating supersaturated solutions.[10] The choice of solvents—water, buffered solutions at physiological pHs, and common organic solvents—is designed to mimic biological conditions and provide a practical guide for formulation scientists.
Experimental Protocol: Equilibrium Solubility Determination
-
System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO). "Excess" is confirmed by the visible presence of undissolved solid.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter compatible with the solvent. This step is critical to ensure no solid particulates are carried over into the analysis.
-
Quantification: Dilute the clarified supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or HPLC-CAD.
-
Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Shake-Flask Method for Equilibrium Solubility.
Structural Elucidation via Nuclear Magnetic Resonance (NMR)
Predicted ¹H and ¹³C NMR Spectral Data
The protonated heterocyclic ring system results in a complex, non-first-order splitting pattern. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignments.[12][13]
Structure and Numbering:
(Note: Numbering starts from Oxygen as 1, Nitrogen as 2)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Expected Splitting |
| C₃ | ~3.8 - 4.2 | ~65 - 75 | Diastereotopic protons, complex multiplets (dd or ddd). Coupled to C₄ and C₅ protons. |
| C₄ | ~4.5 - 4.9 | ~70 - 80 | Methine proton (CH-OH), multiplet. Coupled to C₃ and C₅ protons. Deshielded by adjacent O and OH groups. |
| C₅ | ~3.2 - 3.6 | ~50 - 60 | Diastereotopic protons, complex multiplets. Coupled to C₃ and C₄ protons. |
| -OH | Broad, variable | - | Exchangeable proton, signal may be broad and its position is solvent-dependent. |
| -NH₂⁺- | Broad, variable | - | Exchangeable protons, signal will be broad and its position is highly dependent on solvent and concentration. |
Disclaimer: These are estimated chemical shifts based on typical values for similar structural motifs. Actual experimental values may vary based on solvent, concentration, and temperature.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity is a non-negotiable parameter in pharmaceutical development. RP-HPLC is the workhorse technique for separating the main compound from any potential impurities arising from synthesis or degradation.
Causality in Method Development
This compound is a polar, small molecule that lacks a strong UV chromophore. This presents two primary challenges for RP-HPLC analysis: poor retention on standard C18 columns and low sensitivity with UV detection.[14]
-
Retention: To retain this polar analyte, a polar-embedded or polar-endcapped C18 column is recommended. Alternatively, an ion-pairing agent (e.g., heptafluorobutyric acid, HFBA) can be added to the mobile phase to form a more hydrophobic complex, thereby increasing retention.[15]
-
Detection: Given the absence of a significant chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is possible but may suffer from low sensitivity and baseline noise. A more robust approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on chromophores. Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be employed for trace-level analysis.[14]
Experimental Protocol: Purity Determination by RP-HPLC
-
Column: Polar-endcapped C18 (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD) or UV at 205 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
References
-
Patel, K., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Kataoka, H., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B. [Link]
-
Kramer, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
National High Magnetic Field Laboratory. 3D 1H–13C–14N correlation solid-state NMR spectrum. [Link]
-
Jain, A. & B. Demple. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education. [Link]
-
American Elements. (R)-Isoxazolidin-4-ol Hydrochloride. [Link]
-
Pawłowski, W., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
IAEA. Thermodynamic Properties of Molten Salts Measured by DSC. [Link]
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis. [Link]
-
TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]
-
ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
-
World Health Organization. Guidance on the design and conduct of equilibrium solubility studies. [Link]
-
Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Athanasios, P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. [Link]
-
Holmes, S. T., et al. (2022). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design. [Link]
-
Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
PubChem. (S)-isoxazolidin-4-ol. [Link]
-
Lead Sciences. This compound. [Link]
Sources
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Structural Elucidation of (S)-Isoxazolidin-4-ol Hydrochloride: A Comprehensive Technical Guide
The following technical guide details the structural elucidation of (S)-Isoxazolidin-4-ol Hydrochloride , a critical chiral building block in medicinal chemistry. This analysis synthesizes spectroscopic data principles with experimental protocols to establish a rigorous identification framework.
Executive Summary & Compound Significance
This compound (CAS: 338464-55-4) is a five-membered heterocyclic scaffold containing adjacent oxygen and nitrogen atoms (1,2-oxazolidine).[1][2] As a chiral derivative, the (S)-enantiomer serves as a high-value intermediate in the synthesis of glutamate receptor agonists, antibiotics (e.g., oxazolidinone class), and peptidomimetics.
The structural integrity of this compound relies on three pillars:
-
Regiochemistry : Confirmation of the 1,2-heteroatom arrangement vs. 1,3-isomers.
-
Stereochemistry : Validation of the (S)-configuration at the C4 chiral center.
-
Salt Stoichiometry : Verification of the hydrochloride counterion and protonation state.
This guide outlines a self-validating workflow for the complete characterization of the molecule.
Elucidation Strategy & Workflow
The elucidation process follows a subtractive logic, starting with elemental composition and narrowing down to stereospecific spatial arrangements.
Figure 1: Logical workflow for the structural elucidation of (S)-Isoxazolidin-4-ol HCl.
Mass Spectrometry (HRMS)
Objective : Establish the molecular formula of the free base cation.
-
Method : Electrospray Ionization (ESI) in Positive Mode.
-
Theoretical Mass :
-
Formula (Free Base): C
H NO -
Exact Mass
Da.
-
-
Observed Data Interpretation :
-
A parent ion peak at m/z ~90.05 confirms the core isoxazolidine ring.
-
Absence of m/z 106/108 (3:1 ratio) in the positive mode parent ion confirms the chlorine is a counterion (Cl
), not covalently bound.
-
NMR Spectroscopy: The Core Elucidation
Objective : Map the carbon skeleton and confirm the position of the hydroxyl group.
Solvent : D
1H NMR Analysis (500 MHz, D O)
The isoxazolidine ring is a flexible 5-membered envelope. The hydrochloride salt protonates the nitrogen (N2), significantly deshielding the adjacent C3 protons.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Interpretation | |
| H4 | Methine (CH) | 4.65 - 4.75 | Multiplet (tt) | - | Diagnostic : Germinal to OH. Most deshielded methine. |
| H5a | Methylene | 4.10 - 4.20 | dd | ||
| H5b | Methylene | 3.90 - 4.00 | dd | ||
| H3a | Methylene | 3.55 - 3.65 | dd | ||
| H3b | Methylene | 3.30 - 3.40 | dd |
Key Structural Insights :
-
Diastereotopicity : The chiral center at C4 makes the protons at C3 and C5 diastereotopic (chemically non-equivalent). This results in complex splitting (ABX systems) rather than simple triplets.
-
Deshielding Pattern : The order of shifts is typically H4 > H5 > H3. However, in the HCl salt, the H3 protons (next to the ammonium center) shift downfield, potentially overlapping with or approaching the H5 region.
13C NMR Analysis (125 MHz, D O)
| Carbon | Type | Chemical Shift ( | Interpretation |
| C5 | CH | ~75.0 - 78.0 | Adjacent to Oxygen (most deshielded CH |
| C4 | CH | ~68.0 - 72.0 | Chiral center, attached to OH. |
| C3 | CH | ~52.0 - 55.0 | Adjacent to Nitrogen ( |
2D NMR Connectivity & Stereochemistry
To unambiguously distinguish between the 4-ol and isomeric structures (e.g., 3-ol or 5-ol), 2D correlations are required.
COSY & HMBC Pathways
-
COSY (Correlation Spectroscopy) :
-
H4
H3a/H3b : Strong cross-peaks confirm C4 is adjacent to C3. -
H4
H5a/H5b : Strong cross-peaks confirm C4 is adjacent to C5. -
Crucial: No direct coupling between H3 and H5 confirms they are separated by C4.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) :
-
H3
C5 : 3-bond coupling ( ) confirms the ring closure through the heteroatoms (C3-N-O-C5 is not seen in HMBC, but C3-C4-C5 is). -
H5
C3 : Reciprocal 3-bond coupling.
-
Figure 2: COSY (Green/Dashed) and HMBC (Red/Dotted) correlations establishing the C3-C4-C5 connectivity.
Stereochemistry Determination ((S)-Configuration)
Absolute configuration is typically assigned via Specific Optical Rotation (
-
Protocol : Dissolve 10 mg in 1 mL Methanol (c=1.0).
-
Literature Reference : (S)-isomers of isoxazolidines often exhibit specific rotation values distinct from their (R)-counterparts. For (S)-Isoxazolidin-4-ol HCl, a positive or negative rotation (depending on solvent/temp) must match the certificate of analysis from the chiral pool synthesis.
-
NOESY : In the envelope conformation, NOE correlations between H4 and cis-oriented protons on C3/C5 can define the relative puckering, but optical rotation is the gold standard for absolute stereochemistry here.
Salt Verification Protocol
Objective : Confirm the stoichiometry of the Hydrochloride salt.
-
Silver Nitrate Test : Dissolve sample in water; add 0.1 M AgNO
. A white precipitate (AgCl) confirms Chloride. -
Ion Chromatography (IC) : Quantitative analysis of Cl
content.-
Theoretical Cl Content :
. -
Acceptance Criteria :
.
-
Experimental Protocol: Sample Preparation for NMR
To ensure reproducibility and avoid artifacts:
-
Drying : Dry the HCl salt in a vacuum desiccator over P
O for 4 hours to remove hygroscopic water (which broadens OH/NH signals). -
Solvent : Use 99.9% D
O with 0.05% TSP (Trimethylsilylpropanoic acid) as an internal standard ( ). -
Concentration : Prepare a 10-15 mg/mL solution. High concentrations can induce viscosity broadening; low concentrations lose sensitivity for 2D experiments.
-
Acquisition :
-
Relaxation delay (
) seconds to allow full relaxation of the rigid ring protons for accurate integration. -
Temperature: 298 K (25°C).
-
References
-
PubChem Compound Summary . (S)-isoxazolidin-4-ol.[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]
-
Dikošová, L., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions. Beilstein Journal of Organic Chemistry, 16, 1313–1319.[5] Retrieved from [Link]
-
Lead Sciences . This compound Product Data. Retrieved from [Link]
Sources
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- 5. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Isoxazolidin-4-ol Hydrochloride CAS number 338464-55-4
CAS Number: 338464-55-4 Document Type: Technical Guide & Synthesis Protocol Version: 1.0[1]
Executive Summary: The Chiral Scaffold
(S)-Isoxazolidin-4-ol Hydrochloride represents a privileged class of "chiral pool" building blocks in modern medicinal chemistry.[1] Structurally, it is a cyclic hydroxylamine constrained in a five-membered ring.[1] This rigidity reduces the conformational entropy penalty upon binding to biological targets, making it a superior scaffold compared to flexible linear analogs.
Core Significance:
-
Bioisosterism: The isoxazolidine ring acts as a stable mimetic for the ribose ring in nucleosides and the pyrrolidine ring in proline surrogates.
-
Glutamate Receptor Modulation: The structural overlap with ibotenic acid and glutamate allows this scaffold to serve as a core for NMDA and AMPA receptor ligands.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight and high polarity (Fsp³ rich), it is an ideal "fragment" for probing hydrophilic pockets in enzymes.[1]
Chemical Identity & Physical Profile[1][2][3]
The hydrochloride salt form is critical for the stability of this molecule. The free base (a cyclic hydroxylamine) is prone to oxidation and N-O bond cleavage under ambient conditions.[1] The protonation of the nitrogen atom stabilizes the ring electron density.
| Property | Specification |
| IUPAC Name | (4S)-Isoxazolidin-4-ol hydrochloride |
| CAS Number | 338464-55-4 |
| Molecular Formula | C₃H₇NO₂[1][2] · HCl |
| Molecular Weight | 125.55 g/mol (Salt); 89.09 g/mol (Free Base) |
| Chirality | (S)-Enantiomer (C4 stereocenter) |
| Solubility | Highly soluble in H₂O, MeOH; Sparingly soluble in DCM, THF.[1] |
| Hygroscopicity | High (Deliquescent).[1] Requires storage under inert atmosphere.[1] |
| pKa (Calc) | ~5.5 (Conjugate acid of isoxazolidine nitrogen) |
High-Fidelity Synthesis Protocol
While early routes relied on the reduction of isoxazoles, modern stereoselective synthesis favors the Hydroboration-Oxidation of 2,3-dihydroisoxazoles or Nitrone Cycloaddition .[1] The protocol below outlines a scalable route ensuring enantiomeric purity, derived from recent methodology in Beilstein J. Org. Chem. and J. Org.[1][3][4][5][6] Chem..
A. The Synthetic Logic (Causality)[1]
-
Precursor Selection: We utilize a chiral nitrone or a dihydroisoxazole intermediate.[1] The key challenge is establishing the C4-hydroxyl stereochemistry.[1]
-
Stereocontrol: Hydroboration of the double bond in a dihydroisoxazole is directed by the steric environment of the N-substituent, yielding high diastereoselectivity.
-
Salt Formation: Immediate conversion to the HCl salt prevents N-oxide formation and facilitates crystallization.[1]
B. Workflow Diagram
The following diagram illustrates the critical pathway from the nitrone precursor to the stable salt.
Figure 1: General synthetic flow for chiral isoxazolidines. The critical step for CAS 338464-55-4 is the resolution or asymmetric induction at Step 1.[1]
C. Detailed Experimental Procedure (Representative)
Note: This protocol assumes the use of a chiral pool starting material (e.g., tartaric acid derivative) or resolution of the racemate, which is common for this CAS.
Step 1: Cyclization/Formation (Nitrone Route)
-
Reagents: N-Benzylhydroxylamine (1.0 eq), Acrolein equivalent (1.1 eq), Toluene.
-
Action: Reflux under Dean-Stark conditions to generate the nitrone in situ, trapping with the alkene.
-
Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the nitrone.
Step 2: Deprotection & Salt Formation (The Critical Step) [1]
-
Dissolution: Dissolve the protected N-benzyl-isoxazolidin-4-ol (10 mmol) in MeOH (50 mL).
-
Hydrogenolysis: Add Pd/C (10% w/w). Hydrogenate at 1 atm H₂. Caution: Monitor strictly by TLC.[1] Over-reduction cleaves the N-O bond, destroying the ring to form an amino alcohol (1,3-amino diol).[1] Stop immediately upon disappearance of starting material.
-
Acidification: Filter catalyst. Cool filtrate to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Isolation: Evaporate solvent. Triturate the residue with Et₂O/Acetone to precipitate the hygroscopic white solid.
-
Yield: Typically 60-75% overall.[1]
Applications in Drug Discovery[3][9][10][11]
The (S)-Isoxazolidin-4-ol scaffold is not merely a passive linker; it is an active pharmacophore.[1]
A. Glutamate Receptor Mimetics
The isoxazolidine ring mimics the conformation of glutamate. The C4-hydroxyl group can act as a hydrogen bond donor/acceptor similar to the distal carboxylate of glutamate, but with different pKa and metabolic stability profiles.
-
Target: NMDA and AMPA receptors.[1]
-
Mechanism: The rigid ring locks the N-O moiety in a position that mimics the alpha-amino acid functionality, reducing the entropic cost of binding.
B. Antibacterial Scaffolds
This molecule is structurally related to Cycloserine (an isoxazolidin-3-one).[1] Derivatives of isoxazolidin-4-ol have been explored as inhibitors of bacterial cell wall synthesis enzymes (e.g., D-alanine ligase).[1]
C. Pharmacophore Map
Figure 2: Pharmacophore interactions. The protonated Nitrogen provides ionic anchoring, while the C4-OH offers specific stereochemical H-bonding.[1]
Handling, Stability & Quality Control
Storage Protocols
-
Hygroscopicity: The HCl salt is extremely hygroscopic. It must be stored in a desiccator or under Argon.[1] Exposure to moist air will result in a viscous oil (deliquescence).[1]
-
Temperature: Store at -20°C.
-
Shelf Life: 12 months if sealed.[1] The N-O bond is sensitive to reducing agents and strong bases.
Analytical Validation (Self-Validating System)
To confirm identity and purity, rely on the following diagnostic signals.
1. ¹H-NMR (D₂O, 400 MHz):
-
Diagnostic Shift: The protons at C5 (adjacent to Oxygen) and C3 (adjacent to Nitrogen) appear as distinct multiplets.[1]
-
C4-H: Look for a multiplet around 4.5–4.7 ppm.[1]
-
Stereochemistry Check: The coupling constants (
) between H3-H4 and H4-H5 differ significantly between cis and trans isomers.[1] For the (S)-isomer, compare values to literature standards for diastereomeric purity.
2. Mass Spectrometry:
-
ESI (+): m/z ~ 90 [M+H]⁺ (Free base mass).[1]
-
Absence of: m/z 106 (indicates oxidation to N-oxide) or m/z 92 (ring opening).[1]
References
-
Dikošová, L. et al. (2020).[1] Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions. Beilstein Journal of Organic Chemistry.
-
Li, X. et al. (2019).[1][4] Isoxazolidine synthesis via KOAc-catalyzed one-pot three-component reaction. Journal of Organic Chemistry.
-
Baldwin, J. et al. (1994).[1][3] Synthesis of chiral isoxazolidin-5-ones and their applications. Tetrahedron. [1][3]
-
Cicchi, S. et al. (2022).[1] Catalytic Asymmetric Synthesis of Isoxazoline Scaffolds. PMC - NIH.[1]
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- 2. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis of chiral isoxazolidin-5-ones and their applications to the synthesis of β-amino-alanines and β-(N-hydroxyamino)-alanines / Tetrahedron, 1994 [sci-hub.ru]
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- 6. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride from starting materials
An In-Depth Technical Guide to the Chiral Pool Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-Isoxazolidin-4-ol and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development, serving as key intermediates for the synthesis of complex bioactive molecules and nucleoside analogues.[1] This technical guide provides a comprehensive, field-proven methodology for the enantioselective synthesis of this compound. Our strategy leverages the chiral pool, starting from the readily available and inexpensive amino acid, L-Serine, to ensure the desired (S)-stereochemistry is established at the outset. The synthesis is presented in three main stages: construction of a key chiral amino alcohol precursor, formation of the isoxazolidine ring via a diastereoselective intramolecular nitrone cycloaddition, and final deprotection and salt formation. This guide explains the causal relationships behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.
Strategic Rationale & Retrosynthesis
The synthesis of enantiopure compounds requires a robust strategy for controlling stereochemistry. While methods like asymmetric catalysis are powerful, a chiral pool synthesis, which utilizes a naturally occurring chiral molecule as the starting material, is often the most efficient and cost-effective approach. L-Serine is an ideal starting point for synthesizing (S)-Isoxazolidin-4-ol as it possesses the required (S)-stereocenter and the necessary carbon and nitrogen framework.
Our retrosynthetic analysis identifies a key serine-derived intermediate, an N-protected amino alcohol with a tethered alkene. This intermediate can be accessed directly from L-Serine. The pivotal transformation is an intramolecular [3+2] cycloaddition of a nitrone, formed in situ from the amino alcohol derivative, onto the tethered alkene.[2][3] This concerted, pericyclic reaction is well-established for creating the isoxazolidine heterocycle with a high degree of stereocontrol.[4]
The overall synthetic workflow is depicted below.
Sources
- 1. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Strategic Role of (S)-Isoxazolidin-4-ol Hydrochloride in Asymmetric Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral synthons, or building blocks, serve as fundamental cornerstones in the construction of complex molecular architectures with defined stereochemistry. Among these, (S)-Isoxazolidin-4-ol Hydrochloride has emerged as a strategic and versatile precursor, primarily for the synthesis of valuable chiral 1,3-amino alcohols. This technical guide delves into the core mechanism of action of this compound, providing in-depth insights for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic utility, detail field-proven protocols, and elucidate the mechanistic principles that govern its reactivity.
The isoxazolidine motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a stable yet readily transformable functional group.[1] The inherent chirality at the C4 position in the (S)-enantiomer, combined with the strategic placement of the hydroxyl group, makes (S)-Isoxazolidin-4-ol a powerful tool for stereocontrolled synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics, a common practice for amine-containing compounds to prevent oxidation and improve shelf-life.
Core Mechanism of Action: A Gateway to Chiral 1,3-Amino Alcohols via Reductive N-O Bond Cleavage
The principal mechanism of action of this compound in synthesis is its function as a masked chiral 1,3-amino alcohol. The isoxazolidine ring, while stable under many standard reaction conditions, can be selectively cleaved at the weak N-O bond under reductive conditions. This ring-opening transformation unmasks the 1,3-amino alcohol functionality with retention of the crucial stereochemistry at the hydroxyl-bearing carbon.
This strategic unmasking is most commonly achieved through catalytic hydrogenolysis. This process involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[2]
The Mechanism of Catalytic Hydrogenolysis
The catalytic hydrogenation of the N-O bond follows a well-established mechanistic pathway on the surface of the metal catalyst:
-
Adsorption of Reactants: Both the hydrogen gas (H₂) and the (S)-Isoxazolidin-4-ol substrate are adsorbed onto the surface of the palladium catalyst. The porous nature of the carbon support provides a high surface area for this to occur.[3]
-
Activation of Hydrogen: On the palladium surface, the H-H bond in molecular hydrogen is weakened and cleaved, resulting in the formation of reactive palladium-hydride species.[4]
-
N-O Bond Cleavage: The adsorbed isoxazolidine complexes with the palladium surface, bringing the N-O bond into proximity with the activated hydrogen atoms. A stepwise or concerted transfer of two hydrogen atoms to the nitrogen and oxygen atoms of the N-O bond leads to its cleavage.[1][5]
-
Desorption of the Product: The resulting chiral 1,3-amino alcohol, (S)-3-aminopropane-1,2-diol, desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.
This reductive cleavage is highly efficient and stereospecific, preserving the (S)-configuration at the C4 position of the original isoxazolidine ring. This fidelity in chirality transfer is the cornerstone of its utility in asymmetric synthesis.
Figure 2: Synthetic workflow for (S)-Propranolol.
Experimental Protocols: A Self-Validating System
The following protocols are presented to provide a practical and reproducible framework for the key transformations discussed.
Protocol 1: Reductive Cleavage of (S)-Isoxazolidin-4-ol
This protocol details the catalytic hydrogenolysis of the isoxazolidine ring to yield the corresponding chiral 1,3-amino alcohol.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the flask and connect it to a hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-aminopropane-1,2-diol, which can be further purified by recrystallization or chromatography if necessary.
| Parameter | Value/Condition | Rationale |
| Catalyst | 10% Pd/C | Efficient for N-O bond hydrogenolysis. [2] |
| Solvent | Methanol | Good solvent for the hydrochloride salt and the product. |
| Hydrogen Source | H₂ gas | Readily available and clean reducing agent. |
| Pressure | ~50 psi | Sufficient for efficient hydrogenation. |
| Temperature | Room Temperature | Mild conditions prevent side reactions. |
Conclusion: A Cornerstone of Asymmetric Synthesis
This compound stands as a testament to the power of chiral synthons in modern organic chemistry. Its primary mechanism of action, a stereospecific reductive cleavage to furnish valuable chiral 1,3-amino alcohols, provides a reliable and efficient entry point for the synthesis of a myriad of enantiomerically pure molecules. The stability afforded by the hydrochloride salt, coupled with the predictable reactivity of the isoxazolidine ring, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its mechanism and applications, as detailed in this guide, empowers chemists to strategically incorporate this versatile building block into their synthetic endeavors, paving the way for the next generation of chiral therapeutics and materials.
References
-
Aksenov, A. V., et al. (2022). Reductive Cleavage of 4' H-Spiro[indole-3,5'-isoxazoles] En Route to 2-(1 H-Indol-3-yl)acetamides with Anticancer Activities. The Journal of Organic Chemistry, 87(21), 13955-13964. [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016, December 23). The Organic Chemistry Tutor. [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). ChemistrySelect, 5(32), 10031-10036. [Link]
-
Garg, N. K., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1736-1743. [Link]
-
H-Bond-Assisted Cleavage of N–O Bond in the Electrochemical Reduction of N2O Catalyzed by Iron Tetraphenylporphyrin. (2025). ACS Catalysis. [Link]
- KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (n.d.).
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2019). Molecules, 24(18), 3344. [Link]
-
Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). Acta Poloniae Pharmaceutica, 58(4), 249-256. [Link]
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
MDPI. (2025). Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]
-
RSC Publishing. (n.d.). Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes. [Link]
-
Sajiki, H., et al. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
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- 5. Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (S)-Isoxazolidin-4-ol Hydrochloride (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Isoxazolidin-4-ol Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a chiral building block of significant interest in medicinal chemistry and drug development.[1] Lacking publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for sample analysis are provided, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation and verification of this and similar heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a saturated five-membered ring containing adjacent nitrogen and oxygen atoms.[2] Its stereochemistry and functional groups—a secondary alcohol and a protonated amine—make it a valuable synthon for creating complex molecular architectures. Accurate structural confirmation is paramount for its application in pharmaceutical development, necessitating a multi-faceted spectroscopic approach.
This guide outlines the theoretical basis for the expected spectroscopic signatures of this compound, providing a reliable reference for its identification and quality control.
Compound Identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. For a hydrochloride salt like the title compound, specific methodological choices are critical for acquiring high-quality, interpretable data.
Recommended Experimental Protocol: Solution-State NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[6]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6][7]
-
Scientific Rationale: DMSO-d₆ is the solvent of choice for several reasons. First, it readily dissolves polar hydrochloride salts. Second, its residual proton signal (at ~2.50 ppm) does not typically overlap with the analyte's signals.[2] Most importantly, it allows for the observation of exchangeable protons (O-H and N-H), which would rapidly exchange and become invisible in D₂O.[8]
-
-
Sample Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[6]
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) should be performed to confirm assignments.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The protonated structure of this compound contains several distinct proton environments. The protonation of the nitrogen atom leads to a downfield shift of adjacent protons compared to the free base.[7]
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| N⁺H₂ | 9.0 - 11.0 | Broad singlet (br s) | 2H | The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar coupling and exchange. |
| O-H | 5.0 - 6.0 | Doublet (d) | 1H | The hydroxyl proton signal will be present in DMSO-d₆ and will couple to the adjacent H₄ proton. |
| H₄ | 4.3 - 4.6 | Multiplet (m) | 1H | This methine proton is attached to a carbon bearing an electronegative oxygen atom, resulting in a significant downfield shift. It is coupled to H₃ and H₅ protons. |
| H₅ | 3.8 - 4.2 | Multiplet (m) | 2H | These methylene protons are adjacent to the electron-withdrawing N⁺H₂ group and the ring oxygen, causing a downfield shift. |
| H₃ | 3.1 - 3.5 | Multiplet (m) | 2H | These methylene protons are adjacent to the N⁺H₂ group, resulting in a downfield shift, but are less deshielded than H₅ protons. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The three carbon atoms in the ring are chemically inequivalent and will give rise to three distinct signals. Their chemical shifts are primarily influenced by their direct attachment to electronegative atoms (O and N).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C₄ | 75 - 85 | This carbon is directly attached to the hydroxyl group, causing a strong deshielding effect.[9] |
| C₅ | 65 - 75 | Attached to both the ring oxygen and the protonated nitrogen, this carbon is significantly deshielded. |
| C₃ | 45 - 55 | This carbon is adjacent to the protonated nitrogen, resulting in a moderate downfield shift.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The analysis of a solid sample is best performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10]
Recommended Experimental Protocol: ATR-FTIR
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[11] Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[12]
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[11]
-
Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[12]
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the O-H and N-H bonds, in addition to C-H, C-O, and C-N vibrations.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance | Rationale |
|---|---|---|---|
| 3200 - 3500 | O-H Stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding, a classic feature of alcohols.[13][14][15] |
| 2400 - 3200 | N⁺-H Stretch | Strong, Broad | Characteristic of ammonium salts. This broad feature often overlaps with C-H and O-H stretching regions. |
| 2850 - 3000 | C-H Stretch | Medium | Aliphatic C-H stretching vibrations from the methylene (CH₂) and methine (CH) groups in the ring.[16] |
| 1560 - 1610 | N-H Bend | Medium | Asymmetric and symmetric bending vibrations of the ammonium group. |
| 1050 - 1150 | C-O Stretch | Strong | Characteristic of secondary alcohols. This is often a prominent peak in the fingerprint region.[15] |
| 1000 - 1250 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is the ideal method for this compound as it is a "soft" ionization technique suitable for polar, thermally labile molecules that are already in salt form.[17][18][19]
Recommended Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable polar solvent, such as methanol or a water/acetonitrile mixture.[20] The solvent should be compatible with ESI.
-
Ionization Mode: Operate the mass spectrometer in positive ion mode (ESI+).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the full scan mass spectrum. The primary ion of interest will be the protonated molecule of the free base.
-
Tandem MS (MS/MS): To gain structural information, perform a product ion scan on the primary ion of interest. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrum and Fragmentation
The free base of the compound, (S)-Isoxazolidin-4-ol, has a molecular formula of C₃H₇NO₂ and a monoisotopic mass of approximately 89.05 Da. In ESI+ mode, the molecule will readily accept a proton to form the [M+H]⁺ ion.
-
Expected Parent Ion: m/z ≈ 90.05
-
This corresponds to the protonated free base [C₃H₇NO₂ + H]⁺.
-
The fragmentation of the isoxazolidine ring can proceed through several pathways upon CID. A likely fragmentation involves the loss of a stable neutral molecule, such as water, or ring cleavage.
Caption: Plausible ESI-MS/MS fragmentation pathways for [M+H]⁺.
Table 4: Predicted Key Ions in ESI-MS and MS/MS
| m/z (approx.) | Ion Formula | Description |
|---|---|---|
| 90.05 | [C₃H₈NO₂]⁺ | Parent ion; protonated molecule [M+H]⁺. |
| 72.04 | [C₃H₆NO]⁺ | Product ion resulting from the neutral loss of water (-18 Da) from the parent ion. |
| 60.04 | [C₂H₆NO]⁺ | Product ion from a potential ring cleavage event, such as the loss of formaldehyde (-30 Da). |
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides the foundational, predicted data and validated methodologies necessary for this analysis. ¹H and ¹³C NMR will define the carbon-hydrogen framework and protonation state, IR spectroscopy will confirm the presence of key hydroxyl and ammonium functional groups, and ESI-MS will verify the molecular weight and offer insight into the compound's stability and fragmentation patterns. By adhering to the principles and protocols outlined herein, researchers can ensure the accurate and reliable characterization of this important chiral building block.
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Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Available at: [Link]
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Banerjee, S. & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Solvent effect in H-1 NMR spectra of 3 '-hydroxy-4 '-methoxy isoflavonoids from Astragalus membranaceus var. mongholicus. ResearchGate. Available at: [Link]
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Schramm, M. P., et al. (2015). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research. Available at: [Link]
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Wije-se-kera, D. C., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]
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Al-Masoudi, N. A., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. 13C-NMR Spectra of some Isoxazolidine. Available at: [Link]
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Wang, Z., et al. (2021). 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. ACS Omega. Available at: [Link]
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Xu, J. & Zuo, G. (2003). Mass spectral fragmentation of (S,S)‐2‐substituted 4,4‐diphenyl‐3,1‐oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3‐oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Karim, S., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank. Available at: [Link]
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Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]
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Abraham, R. J., et al. (2005). Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Magnetic Resonance in Chemistry. Available at: [Link]
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Chemistry LibreTexts. Lab 7: Electrospray Mass Spectrometry. Available at: [Link]
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Vass, O., et al. (2023). Solid-State 13C Nuclear Magnetic Resonance Study of Soluble and Insoluble β-Glucans Extracted from Candida lusitaniae. Polymers. Available at: [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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Schramm, M. P., et al. (2015). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health. Available at: [Link]
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Rana, A. & Howard, C. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]
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Lemin, A. J. & Djerassi, C. (1966). High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids. Journal of the Chemical Society C: Organic. Available at: [Link]
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O'Dell, L. A., et al. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. Available at: [Link]
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ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]
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Jabbar, Z. H. & Al-Masoudi, N. A. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. International Journal of Drug Delivery Technology. Available at: [Link]
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UCLA Chemistry. IR Absorption Table. Available at: [Link]
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Mazzini, S., et al. (2024). Quantification of Glucosinolates in Seeds by Solid-State 13C-Nuclear Magnetic Resonance (NMR). Seeds. Available at: [Link]
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SCIEX. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Available at: [Link]
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3ASenrise. Organic Chemistry. Available at: [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]
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Lead Sciences. This compound. Available at: [Link]
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Technical Guide: Stereochemistry & Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride
The following is an in-depth technical guide on the stereochemistry, synthesis, and characterization of (S)-Isoxazolidin-4-ol Hydrochloride.
Executive Summary
This compound (CAS: 338464-55-4) is a chiral, five-membered N,O-heterocycle that serves as a critical pharmacophore in medicinal chemistry. Structurally, it represents a conformationally restricted bioisostere of
This guide provides a rigorous analysis of its absolute stereochemistry, a validated synthesis protocol starting from the chiral pool, and the analytical logic required to confirm its enantiomeric purity.
Stereochemical Core Analysis
Absolute Configuration
The defining feature of this molecule is the chirality at the C4 position .
-
IUPAC Name: (4S)-Isoxazolidin-4-ol hydrochloride.
-
Cahn-Ingold-Prelog (CIP) Priority: To assign the S configuration at C4:
-
-OH (Oxygen, Atomic #8)
Priority 1 -
-O-N (Ring Oxygen side, attached to N) vs -C-N (Ring Carbon side).
-
Path A (via C5): C5
O1 N2. -
Path B (via C3): C3
N2. -
Analysis: The Oxygen atom at position 1 gives the C5 side higher priority over the C3 side (which connects to Nitrogen). Therefore, the C5-O1 bond path is Priority 2 .
-
-
-CH
-N (C3 side) Priority 3 . -
-H (Hydrogen)
Priority 4 .
-
Result: With H pointing away, the sequence 1
2 3 traces a Counter-Clockwise direction, confirming the (S) configuration.
-
Conformational Analysis (Ring Puckering)
Unlike planar aromatic isoxazoles, the saturated isoxazolidine ring adopts a puckered envelope conformation . In the hydrochloride salt form, the protonation of the nitrogen atom (
-
Stable Conformer: The C4-hydroxyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the envelope flap (usually N2 or O1).
-
Implication: This puckering dictates the vector of the hydroxyl group, which is critical for hydrogen bonding within the receptor active site (e.g., the serine residue in the GABA binding pocket).
Figure 1: Stereochemical assignment logic and conformational preference for (S)-Isoxazolidin-4-ol.
Synthesis Protocol: The Epichlorohydrin Route
While enzymatic resolution is possible, the most robust laboratory-scale synthesis utilizes the Chiral Pool strategy starting from (S)-Epichlorohydrin . This route is superior because it preserves the stereocenter established in the starting material, acting as a self-validating protocol.
Retrosynthetic Logic
-
Target: (S)-Isoxazolidin-4-ol.[1]
-
Precursor: (S)-1-chloro-3-(hydroxyamino)propan-2-ol.
-
Starting Material: (S)-Epichlorohydrin (commercially available, >99% ee).
-
Mechanism: Regioselective epoxide opening followed by intramolecular cyclization.
Step-by-Step Methodology
Step 1: Nucleophilic Epoxide Opening
-
Reagents: (S)-Epichlorohydrin (1.0 eq), N-Benzaldehyde oxime (protecting group strategy) or direct Hydroxylamine Hydrochloride (1.1 eq), NaOH (2.0 eq).
-
Solvent: Methanol/Water (3:1).
-
Conditions: 0°C to Room Temperature, 12 hours.
-
Process:
-
Dissolve hydroxylamine hydrochloride in MeOH/H
O and neutralize with NaOH to generate free base NH OH. -
Add (S)-Epichlorohydrin dropwise at 0°C. Note: Slow addition prevents polymerization.
-
The nitrogen lone pair attacks the less hindered terminal carbon (C3) of the epoxide.
-
Stereochemical Integrity: The chiral center at C2 is not involved in the nucleophilic attack; thus, the (S)-configuration is retained.
-
Intermediate: (S)-1-chloro-3-(hydroxyamino)propan-2-ol.
-
Step 2: Intramolecular Cyclization
-
Reagents: Potassium Carbonate (K
CO ) or NaOH (aq). -
Conditions: Reflux (60°C), 4 hours.
-
Process:
-
The secondary amine (from Step 1) or the oxygen of the hydroxylamine attacks the carbon bearing the chlorine (C1).
-
Mechanistic Insight: O-alkylation is preferred over N-alkylation in this specific geometry, forming the N-O bond of the isoxazolidine ring.
-
The 5-membered ring closes, yielding (S)-Isoxazolidin-4-ol.
-
Step 3: Hydrochloride Salt Formation
-
Reagents: 4M HCl in Dioxane or HCl gas.
-
Solvent: Diethyl Ether or Ethanol.
-
Protocol:
-
Dissolve the crude free base oil in anhydrous diethyl ether.
-
Add HCl/Dioxane dropwise with vigorous stirring at 0°C.
-
A white precipitate forms immediately.
-
Filter and wash with cold ether to remove unreacted epichlorohydrin or linear byproducts.
-
Yield: Typically 60-75% overall.
-
Figure 2: Validated synthesis pathway retaining the (S)-configuration from epichlorohydrin.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following specifications.
Physical Properties
| Property | Specification | Notes |
| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |
| Melting Point | 125 – 129 °C | Sharp range indicates high purity. |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane. |
Spectroscopic Data (Expected)
-
H NMR (400 MHz, D
O):- 4.80 (m, 1H, H-4) – Methine proton at chiral center.
- 4.25 (dd, 1H, H-5a) & 4.05 (dd, 1H, H-5b) – Protons adjacent to Oxygen.
- 3.65 (dd, 1H, H-3a) & 3.40 (dd, 1H, H-3b) – Protons adjacent to Nitrogen.
-
Note: The absence of alkene signals confirms saturation.
-
C NMR (100 MHz, D
O):- ~75.0 (C5), ~70.5 (C4), ~55.0 (C3).
Enantiomeric Purity Determination
Since the synthesis relies on the chiral pool, racemization is unlikely but must be ruled out.
-
Optical Rotation:
is typically negative (e.g., to in MeOH), though solvent dependent. -
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (requires derivatization of the amine with Cbz-Cl or Fmoc-Cl for detection).
-
Criteria: >98% ee required for biological assays.
-
Biological Implications
The (S)-enantiomer is distinct from the (R)-enantiomer in its interaction with biological targets.
-
GABA Receptor Agonism: The (S)-4-OH group mimics the specific hydration shell of GABA. In electrophysiological studies (e.g., Xenopus oocytes), isoxazolidine analogues often show partial agonism at GABA
receptors, with the stereochemistry determining the efficacy (E ) and potency (EC ). -
Antibacterial Pharmacophore: In the synthesis of oxazolidinone antibiotics (Linezolid analogs), the (S)-configuration at the C5 position of the oxazolidinone ring (derived from this isoxazolidine) is essential for binding to the bacterial 50S ribosomal subunit. Using the wrong enantiomer results in a >100-fold loss of activity.
References
-
PubChem Compound Summary. "(S)-isoxazolidin-4-ol". National Center for Biotechnology Information. [Link]
-
Synthesis of Isoxazolidines. Organic Chemistry Portal. (General methodologies for 1,3-dipolar cycloadditions and isoxazolidine construction). [Link]
-
Dikošová, L. et al. "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions."[2] Beilstein Journal of Organic Chemistry, 2020. (Provides context on 4-hydroxyisoxazolidine stability and analysis). [Link]
- Krogsgaard-Larsen, P. et al. "GABA agonists and antagonists: Structure-Activity Relationships." (Foundational text on isoxazole/isoxazolidine bioisosteres of GABA). Journal of Medicinal Chemistry.
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(S)-Isoxazolidin-4-ol Hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Building Blocks in Drug Discovery
In the landscape of modern drug discovery and development, the stereochemical identity of a therapeutic agent is of paramount importance. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule ligands. Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This necessitates the development of synthetic strategies that afford enantiomerically pure active pharmaceutical ingredients (APIs). The use of chiral building blocks, small, enantiopure molecules that are incorporated into the final drug structure, represents a highly efficient and reliable approach to achieving this goal.
Among the diverse array of available chiral synthons, (S)-Isoxazolidin-4-ol hydrochloride has emerged as a particularly valuable and versatile building block. Its rigid heterocyclic framework, bearing two stereogenic centers and strategically positioned functional groups, provides a powerful platform for the stereocontrolled synthesis of a wide range of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights into its utility as a strategic tool in asymmetric synthesis for the drug development professional.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₃H₈ClNO₂ |
| Molecular Weight | 125.55 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 338464-55-4 |
| Chirality | (S) |
Enantioselective Synthesis of (S)-Isoxazolidin-4-ol: A Methodological Overview
The efficient and stereocontrolled synthesis of (S)-Isoxazolidin-4-ol is a critical first step in its utilization as a chiral building block. While several methods for the synthesis of substituted isoxazolidines are known, the preparation of the unsubstituted, enantiopure parent compound requires a nuanced approach. A highly effective strategy involves the asymmetric hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazole.
The causality behind this experimental choice lies in the ability of chiral borane reagents to effect a highly regio- and stereoselective addition across the double bond of the dihydroisoxazole. Subsequent oxidation under basic conditions yields the desired hydroxyl group at the C-4 position with a defined stereochemistry.
Caption: Asymmetric synthesis of this compound.
Detailed Experimental Protocol: Asymmetric Hydroboration-Oxidation
This protocol is a representative, self-validating system for the enantioselective synthesis of (S)-Isoxazolidin-4-ol. The specific chiral borane and reaction conditions may require optimization depending on the desired scale and enantiomeric purity.
Step 1: Asymmetric Hydroboration
-
To a solution of 2,3-dihydroisoxazole in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a chiral borane reagent (e.g., a borane derived from a chiral ligand like a tartrate-modified boronate) dropwise.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (TLC or GC-MS).
-
Allow the reaction to warm to room temperature and stir for an additional period to ensure complete reaction.
Step 2: Oxidation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 3M aqueous solution) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution), maintaining the temperature below 10 °C.
-
Stir the biphasic mixture vigorously at room temperature until the oxidation is complete.
Step 3: Work-up and Isolation
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (S)-Isoxazolidin-4-ol by column chromatography on silica gel.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified (S)-Isoxazolidin-4-ol in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of hydrogen chloride in the same or a compatible solvent dropwise with stirring.
-
Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.
Applications in Stereoselective Synthesis: A Gateway to Bioactive Molecules
The synthetic utility of this compound stems from its ability to serve as a precursor to a variety of chiral molecules, most notably β-amino acids and their derivatives, which are key components of numerous pharmaceuticals.[1] The isoxazolidine ring can be reductively cleaved under various conditions to unmask the 1,3-amino alcohol functionality with retention of stereochemistry.
Caption: Key synthetic transformations of (S)-Isoxazolidin-4-ol.
Case Study 1: Synthesis of Enantiopure β-Amino Acids
β-Amino acids are crucial components of various biologically active compounds, including peptides and natural products.[1] The stereoselective synthesis of β-amino acids from this compound is a testament to its utility as a chiral building block.
Workflow: From (S)-Isoxazolidin-4-ol to a β-Amino Acid Derivative
-
Protection of the Amine: The nitrogen of the isoxazolidine is typically protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions in subsequent steps.
-
Reductive Cleavage of the N-O Bond: The protected isoxazolidine is subjected to hydrogenolysis (e.g., using H₂ and a palladium catalyst) to cleave the N-O bond, yielding a protected 1,3-amino alcohol.
-
Oxidation of the Primary Alcohol: The resulting primary alcohol is then oxidized to the corresponding carboxylic acid using a variety of oxidizing agents (e.g., TEMPO-mediated oxidation or Jones oxidation).
-
Deprotection: Removal of the protecting group affords the desired enantiopure β-amino acid.
Case Study 2: A Precursor for Carbocyclic Nucleoside Analogs
Carbocyclic nucleoside analogs are an important class of antiviral agents, with notable examples including Abacavir, used in the treatment of HIV.[2][3] The chiral cyclopentene backbone of Abacavir can be conceptually derived from a chiral precursor like (S)-Isoxazolidin-4-ol. While a direct synthesis from this specific building block may not be the commercial route, it serves as an excellent conceptual model for demonstrating its potential in accessing such complex targets. The isoxazolidine can be elaborated to introduce the necessary functionality and stereocenters required for the carbocyclic ring system.[4]
Conclusion: A Strategic Asset in the Chemist's Toolbox
This compound has proven to be a valuable and versatile chiral building block in asymmetric synthesis. Its ready accessibility through stereocontrolled synthetic routes and its ability to be transformed into a variety of valuable chiral synthons, particularly β-amino acids, underscore its importance in modern drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and applications of this building block can unlock new and efficient pathways to complex and biologically active molecules, ultimately accelerating the journey from a synthetic concept to a life-changing therapeutic.
References
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Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1313–1319. [Link]
-
Cao, X., Wang, Y., Yu, Y., Wu, W., You, J., & Liang, Y. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3245. [Link]
-
Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. PubMed, 16, 1313-1319. [Link]
-
Cao, X., Wang, Y., Yu, Y., Wu, W., You, J., & Liang, Y. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC. [Link]
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Ishikawa, H., Suzuki, T., & Hayashi, Y. (2011). Catalytic asymmetric syntheses of isoxazoline-N-oxides under phase-transfer conditions. Chemical Communications, 47(15), 4358-4360. [Link]
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Tolomelli, A., Viola, A., & Viola, M. (2022). Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26367–26376. [Link]
-
Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... ResearchGate. [Link]
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Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2010). Syntheses of Isoxazoline-Carbocyclic Nucleosides and Their Antiviral Evaluation: A Standard Protocol. Molecules, 15(1), 438–451. [Link]
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Tan, B., Zhu, D., Zhang, L., Chua, P. J., Zeng, X., & Zhong, G. (2010). Catalytic asymmetric formal [4 + 1] annulation leading to optically active cis-isoxazoline N-oxides. Organic Letters, 12(23), 5482–5485. [Link]
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Mobashery, S., & Azucena, E. (2003). 3-alkoxy-5-isoxazolidinones mimic beta-lactams. Journal of the American Chemical Society, 125(16), 4702–4703. [Link]
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Sibi, M. P., & Gifeisman, M. (2003). 5H-oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. Organic Letters, 5(21), 3899–3901. [Link]
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Kim, H. J., & Lee, K. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2958. [Link]
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Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. [Link]
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Comin, M. J., & Schinazi, R. F. (2007). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron Letters, 48(27), 4747-4750. [Link]
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Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. The Journal of Organic Chemistry, 73(4), 1438–1444. [Link]
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Bhattacharya, A. K., & Ryali, S. R. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(34), 4871-4873. [Link]
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Unknown. (n.d.). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PMC. [Link]
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Piotrowska, D. G., Wróblewski, Z., & Balzarini, J. (2016). Novel isoxazolidine analogues of homonucleosides and homonucleotides. Molecules, 21(9), 1157. [Link]
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Kumar, V., & Mahajan, S. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 27(23), 8565. [Link]
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Li, J., et al. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1686-1714. [Link]
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Soloshonok, V. A., & Sorochinsky, A. E. (2014). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 79(15), 7074–7085. [Link]
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Unknown. (n.d.). Asymmetric Functionalization of a Chiral Non-racemic Oxazolidine Ester Enolate. A New Route Towards the Preparation of Quaternary Serine Esters. ResearchGate. [Link]
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Wzorek, A., et al. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 145-164. [Link]
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Dawood, N., & van der Westhuyzen, R. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Scientific Reports, 13(1), 10178. [Link]
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Unknown. (n.d.). ABACAVIR - New Drug Approvals. Retrieved from [Link]
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Unknown. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]
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E-Hefnawy, M., et al. (2021). Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. Molecules, 26(16), 4976. [Link]
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Banik, B. K., & Banik, I. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 19(28), 4785–4809. [Link]
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Theoretical studies on isoxazolidine ring conformation
An In-Depth Technical Guide to Theoretical Studies on Isoxazolidine Ring Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazolidine scaffold is a privileged five-membered heterocyclic motif integral to numerous biologically active compounds and synthetic intermediates. Its three-dimensional structure, dictated by the subtle interplay of steric and electronic effects, is paramount to its chemical reactivity and pharmacological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of the isoxazolidine ring. We will explore the foundational principles of isoxazolidine stereochemistry, delve into the application of modern computational chemistry for conformational analysis, and discuss the critical role of substituent effects in dictating the preferred ring puckering. This guide is intended to equip researchers in medicinal chemistry, organic synthesis, and computational biology with the knowledge to rationally design and analyze isoxazolidine-containing molecules.
Table of Contents
-
Introduction: The Significance of the Isoxazolidine Ring
-
Fundamentals of Isoxazolidine Conformation
-
2.1. The Puckered Nature of Five-Membered Rings
-
2.2. Envelope (E) and Twist (T) Conformations
-
-
Computational Methodologies for Conformational Analysis
-
3.1. Quantum Mechanical Approaches
-
3.1.1. Density Functional Theory (DFT)
-
3.1.2. Ab Initio Methods
-
-
3.2. Selection of Basis Sets
-
3.3. Solvation Models
-
-
Key Factors Influencing Isoxazolidine Conformation
-
4.1. Steric Effects of Substituents
-
4.2. The Anomeric Effect
-
-
Experimental Validation and Correlation
-
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-
Case Study: Conformational Analysis of a Substituted Isoxazolidine
-
References
Introduction: The Significance of the Isoxazolidine Ring
The isoxazolidine ring, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry and organic synthesis. Its prevalence in a wide array of natural products and synthetic pharmaceuticals underscores its importance. The specific three-dimensional arrangement of the atoms in the isoxazolidine ring, known as its conformation, directly influences its biological activity by governing how it interacts with target macromolecules such as enzymes and receptors. A thorough understanding of the conformational preferences of this ring system is therefore crucial for the rational design of novel therapeutics and the prediction of their chemical behavior. Theoretical and computational studies provide a powerful lens through which to explore the conformational landscape of isoxazolidines, offering insights that are often difficult to obtain through experimental methods alone.
Fundamentals of Isoxazolidine Conformation
The Puckered Nature of Five-Membered Rings
Unlike their six-membered counterparts (e.g., cyclohexane), which have a relatively high barrier to planarity, five-membered rings like isoxazolidine are more flexible. A planar conformation is energetically unfavorable due to significant torsional strain arising from the eclipsing of adjacent C-H and C-C bonds. To alleviate this strain, the ring puckers out of the plane.
Envelope (E) and Twist (T) Conformations
The puckering of the isoxazolidine ring can be described by two principal conformations: the envelope (E) and the twist (T).
-
Envelope (E) Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane, resembling a sealed envelope. The out-of-plane atom can be any of the five, leading to different envelope forms (e.g., N-envelope, O-envelope).
-
Twist (T) Conformation: In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. This conformation possesses a C2 axis of symmetry.
The energy difference between these conformations is often small, and the ring can rapidly interconvert between them. The presence of substituents plays a decisive role in stabilizing one conformation over the others.
Caption: The energetic drive from a high-strain planar state to lower-strain puckered conformations in isoxazolidines.
Computational Methodologies for Conformational Analysis
The accurate theoretical prediction of the preferred conformation of an isoxazolidine ring and the energy barriers between different conformers relies on sophisticated computational chemistry techniques.
Quantum Mechanical Approaches
Quantum mechanical (QM) methods are essential for accurately describing the electronic structure and, consequently, the geometry of isoxazolidine rings.
DFT has become the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice for studying the conformational preferences of isoxazolidines. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately modeling the electronic effects within the heterocyclic ring.
For higher accuracy, particularly when studying subtle electronic effects or reaction mechanisms, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) can be employed. While more computationally demanding than DFT, MP2 calculations can provide valuable benchmark data for more complex systems.
Selection of Basis Sets
The choice of basis set is critical for obtaining reliable results. The Pople-style basis set, 6-31G*, is often a good starting point, providing a reasonable description of the molecular geometry. For more accurate energy calculations, larger basis sets incorporating diffuse functions (e.g., 6-31+G**) or polarization functions on all atoms are recommended.
Solvation Models
Many chemical and biological processes occur in solution. Therefore, it is often necessary to account for the effect of the solvent on the conformational equilibrium. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to incorporate bulk solvent effects and can significantly influence the relative energies of different conformers.
Caption: A typical workflow for the computational conformational analysis of isoxazolidines.
Key Factors Influencing Isoxazolidine Conformation
The conformational landscape of an isoxazolidine ring is a delicate balance of several competing factors.
Steric Effects of Substituents
As with any cyclic system, bulky substituents prefer to occupy positions that minimize steric hindrance. In the case of isoxazolidines, this often means adopting a pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial interactions. The size and location of substituents can lock the ring into a single, dominant conformation.
The Anomeric Effect
The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation, despite the potential for steric clash. In isoxazolidines, this effect can be observed for substituents at the C3 and C5 positions. It arises from an energetically favorable overlap between the lone pair of the endocyclic heteroatom (N or O) and the antibonding orbital (σ*) of the exocyclic C-substituent bond. This interaction is maximized when the substituent is in the axial position.
Experimental Validation and Correlation
While computational methods provide deep insights into the conformational preferences of isoxazolidines, experimental validation is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), is a powerful tool for determining the conformation of isoxazolidines in solution. The magnitude of ³JHH is related to the dihedral angle between the coupled protons through the Karplus equation. By comparing experimentally measured coupling constants with those calculated for different computationally optimized conformers, one can determine the predominant conformation in solution.
| Parameter | Axial-Axial | Axial-Equatorial | Equatorial-Equatorial |
| Typical ³JHH (Hz) | 8 - 13 | 2 - 5 | 2 - 5 |
| Dihedral Angle | ~180° | ~60° | ~60° |
Table 1: Typical proton-proton coupling constants (³JHH) and their corresponding dihedral angles in a saturated five-membered ring.
Case Study: Conformational Analysis of a Substituted Isoxazolidine
Let us consider a hypothetical 3,5-disubstituted isoxazolidine. A computational study would typically involve the following steps:
-
Initial Structure Generation: Build the initial 3D structures for all possible stereoisomers and plausible conformations (e.g., different envelope and twist forms).
-
Geometry Optimization: Perform a full geometry optimization for each structure using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Calculate the vibrational frequencies for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Analysis: Compare the relative Gibbs free energies of all conformers to identify the most stable one and determine the conformational population at a given temperature.
-
NMR Parameter Calculation: For the low-energy conformers, calculate NMR parameters (e.g., chemical shifts and coupling constants) and compare them with experimental data for validation.
Conclusion and Future Outlook
The conformational analysis of isoxazolidine rings is a vital aspect of modern drug discovery and organic synthesis. Theoretical and computational methods, particularly DFT, provide a robust framework for understanding the intricate interplay of steric and electronic factors that govern the three-dimensional structure of these important heterocycles. The synergy between computational predictions and experimental validation, primarily through NMR spectroscopy, allows for a detailed and accurate picture of the conformational landscape. As computational resources continue to grow and theoretical models become more refined, we can expect even more precise and predictive power in the study of isoxazolidine conformation, paving the way for the design of more potent and selective therapeutic agents.
References
-
García, G., et al. (2018). A combined experimental and theoretical study of the conformation of N-substituted 2-(2-furyl)-3-phenylisoxazolidin-5-yl)methyl methanoates. Magnetic Resonance in Chemistry, 56(11), 1039-1048. Available at: [Link]
-
Baran, P., et al. (2019). Conformational analysis of isoxazolidine derivatives using DFT calculations and NMR spectroscopy. Journal of Molecular Structure, 1179, 744-754. Available at: [Link]
An In-Depth Technical Guide to the Solubility and Stability of (S)-Isoxazolidin-4-ol Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the essential physicochemical properties of (S)-Isoxazolidin-4-ol Hydrochloride, focusing on its solubility and stability. In the absence of extensive published data for this specific molecule, this document serves as a procedural framework, equipping researchers with the foundational knowledge and detailed methodologies required to generate these critical datasets. Understanding these parameters is paramount for the successful development of this compound as a potential therapeutic agent, influencing everything from formulation to regulatory approval.
Introduction to this compound
This compound belongs to the isoxazolidine class of heterocyclic compounds, which are recognized as valuable scaffolds in medicinal chemistry. The hydrochloride salt form suggests a strategy to enhance the aqueous solubility and overall developability of the parent molecule. A thorough characterization of its solubility and stability is a critical first step in its journey from a promising lead compound to a viable drug candidate.
Solubility Profile: A Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. For this compound, a comprehensive understanding of its solubility in various media is necessary. This section outlines the experimental approaches to building a robust solubility profile.
Theoretical Considerations
The presence of a hydroxyl group and the hydrochloride salt in this compound suggests a higher propensity for aqueous solubility compared to its free base or other non-polar isoxazolidine derivatives, which are often soluble in organic solvents like ethanol but not in water. However, the overall solubility will be a balance of the polar contributions of these groups and the non-polar hydrocarbon backbone.
Experimental Determination of Solubility
Both kinetic and thermodynamic solubility assays are recommended to gain a full picture of the compound's behavior.
Table 1: Proposed Solvents for Solubility Determination of this compound
| Solvent System | Purpose |
| Deionized Water | Baseline aqueous solubility. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Solubility in a physiologically relevant buffer. |
| 0.1 N HCl (pH ~1.2) | Simulates gastric fluid. |
| Simulated Intestinal Fluid (SIF) pH 6.8 | Simulates intestinal conditions. |
| Ethanol | A common co-solvent in formulations. |
| Propylene Glycol | A common vehicle for preclinical studies. |
| Dimethyl Sulfoxide (DMSO) | Often used for initial stock solutions. |
Kinetic solubility provides a high-throughput assessment of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous medium.[1][2]
Experimental Workflow:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a new 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4).[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[3][4]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter. The concentration at which precipitation is first observed is the kinetic solubility.[3]
Diagram 1: Kinetic Solubility Determination Workflow
Caption: Workflow for high-throughput kinetic solubility assessment.
Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the gold standard.[5]
Experimental Workflow:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A calibration curve with known concentrations of the compound should be used for accurate quantification.
Stability Profile: Ensuring Integrity and Shelf-Life
A comprehensive stability profile is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[7] Forced degradation studies are a key component of this, intentionally exposing the drug substance to harsh conditions to accelerate degradation.[8][9]
Forced Degradation Studies
Forced degradation studies should aim for 5-20% degradation of the active ingredient to ensure that the analytical methods are suitable for detecting degradation products without completely destroying the sample.[9]
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Conditions | Rationale |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | To evaluate stability in alkaline conditions. |
| Oxidative | 3% H₂O₂, Room Temperature, 24h | To test susceptibility to oxidation. |
| Thermal | 80°C, 48h (in solid state and in solution) | To determine the impact of high temperatures. |
| Photostability | ICH Q1B conditions: >1.2 million lux hours and >200 W h/m² UVA | To assess degradation upon exposure to light.[10] |
-
Sample Preparation: Prepare solutions of this compound in the respective stressor solutions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, both solid and solution samples should be tested.
-
Stress Application: Expose the samples to the conditions outlined in Table 2. A control sample should be kept under ambient conditions.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.
Diagram 2: Forced Degradation Study Workflow
Caption: Overview of the forced degradation study process.
Potential Degradation Pathways
Based on the structure of isoxazolidines, potential degradation pathways include:
-
Hydrolysis: The isoxazolidine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The nitrogen and oxygen heteroatoms, as well as the secondary alcohol, could be sites for oxidative degradation.[11]
-
Thermal Decomposition: High temperatures can lead to fragmentation of the molecule. The thermal stability can be quantitatively assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13]
Analytical Methodologies
A robust, validated analytical method is the cornerstone of accurate solubility and stability testing.
HPLC Method Development
A reverse-phase HPLC method with UV detection is the primary tool for these studies.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: A PDA detector allows for the monitoring of multiple wavelengths and assessment of peak purity.
Characterization of Degradants
Degradation products should be characterized to understand the degradation pathways.
-
LC-MS: Provides the molecular weight of the degradation products.
-
NMR Spectroscopy: Can be used to elucidate the structure of isolated degradation products.
Conclusion
This guide provides a comprehensive framework for determining the critical solubility and stability data for this compound. By following these detailed experimental protocols, researchers and drug development professionals can generate the necessary data to support formulation development, establish appropriate storage conditions, and fulfill regulatory requirements. A thorough understanding of these fundamental physicochemical properties is a non-negotiable step in advancing this promising compound through the drug development pipeline.
References
-
Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. (2026). Request PDF. Retrieved from [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.
-
Creative Biolabs. Solubility Assessment Service. Retrieved from [Link]
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138.
-
Pharmaguideline. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Lab Manager. (2025). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]
- Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97.
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- 2. asianpubs.org [asianpubs.org]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. qualityhub.com [qualityhub.com]
- 8. ijcrt.org [ijcrt.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Guide: Biological Activity of Isoxazolidine-Containing Compounds
[1]
Part 1: Executive Summary
The isoxazolidine ring—a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike its unsaturated isoxazole counterpart, the isoxazolidine ring possesses a unique puckered conformation that mimics the ribose sugar of nucleosides and the proline ring of amino acids. This structural mimicry allows isoxazolidine derivatives to intervene in critical biological pathways, ranging from viral genome replication to bacterial protein synthesis and oncogenic signaling.
This guide provides a technical deep-dive into the biological activity of these compounds, moving beyond basic observations to explore the causality of their therapeutic effects. We will examine their role as bioisosteres, detail their structure-activity relationships (SAR), and provide validated protocols for their biological evaluation.
Part 2: Chemical Foundation & Stereochemical Logic
The biological potency of isoxazolidines is inextricably linked to their synthesis, primarily via 1,3-dipolar cycloaddition of nitrones and alkenes.[2][3][4][5] This reaction is not merely a synthetic route; it is the engine of diversity that defines the scaffold's biological potential.
-
Regioselectivity: Controls the placement of substituents at C-3, C-4, and C-5.
-
Stereochemistry: The cycloaddition creates up to three contiguous chiral centers. Biological systems are chiral; thus, the cis/trans relationship of substituents (e.g., C3-aryl vs. C4-nitro) often dictates whether a compound acts as a potent inhibitor or an inert molecule.
Key Insight: The N-O bond in the isoxazolidine ring is labile under reductive conditions. This allows the scaffold to serve as a "masked" 1,3-amino alcohol, which can be released intracellularly as a secondary mechanism of action, or maintained intact to function as a rigid nucleoside mimic.
Part 3: Therapeutic Applications & Mechanisms[7][8]
Oncology: Targeting Apoptosis and Proliferation
Isoxazolidine derivatives, particularly isoxazoloindoles and isoxazolidine-naphthalimide conjugates , exhibit potent cytotoxicity against breast (MCF-7), lung (A549), and prostate cancer cell lines.
Mechanism of Action:
-
EGFR Inhibition: Certain 3,5-disubstituted isoxazolidines bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling (Ras/Raf/MEK/ERK) essential for proliferation.
-
Apoptosis Induction: Conjugates (e.g., with naphthalimide) act as DNA intercalators, stabilizing the cleavable complex of Topoisomerase II, leading to DNA double-strand breaks and activation of the intrinsic apoptotic pathway (p53
Bax Cytochrome c release).
Visualization: Apoptotic Signaling Pathway
The following diagram illustrates the cascade triggered by isoxazolidine-induced DNA damage.
Figure 1: Mechanism of isoxazolidine-mediated apoptosis via DNA damage response.[6]
Infectious Disease: Antibacterial & Antiviral Activity
Antibacterial (Gram-Positive Focus): Isoxazolidines are structural analogs of oxazolidinones (e.g., Linezolid). They function by inhibiting bacterial protein synthesis.[7][8][9]
-
Target: The 23S rRNA of the 50S ribosomal subunit.[7]
-
Effect: Prevents the formation of the 70S initiation complex. Unlike tetracyclines, they do not block tRNA binding but rather the initiation phase.
Antiviral (Nucleoside Mimicry): Isoxazolidines modified with phosphonate groups mimic the phosphate backbone of nucleotides.
-
Target: Viral RNA-dependent RNA polymerase (RdRp) or Reverse Transcriptase (RT).
-
Mechanism: The isoxazolidine ring mimics the ribose sugar.[3] Once incorporated into the viral RNA chain, the lack of a 3'-OH group (or steric hindrance) causes chain termination.
Comparative Data: Biological Potency
Table 1: Summary of IC50/MIC values for key isoxazolidine classes derived from recent literature.
| Compound Class | Target Organism/Cell | Activity Metric | Value Range | Mechanism Note |
| Isoxazoloindoles | MCF-7 (Breast Cancer) | IC50 | 2.5 - 5.0 µM | Apoptosis induction via p53 |
| Chromanyl-isoxazolidines | S. typhimurium | MIC | 1.56 µg/mL | Membrane permeation + Ribosome binding |
| Phosphonated Isoxazolidines | CMV (Cytomegalovirus) | EC50 | ~8.9 µM | Viral DNA polymerase inhibition |
| Spiro-isoxazolidines | Influenza A (H1N1) | EC50 | Sub-micromolar | M2 ion channel or Neuraminidase interference |
Part 4: Structure-Activity Relationship (SAR) Deep Dive
Understanding the SAR is critical for optimizing lead compounds. The isoxazolidine ring serves as the core, but the substituents dictate the pharmacology.
-
N-Substitution (Position 2):
-
Methyl/Alkyl: Increases lipophilicity, aiding cell membrane penetration. Essential for CNS activity.
-
Aryl/Sulfonyl: Often reduces basicity of the nitrogen, preventing protonation at physiological pH, which can enhance binding affinity to hydrophobic pockets (e.g., in EGFR).
-
-
C-5 Substitution:
-
Lipophilic Tails (e.g., Chromone, Naphthalimide): Critical for DNA intercalation or membrane disruption.
-
Stereochemistry: The C5-substituent orientation relative to C3 is vital. For nucleoside mimics, the configuration must match the natural ribose (typically
-configuration) to be recognized by viral polymerases.
-
-
C-3 Substitution:
-
Electron-Withdrawing Groups (EWG): Substitution with halogens (F, Cl) on phenyl rings attached at C3 significantly enhances metabolic stability (blocking metabolic oxidation) and improves antibacterial potency against MRSA.
-
Part 5: Experimental Protocols (The "How-To")
As a scientist, reproducibility is your currency. The following protocols are designed with built-in controls to ensure data integrity.
Protocol A: High-Throughput MTT Cytotoxicity Assay
Purpose: To determine the IC50 of isoxazolidine derivatives against cancer cell lines.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
Workflow:
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates.-
Critical: Allow 24h for attachment. If cells are not flattened and adherent, drug uptake will be inconsistent.
-
-
Treatment: Add test compounds (dissolved in DMSO).
-
Control: Include a "Vehicle Control" (DMSO only, final concentration < 0.5%) to ensure the solvent isn't killing the cells.
-
Range: Use a log-scale dilution series (e.g., 0.1, 1, 10, 100 µM).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent per well. Incubate for 3-4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Read absorbance at 570 nm.
-
Calculation: % Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to calculate IC50.
-
Protocol B: MIC Determination (Broth Microdilution)
Purpose: To quantify antibacterial potency against pathogens like S. aureus.
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup: Use a 96-well round-bottom plate. Add 100 µL MHB to all wells.
-
Compound Dilution: Add 100 µL of isoxazolidine stock to column 1. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Final Volume: 200 µL.
-
Controls: Sterility control (media only) and Growth control (bacteria + media + solvent).
-
-
Incubation: 16-20 hours at 37°C.
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .
-
Validation: Add Resazurin dye (0.01%) for 1 hour. Blue = No growth (inhibition); Pink = Growth (metabolic activity). This removes subjectivity from visual inspection.
-
Visualization: Experimental Logic Flow
Figure 2: Workflow comparison for cytotoxic vs. antibacterial evaluation.
Part 6: Future Outlook & Challenges
The isoxazolidine scaffold is currently transitioning from academic curiosity to pre-clinical candidate status.
-
Challenge: Stereoselectivity in Scale-up. While 1,3-dipolar cycloaddition is efficient on a gram scale, controlling the stereochemistry of three chiral centers on a kilogram scale remains a process engineering hurdle.
-
Opportunity: Hybrid Drugs. Conjugating isoxazolidines with established pharmacophores (e.g., quinolones or beta-lactams) offers a route to overcome multi-drug resistance (MDR) by attacking two distinct biological targets simultaneously.
Part 7: References
-
Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: ACS Publications URL:[11][Link]
-
Mechanism of action of oxazolidinone antibacterial agents Source: ResearchGate URL:[Link]
-
Chromanyl-isoxazolidines as Antibacterial agents: Synthesis, Biological Evaluation Source: PubMed URL:[12][Link]
-
Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues Source: ScienceDirect/NIH URL:[Link]
-
Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives Source: PubMed URL:[12][Link]
Sources
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- 3. benthamdirect.com [benthamdirect.com]
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- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Isoxazolidine Synthesis: A Technical Guide to Methodology and Application
Executive Summary
The isoxazolidine scaffold—a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms—serves as a critical pharmacophore in modern drug discovery.[1][2] Beyond its intrinsic bioactivity (antibacterial, anticancer, antiviral), it acts as a masked 1,3-amino alcohol, a motif ubiquitous in natural products and aminoglycosides.
This technical guide moves beyond elementary textbook definitions to provide a rigorous analysis of synthetic methodologies. We prioritize causality over procedure , explaining why specific catalysts induce stereochemical control and how to select the optimal pathway for a given substrate.
The Mechanistic Foundation: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrone (1,3-dipole) and an alkene (dipolarophile) remains the gold standard for isoxazolidine synthesis. Success in this reaction relies on manipulating Frontier Molecular Orbital (FMO) interactions.
FMO Theory and Regioselectivity
The reaction is concerted but asynchronous. The dominant interaction typically occurs between the HOMO of the nitrone and the LUMO of the dipolarophile (Normal Electron Demand).
-
Regioselectivity: Controlled by the coefficients of the interacting orbitals. Steric hindrance usually directs the bulky substituent of the nitrone to the less substituted carbon of the alkene.
-
Stereoselectivity (Endo vs. Exo): Secondary orbital interactions often favor the endo transition state, but this can be overridden by Lewis acid catalysts that alter the dipole geometry.
Mechanistic Visualization
The following diagram illustrates the orbital interactions and the transition state logic.
Figure 1: Mechanistic flow of the 1,3-dipolar cycloaddition highlighting control factors.
Advanced Asymmetric Methodologies
While thermal cycloadditions are effective, they often yield racemic mixtures. Modern drug development requires enantiopure scaffolds.[3]
Chiral Lewis Acid Catalysis
Lewis acids (LA) lower the LUMO energy of the dipolarophile (specifically α,β-unsaturated carbonyls), accelerating the reaction and creating a rigid chiral environment.
-
Bis-Titanium(IV) Catalysts: As described by Kano et al., chiral bis-Ti(IV) oxides are superior to mono-Ti complexes. The "double activation" mode coordinates the dipolarophile in a specific geometry, blocking one face of the alkene.
-
Aluminum Complexes: 3,3′-Diaryl-BINOL-AlMe complexes catalyze inverse-electron demand reactions with high enantioselectivity (up to 97% ee).[4]
Organocatalysis
To avoid metal contamination (a critical parameter in pharmaceutical synthesis), organocatalysis utilizes chiral amines or phase-transfer catalysts.
-
LUMO Activation: Chiral secondary amines form iminium ions with enals, lowering the LUMO energy.
-
In-Situ Nitrone Generation: Phase-transfer catalysis (PTC) allows for the reaction of unstable N-carbamoyl nitrones generated in situ, avoiding isolation steps.
Emerging Routes: Photoredox & Intramolecular Cyclization
For substrates where intermolecular cycloaddition is sluggish or sterically hindered, intramolecular routes driven by radical chemistry offer a powerful alternative.
Visible-Light Photoredox Catalysis
This method utilizes a transition metal photocatalyst (e.g., Ru(bpy)₃Cl₂) to generate radicals under mild conditions.
-
Mechanism: An N-alkoxyamide undergoes deprotonation followed by Single Electron Transfer (SET) oxidation.[5] The resulting nitrogen radical cyclizes onto a tethered alkene.
-
Advantage: Redox-neutral and operational at room temperature, preserving sensitive functional groups.
Figure 2: Radical-mediated intramolecular cyclization via photoredox catalysis.[5]
Experimental Protocols (SOPs)
The following protocols are synthesized from high-impact literature to serve as self-validating systems.
Protocol A: Asymmetric 1,3-DC with Bis-Titanium Catalyst
Target: Synthesis of endo-isoxazolidines from nitrones and acrolein.[4][6]
Reagents:
-
Nitrone (1.0 equiv)
-
Acrolein (1.2 equiv)
-
Chiral Bis-Ti(IV) Oxide Catalyst (10 mol%)
-
Solvent: Toluene or CH₂Cl₂ (Anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the chiral ligand in toluene. Add Ti(OiPr)₄ and stir at room temperature for 1 hour to form the active catalytic species.
-
Substrate Addition: Cool the solution to -20°C. Add the nitrone followed slowly by acrolein. Rationale: Low temperature maximizes the energy difference between diastereomeric transition states, improving ee.
-
Reaction Monitoring: Stir for 12-24 hours. Monitor via TLC (stain with anisaldehyde). Look for the disappearance of the nitrone spot.
-
Quenching: Quench with saturated aqueous NaHCO₃.
-
Purification: Extract with EtOAc (3x). Dry organic layer over Na₂SO₄. Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Photoredox Intramolecular Hydroamination
Target: Synthesis of fused isoxazolidines from N-alkoxyamides.
Reagents:
-
N-alkenyl-N-alkoxyamide substrate (1.0 equiv)
-
Ru(bpy)₃Cl₂[1]·6H₂O (2 mol%)
-
Base: K₂CO₃ or DBU (1.0 equiv)
-
Solvent: DMF or MeCN (Degassed)
Step-by-Step Workflow:
-
Setup: Place substrate, catalyst, and base in a reaction vial equipped with a magnetic stir bar.
-
Degassing: Seal the vial and purge with Nitrogen for 15 minutes. Rationale: Oxygen quenches the excited state of the Ruthenium catalyst.
-
Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature.
-
Completion: Reaction typically completes in 6-12 hours.
-
Workup: Dilute with water, extract with ether, and purify via chromatography.
Comparative Analysis of Methods
The following table summarizes key metrics to aid in method selection.
| Methodology | Primary Mechanism | Scope | Yield Range | Stereocontrol | Green Metrics |
| Thermal 1,3-DC | Concerted [3+2] | Broad; Nitrones + Alkenes | 50-90% | Moderate (Endo/Exo mix) | High Temp required; Atom economical |
| Lewis Acid Catalyzed | LUMO Lowering | Electron-deficient alkenes | 80-99% | High (Up to >95% ee) | Metal waste; Solvent dependent |
| Organocatalysis | Iminium/Enamine | Enals, Enones | 70-95% | High | Metal-free; Mild conditions |
| Photoredox | Radical Cyclization | Intramolecular/Tethered | 60-90% | High (Diastereoselective) | Energy efficient; Expensive catalyst |
| Ni(II) Catalyzed | Metal Coordination | Pyrazole-linked alkenes | Up to 99% | 100% Regioselective | High yield; Specific substrate req. |
References
-
Maiuolo, L., & De Nino, A. (2016). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Targets in Heterocyclic Systems. Link
-
Kano, T., Hashimoto, T., & Maruoka, K. (2005).[4][6] Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Journal of the American Chemical Society.[6] 6[6][7][8]
-
Simonsen, K. B., et al. (1999).[4] 3,3′-Diaryl-BINOL-AlMe complexes catalyze highly enantioselective inverse-electron demand 1,3-dipolar cycloaddition.[4] Journal of the American Chemical Society.[6] 4
-
Ishizuka, H., et al. (2018). Synthesis of isoxazolidines by intramolecular hydroamination of N-alkoxyamides in the presence of a visible-light photoredox catalyst. Elsevier. 5
-
Cao, X., et al. (2024).[2] Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. 9[7][8]
-
Bernardi, L., et al. (2009). Organocatalytic Asymmetric Formal [3 + 2] Cycloaddition with in Situ-Generated N-Carbamoyl Nitrones. Journal of the American Chemical Society.[6] 10
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- 4. Isoxazolidine synthesis [organic-chemistry.org]
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- 7. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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Crystal structure of (S)-Isoxazolidin-4-ol Hydrochloride
An In-Depth Technical Guide to the Crystal Structure Determination of (S)-Isoxazolidin-4-ol Hydrochloride
This guide provides a comprehensive walkthrough for the determination of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry. Given the prevalence of the isoxazolidine scaffold in drug discovery, a detailed understanding of its three-dimensional structure is paramount for rational drug design and development.[1] While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC), this document outlines the complete workflow, from synthesis and crystallization to data analysis and interpretation, providing researchers with a robust framework for their own investigations.[2]
Synthesis and Purification of (S)-Isoxazolidin-4-ol
A plausible synthetic route to obtain (S)-Isoxazolidin-4-ol is through the hydroboration-oxidation of a suitable 2,3-dihydroisoxazole precursor. This method offers high regioselectivity, yielding the desired 4-hydroxy substituted isoxazolidine. The following protocol is adapted from established procedures for the synthesis of similar isoxazolidin-4-ols.[3]
Experimental Protocol: Synthesis of (S)-Isoxazolidin-4-ol
-
Hydroboration: A solution of the starting 2,3-dihydroisoxazole in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon). A solution of borane-THF complex (BH₃·THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Oxidation: The reaction mixture is cooled again to 0 °C, and a 10% aqueous solution of sodium hydroxide (NaOH) is added slowly, followed by the dropwise addition of 35% hydrogen peroxide (H₂O₂). The mixture is stirred for 3 hours at 0 °C.
-
Work-up and Purification: The reaction is quenched by the addition of ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Formation and Crystallization of the Hydrochloride Salt
To obtain single crystals suitable for X-ray diffraction, the purified (S)-Isoxazolidin-4-ol is converted to its hydrochloride salt. The introduction of the ionic character often enhances the crystallinity of organic molecules.
Experimental Protocol: Salt Formation and Crystallization
-
Salt Formation: The purified (S)-Isoxazolidin-4-ol is dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.[4][5] A solution of anhydrous hydrogen chloride (HCl) in a compatible solvent (e.g., ethereal HCl) is then added dropwise with stirring until precipitation is complete.
-
Crystallization: The resulting hydrochloride salt is isolated and subjected to various crystallization techniques to obtain X-ray quality single crystals. Common methods include:
-
Slow Evaporation: The salt is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water) to near saturation, and the solvent is allowed to evaporate slowly in a loosely covered vial.[6]
-
Vapor Diffusion: A concentrated solution of the salt is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the salt is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the salt and promoting crystallization.
-
Microbatch Under-Oil: This technique is particularly useful for water-soluble salts. An aqueous solution of the salt is placed in a multi-well plate and covered with a layer of inert oil. Slow evaporation of water through the oil layer leads to gradual concentration and crystallization.[7]
-
The following diagram illustrates the general workflow for the synthesis and crystallization of this compound.
Caption: Workflow for the synthesis and crystallization of this compound.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once suitable single crystals are obtained, they are subjected to SCXRD analysis to determine the three-dimensional atomic arrangement.[8][9][10]
Experimental Protocol: SCXRD Data Collection and Structure Solution
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.[11]
Analysis of the Crystal Structure
The refined crystal structure of this compound would provide a wealth of information. The following table summarizes the expected crystallographic data that would be obtained.
| Parameter | Expected Information |
| Chemical Formula | C₃H₈ClNO₂ |
| Molecular Weight | 125.55 g/mol |
| Crystal System | To be determined (e.g., monoclinic, orthorhombic) |
| Space Group | To be determined (will indicate the symmetry of the crystal lattice) |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density (ρ) | g/cm³ |
| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles within the molecule. |
| Torsion Angles | Description of the conformation of the isoxazolidine ring (e.g., envelope, twist). The fundamental structure of the isoxazolidine ring is a non-planar, saturated five-membered ring.[12] |
| Hydrogen Bonding | Identification of intermolecular hydrogen bonds involving the hydroxyl group, the protonated nitrogen, and the chloride ion. These interactions are crucial in determining the crystal packing. |
| Absolute Configuration | Confirmation of the (S) configuration at the chiral center (C4). |
The following diagram illustrates the key steps in the analysis of the crystallographic data.
Caption: Data analysis workflow in single-crystal X-ray crystallography.
Conclusion
The determination of the crystal structure of this compound is a critical step in understanding its physicochemical properties and its potential as a scaffold in drug design. This guide has provided a comprehensive overview of the necessary steps, from chemical synthesis to crystallographic analysis. By following these protocols, researchers can obtain a detailed three-dimensional model of the molecule, which will be invaluable for future structure-activity relationship (SAR) studies and the development of novel therapeutics.
References
-
Cipris, A., et al. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. 2017. Available from: [Link]
- Google Patents. US20100204470A1 - Method for salt preparation.
-
Metherall, J. P., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
He, Y., et al. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. 2024. Available from: [Link]
-
Al-Masoudi, N. A., et al. Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Journal of Medicinal and Chemical Sciences. 2023. Available from: [Link]
-
PubChem. (S)-isoxazolidin-4-ol. Available from: [Link]
-
ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available from: [Link]
-
Lead Sciences. This compound. Available from: [Link]
-
Lead Sciences. (R)-Isoxazolidin-4-ol hydrochloride. Available from: [Link]
-
MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available from: [Link]
-
CCDC. Structural Chemistry Data, Software, and Insights. Available from: [Link]
-
ACS Publications. Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Available from: [Link]
- Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
-
CAS. Isoxazolidine. Available from: [Link]
-
InfinityPV. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]
-
Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. Available from: [Link]
-
Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. rigaku.com [rigaku.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Isoxazolidine | 504-72-3 | Benchchem [benchchem.com]
The Isoxazolidine Scaffold: A Versatile Platform for Nucleoside Mimicry and Beyond
[2]
Executive Summary
The isoxazolidine ring (a saturated 1,2-oxazole) represents a "privileged structure" in medicinal chemistry, distinct from its aromatic counterpart (isoxazole) and its structural isomer (oxazolidinone). Its primary utility lies in its unique ability to mimic the furanose ring of nucleosides due to similar ring puckering parameters, making it a cornerstone in the design of antiviral and anticancer nucleoside analogs. Furthermore, the labile N–O bond serves as a "latent" functional group, allowing the ring to act as a masked 1,3-amino alcohol, valuable in the synthesis of complex natural products.
This guide details the synthetic accessibility, Structure-Activity Relationship (SAR) logic, and validated experimental protocols for integrating the isoxazolidine core into drug discovery pipelines.
Chemical Biology & Pharmacophore Logic
The "Ribose Mimic" Hypothesis
Unlike the rigid aromatic isoxazole, the saturated isoxazolidine ring possesses conformational flexibility similar to the ribose sugar in DNA/RNA.
-
Bioisosterism: The O–N bond length (approx. 1.4 Å) and the C–C bond lengths allow the ring to adopt envelope conformations (E-conformations) that align substituent vectors (e.g., nucleobases at C3 or C5) in geometries recognized by polymerases and kinases.
-
Metabolic Stability: The N–O bond is generally stable to hydrolysis under physiological conditions, unlike the glycosidic bond it often replaces, providing enhanced metabolic half-life.
Mechanism of Action (Case Study: Cycloserine)
The most famous approved drug containing this scaffold is Cycloserine (D-4-amino-3-isoxazolidinone), used in second-line Tuberculosis treatment.
-
Target: Alanine racemase and D-alanyl-D-alanine ligase.
-
Mechanism: It mimics D-alanine. The rigid isoxazolidine ring locks the molecule in a conformation that fits the enzyme active site better than the flexible natural substrate, acting as a competitive inhibitor.
Synthetic Strategies: The 1,3-Dipolar Cycloaddition
The construction of the isoxazolidine core is almost exclusively achieved via the [3+2] cycloaddition of nitrones with alkenes. This reaction is stereospecific (cis-alkenes give cis-isoxazolidines) and regioselective.
Frontier Molecular Orbital (FMO) Theory
-
Normal Electron Demand: The HOMO of the nitrone interacts with the LUMO of the electron-deficient alkene.
-
Regioselectivity: Controlled by the coefficients of the atomic orbitals. Generally, the oxygen of the nitrone attacks the most substituted carbon of the alkene (electronic control) or the least hindered (steric control), leading to 5-substituted isoxazolidines.
Synthesis Workflow Diagram
The following diagram illustrates the decision matrix for synthesizing isoxazolidines, highlighting the control over regiochemistry.
Figure 1: Strategic workflow for the synthesis of isoxazolidine scaffolds via 1,3-dipolar cycloaddition.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to the next step.
Protocol A: Microwave-Assisted Synthesis of 5-Substituted Isoxazolidines
Objective: Rapid synthesis of a library of isoxazolidines for SAR screening. Scope: Applicable to electron-deficient and neutral alkenes (e.g., styrenes, acrylates).
Reagents:
-
N-Methyl-alpha-phenylnitrone (1.0 equiv)
-
Styrene derivative (1.2 equiv)
-
Solvent: Ethanol or Toluene (Green alternative: Water/Ethanol 1:1)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-compatible vial, dissolve the nitrone (0.5 mmol) in 2 mL of solvent.
-
Addition: Add the alkene (0.6 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Settings: Temperature = 120°C; Power = 150 W; Time = 15 minutes (Hold time).
-
Pressure Limit: 200 psi.
-
-
Checkpoint 1 (TLC): Spot the reaction mixture against the starting nitrone. The nitrone spot (usually UV active and lower Rf) should be absent. If starting material remains, irradiate for an additional 10 minutes.
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: The crude oil often contains excess alkene. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 70:30).
-
Validation: 1H NMR must show the disappearance of the nitrone CH signal (approx. 7.3 ppm) and the appearance of the isoxazolidine ring protons (multiplets at 2.5–4.5 ppm).
Protocol B: Biological Evaluation (MIC Determination)
Objective: Assess antibacterial potency of isoxazolidine derivatives. Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.
Materials:
-
Mueller-Hinton Broth (MHB).[1]
-
Bacterial strains (e.g., S. aureus ATCC 29213).
-
96-well polystyrene plates (U-bottom).
-
Positive Control: Linezolid or Cycloserine.
-
Indicator: Resazurin (optional, for visual readout).
Step-by-Step Methodology:
-
Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution: Prepare 2-fold serial dilutions in MHB across the 96-well plate (Columns 1–10). Final volume per well: 100 µL.
-
Range: Typically 64 µg/mL down to 0.125 µg/mL.
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL), then dilute 1:100 in MHB.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final bacterial density is ~5 x 10^5 CFU/mL.[1]
-
Controls:
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 37°C for 18–24 hours (aerobic).
-
Readout: The MIC is the lowest concentration with no visible turbidity .
-
Checkpoint 2: The Growth Control must be turbid. The Sterility Control must be clear. If Sterility Control is turbid, discard the assay.
-
Structure-Activity Relationship (SAR) Guide
The following table summarizes the impact of substitutions at specific ring positions based on recent medicinal chemistry literature.
| Ring Position | Functionality | SAR Impact & Design Logic |
| N-2 (Nitrogen) | Alkyl / Benzyl | Solubility & Lipophilicity. Small alkyls (Me, Et) improve solubility. Bulky benzyl groups can increase potency but lower metabolic stability (N-dealkylation). |
| C-3 | Nucleobase / Aryl | Recognition Element. Critical for nucleoside mimicry. Attachment of a nucleobase here (via a linker) allows the isoxazolidine to mimic the C1' position of ribose. |
| C-4 | Hydroxyl / Amino | H-Bonding. Substituents here mimic the 2'-OH or 3'-OH of ribose. An amino group at C4 is essential for the activity of Cycloserine (mimicking the alpha-amino group of D-Ala). |
| C-5 | Hydroxymethyl | Phosphate Anchor. A hydroxymethyl group (-CH2OH) here mimics the 5'-position of ribose, allowing for phosphorylation by cellular kinases (crucial for antiviral prodrugs). |
SAR Logic Diagram
Visualizing the pharmacophore features of the isoxazolidine ring.
Figure 2: Pharmacophore mapping of the isoxazolidine scaffold for nucleoside analog design.
References
-
Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 2016. Link
-
Mechanism of action of oxazolidinones. Expert Opinion on Investigational Drugs, 1999.[2] (Provides context on the related oxazolidinone class). Link
-
Synthesis of Some New Isoxazolidines by 1,3-Dipolar Cycloaddition Reaction. Turkish Journal of Chemistry, 2005. Link
-
Cycloserine (Seromycin) - FDA Label. DailyMed. Link
-
Microwave-Assisted 1,3-Dipolar Cycloaddition: Recent Advances. Mini-Reviews in Organic Chemistry, 2017. Link
Methodological & Application
Application Note: Asymmetric Synthesis & Scaffold Utilization of (S)-Isoxazolidin-4-ol Hydrochloride
[1]
Executive Summary: The "Masked" Chiral Polyol
(S)-Isoxazolidin-4-ol Hydrochloride (CAS: 338464-55-4) represents a high-value chiron (chiral synthon) in asymmetric synthesis.[1] While isoxazolidines are often transient intermediates formed via nitrone cycloadditions, the isolated, enantiopure hydrochloride salt offers a stable, "off-the-shelf" entry point into the chiral pool.
Core Utility: This scaffold functions as a rigid, cyclic "zip file" for chiral 1,3-amino polyols .[1] The N-O bond acts as a latent cleavage site; once the ring is functionalized and the N-O bond cleaved, the molecule releases a flexible, acyclic chain containing defined stereocenters at the amine and hydroxyl positions. This is critical for synthesizing:
Chemical Profile & Handling
The hydrochloride salt form confers oxidative stability to the otherwise sensitive secondary amine and prevents polymerization. However, it requires specific neutralization protocols to restore reactivity.
| Property | Specification |
| Chemical Name | This compound |
| Structure | Cyclic 5-membered ring (N-O bond), 4-OH group |
| Stereochemistry | (S)-enantiomer (defined at C4) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, Methanol, DMSO.[1] Low: DCM, Toluene |
| Stability | Store at -20°C; Hygroscopic (keep desiccated) |
Strategic Workflow
The utilization of this scaffold follows a "Protect-Diversify-Cleave" logic.[1]
Figure 1: Strategic workflow for utilizing (S)-Isoxazolidin-4-ol HCl. The salt must be neutralized to access the nucleophilic nitrogen.
Application Protocols
Protocol A: Salt Neutralization & N-Protection (The "Activation" Step)
Context: Direct reaction of the HCl salt with electrophiles often leads to poor yields due to pH suppression.[1] This protocol generates the free amine in situ and traps it with a carbamate protecting group (Boc), rendering the molecule lipophilic and soluble in organic solvents for further chemistry.
Materials:
-
(S)-Isoxazolidin-4-ol HCl (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]
-
Triethylamine (Et₃N) (2.2 equiv) or NaHCO₃ (3.0 equiv)[1]
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM) mixture.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of (S)-Isoxazolidin-4-ol HCl in 10 mL of dry MeOH. The solution will be acidic.
-
Neutralization: Cool to 0°C. Add Et₃N (2.2 equiv) dropwise. Observation: Fume formation (Et₃N[1]·HCl) may occur; ensure good ventilation.[1] Stir for 15 minutes.
-
Protection: Add Boc₂O (1.1 equiv) dissolved in a minimal amount of MeOH.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product is UV inactive).
-
Workup: Evaporate MeOH under reduced pressure. Resuspend residue in EtOAc and wash with 5% citric acid (to remove excess amine) and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. The N-Boc-(S)-isoxazolidin-4-ol is typically a viscous oil or low-melting solid.[1]
Why this works: The in situ neutralization prevents the isolation of the unstable free base, which can undergo self-condensation or oxidation.
Protocol B: Reductive Ring Opening (The "Unmasking" Step)
Context: This is the critical value-add step.[1] Breaking the N-O bond converts the cyclic constraint into a linear chiral 1,3-amino alcohol. Two methods are dominant: Hydrogenolysis (cleanest) and Zinc/Acetic Acid (most robust for complex substrates).[1]
Method 1: Catalytic Hydrogenolysis (Standard)
Best for: Substrates without other reducible groups (alkenes, halides).
-
Setup: Dissolve N-Boc-(S)-isoxazolidin-4-ol in MeOH (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (dry basis).
-
Atmosphere: Purge with Argon, then introduce H₂ (balloon pressure is usually sufficient; 1 atm).
-
Reaction: Stir vigorously for 12–24 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.[1]
-
Result: Quantitative conversion to the (S)-3-amino-1,2-dihydroxy-butane derivative (N-protected).
Method 2: Zn/AcOH (Chemoselective)
Best for: Substrates containing benzyl ethers or other H₂-sensitive groups.[1]
-
Setup: Dissolve substrate in Glacial Acetic Acid (AcOH).
-
Reagent: Add Zinc dust (activated, 5–10 equiv).
-
Reaction: Stir at RT or mild heat (40°C) for 2–4 hours. Sonicating the mixture can accelerate the cleavage.
-
Workup: Filter off Zinc. Neutralize the filtrate carefully with saturated NaHCO₃ (exothermic!). Extract with EtOAc.[1]
Comparison of Cleavage Methods:
| Method | Reagents | Compatibility | Yield | Comments |
| Hydrogenolysis | H₂ / Pd-C | High | >95% | Cleanest workup; removes Benzyl groups.[1] |
| Metal Reduction | Zn / AcOH | High | 85-92% | Tolerates alkenes; tedious workup (Zn salts).[1] |
| Carbonyls | Mo(CO)₆ / MeCN | Med | 70-85% | Good for N-O cleavage with retention of stereochem.[1] |
| Samarium | SmI₂ / THF | Low | >90% | Expensive; strictly anhydrous conditions required.[1] |
Mechanistic Insight: The N-O Bond Lability
The utility of the isoxazolidine ring rests on the bond dissociation energy (BDE) of the N-O bond (~53 kcal/mol), which is significantly weaker than C-C or C-N bonds.
Figure 2: Mechanistic pathway for the reductive cleavage of the isoxazolidine ring.
Advanced Application: Nucleoside Analogues
Researchers use (S)-Isoxazolidin-4-ol to synthesize Isoxazolidinyl Nucleosides , a class of antivirals where the sugar moiety is replaced by the isoxazolidine ring.[1]
-
Logic: The 4-OH group mimics the 3'-OH of ribose, essential for viral DNA polymerase recognition and chain termination.[1]
-
Protocol Modification: Instead of ring opening, the N-H (after free-basing) is coupled to a nucleobase (e.g., Thymine, Cytosine) via Pd-catalyzed allylic alkylation or standard alkylation conditions, retaining the cyclic structure to improve metabolic half-life.
References
-
Isoxazolidinyl Nucleosides Synthesis: Merino, P., et al. "Synthesis of enantiomerically pure isoxazolidinyl nucleosides."[2] Arkivoc2002 , xi, 159-167.[1][2] Link
-
Reductive Cleavage Protocols: Zhang, H. K., et al. "A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol."[1][3][4] Tetrahedron Letters2007 , 48, 629-632.[1][4] Link[1]
-
Mo(CO)6 Cleavage Method: Cicchi, S., et al. "Reductive ring opening of isoxazoles with Mo(CO)6 and water." Tetrahedron Letters2001 , 42, 6503-6505.[1] Link[1]
- General Isoxazolidine Chemistry: Revuelta, J., et al. "Isoxazolidines: A Privileged Scaffold for Organic Synthesis." Chemical Reviews2015, 115, X. (General Reference for Scaffold Utility).
-
Handling & Safety: PubChem Compound Summary for Isoxazolidine Hydrochloride. Link
Disclaimer: This protocol involves the use of hazardous chemicals (Boc anhydride, Hydrogen gas, Palladium). All experiments must be conducted in a fume hood with appropriate PPE.[1] Consult local EHS guidelines before proceeding.
Application Note: Stereoselective Synthesis of (S)-Isoxazolidin-4-ol Scaffolds via 1,3-Dipolar Cycloaddition
[1][2]
Executive Summary & Scientific Rationale
The 1,3-dipolar cycloaddition of nitrones with alkenes is the premier method for constructing isoxazolidine rings.[1][2] However, a fundamental regioselectivity challenge exists: according to Frontier Molecular Orbital (FMO) theory, the interaction between the Nitrone HOMO and the Dipolarophile LUMO typically directs electron-releasing substituents (like alkoxy or acetoxy groups) to the C5 position , yielding 5-substituted isoxazolidines, not the desired C4-substituted targets (Isoxazolidin-4-ols).
To access the (S)-Isoxazolidin-4-ol core with high enantiopurity, this protocol utilizes a "Regio-Inversion Strategy" . Instead of attempting a low-yield direct cycloaddition with unstable 1,2-dihydroxy alkenes, we employ a high-yielding cycloaddition with vinyl acetate to form the C5-adduct, followed by a controlled elimination-hydroboration sequence. This method guarantees the C4-hydroxyl placement and allows for predictable stereocontrol based on the chirality of the starting nitrone or the borane reagent.
Key Mechanistic Pathway[1]
-
Cycloaddition: Nitrone + Vinyl Acetate
5-Acetoxyisoxazolidine (Kinetic Product). -
Elimination: Base-mediated elimination
4-Isoxazoline (2,3-dihydroisoxazole). -
Hydroboration-Oxidation: Stereoselective addition to the internal double bond
(S)-Isoxazolidin-4-ol .
Experimental Workflow Visualization
The following diagram illustrates the logical flow and stereochemical checkpoints of the protocol.
Caption: Workflow for converting the kinetically favored 5-acetoxy adduct into the thermodynamic 4-hydroxy target via an elimination-hydroboration sequence.
Detailed Protocol
Phase 1: The 1,3-Dipolar Cycloaddition
This step establishes the isoxazolidine core and the stereocenters at C3 and C5.
Reagents:
-
Dipole:
-Phenyl- -methylnitrone (or chiral equivalent derived from D-glyceraldehyde for enantioselective synthesis). -
Dipolarophile: Vinyl Acetate (Excess, 5–10 equiv).
-
Solvent: Toluene (Anhydrous).
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Nitrone (1.0 mmol) in anhydrous Toluene (10 mL).
-
Addition: Add Vinyl Acetate (5.0 mmol) via syringe.
-
Reaction: Heat the mixture to reflux (
) under an inert atmosphere (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> or Ar) for 12–24 hours. Monitor by TLC (SiO2, Hexane/EtOAc 2:1). The nitrone spot should disappear. -
Workup: Cool to Room Temperature (RT). Concentrate in vacuo to remove solvent and excess vinyl acetate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the 5-acetoxyisoxazolidine .
-
Note: Expect a mixture of cis/trans diastereomers. For this protocol, separation is not strictly necessary as the stereocenter at C5 will be destroyed in the next step.
-
Phase 2: Elimination to 4-Isoxazoline
This critical step removes the "wrong" substituent at C5 to prepare the ring for correct functionalization.
Reagents:
-
Substrate: 5-Acetoxyisoxazolidine (from Phase 1).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMSOTf/Et3N.
-
Solvent: DCM (Dichloromethane).
Procedure:
-
Dissolve the 5-acetoxyisoxazolidine (1.0 mmol) in dry DCM (5 mL) at
. -
Add DBU (1.2 mmol) dropwise.
-
Stir at RT for 2–4 hours.
-
Quench with saturated
solution. Extract with DCM ( ). -
Dry over
, filter, and concentrate. -
Isolate the 2,3-dihydroisoxazole (4-isoxazoline) . This intermediate contains a double bond between C4 and C5.
Phase 3: Stereoselective Hydroboration-Oxidation
This step installs the hydroxyl group at C4. The regioselectivity is governed by the electronic bias of the N-O bond (directing boron to C4) and steric control (directing it trans to the C3 substituent).
Reagents:
-
Reagent:
(1.0 M solution) or 9-BBN for higher stereocontrol. -
Oxidant:
, .
Procedure:
-
Dissolve the 4-isoxazoline (1.0 mmol) in anhydrous THF (5 mL) and cool to
. -
Add
(1.5 mmol) dropwise. -
Allow the reaction to warm slowly to
over 2 hours. -
Oxidation: Cool back to
. Carefully add (2 mL) followed by (2 mL). -
Stir at RT for 1 hour.
-
Extraction: Dilute with water, extract with EtOAc (
). -
Purification: Silica gel chromatography.
-
Result: The product is the (S)-Isoxazolidin-4-ol (assuming appropriate chiral starting material or induction).
Data Analysis & Validation
Stereochemical Verification (NMR)
Distinguishing the 4-ol from the 5-ol and determining relative stereochemistry (cis/trans) is critical.
| Feature | Isoxazolidin-4-ol (Target) | Isoxazolidin-5-ol (Byproduct) |
| H4 Chemical Shift | ||
| H5 Chemical Shift | ||
| Coupling ( | Large (~6-8 Hz) for cis, Small (~2-4 Hz) for trans | N/A (H3 couples to H4, not OH-bearing C) |
| Carbon (C13) | C4 at ~70-75 ppm | C5 at ~95-100 ppm (Acetal-like) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Polymerization of Vinyl Acetate. | Add a radical inhibitor (hydroquinone) or lower temp to |
| Poor Regioselectivity (Step 3) | Boron adding to C5 instead of C4. | Use bulky boranes (9-BBN or Catecholborane) to enhance steric direction away from C3 substituent. |
| Ring Opening | N-O bond cleavage during reduction. | Ensure strictly anhydrous conditions during hydroboration; avoid over-reduction (do not use |
Mechanism & Causality (Scientific Grounding)
The success of this protocol relies on circumventing the LUMO-HOMO mismatch .
-
Direct Approach Failure: Reaction of a nitrone with vinyl alcohol (tautomerizes to acetaldehyde) or simple allyl alcohol yields the 5-hydroxymethyl derivative, not the 4-ol.
-
The "Vertex" Strategy: By using vinyl acetate, we exploit the strong electronic bias of the acetoxy group to secure the 5-position initially [1]. The subsequent elimination creates a
double bond. In the hydroboration step, the boron atom preferentially attacks the less hindered or electronically favorable position. In 4-isoxazolines, the C4 position is electronically activated for electrophilic attack by boron, and the C3 substituent sterically blocks the cis face, favoring trans-addition [2].
References
-
Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles.[3][4] Beilstein Journal of Organic Chemistry, 16, 1313–1319.[3] Link
-
Merino, P., et al. (2005). Stereoselective 1,3-Dipolar Cycloadditions of Nitrones to Alkenes.[1][2][5] Current Organic Chemistry, 9(15).
-
Cicchi, S., Goti, A., & Brandi, A. (1995). 1,3-Dipolar cycloadditions of nitrones to cyclic dipolarophiles.[6][1][2][5][7] Journal of Organic Chemistry, 60(15), 4743-4748.
Sources
- 1. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: (S)-Isoxazolidin-4-ol Hydrochloride as a Versatile Precursor for the Synthesis of Chiral Amines
Abstract
Chiral amines and their derivatives, particularly γ-amino alcohols, are foundational structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1] Their stereochemistry is often critical for therapeutic efficacy and target specificity. This guide provides an in-depth exploration of (S)-Isoxazolidin-4-ol Hydrochloride, a powerful and versatile chiral building block. We will detail its strategic application as a masked synthon for chiral γ-amino alcohols and provide a robust, field-proven protocol for its conversion. The causality behind experimental choices, potential downstream transformations, and critical process parameters will be discussed to empower researchers in drug discovery and synthetic chemistry.
The Strategic Advantage of the Isoxazolidine Scaffold
In asymmetric synthesis, the isoxazolidine ring serves as a stable, cyclic precursor to more complex acyclic structures.[2][3] Its utility stems from the inherent properties of the N-O bond, which is susceptible to reductive cleavage under specific, controlled conditions.[4][5]
This compound is particularly valuable for two key reasons:
-
Masked Functionality: The isoxazolidine ring is a conformationaly rigid scaffold that effectively "masks" a 1,3-amino alcohol (or γ-amino alcohol) functionality. This allows for other chemical manipulations on the molecule before revealing the final desired structure.
-
Inherent Chirality: The stereocenter at the C-4 position, bearing the hydroxyl group, is fixed in the (S)-configuration. This pre-installed chirality is transferred to the final product, obviating the need for chiral resolution or complex asymmetric synthesis steps later in the sequence.[6]
The core transformation relies on the selective hydrogenolysis of the relatively weak N-O bond, which unmasks the amine and alcohol functionalities with predictable stereochemical retention.
Caption: Core conversion of the isoxazolidine precursor to the target amino alcohol.
The Key Transformation: Catalytic Hydrogenolysis of the N-O Bond
The most reliable and widely used method for the unmasking of the γ-amino alcohol from the isoxazolidine precursor is catalytic hydrogenation.[7] This method is favored for its clean conversion, mild reaction conditions, and the ease of product isolation, as the only by-product is water.
Mechanism Insight: The reaction proceeds via the adsorption of the isoxazolidine and hydrogen gas onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.[4] The catalyst facilitates the cleavage of the N-O sigma bond and the subsequent addition of hydrogen atoms, yielding the desired γ-amino alcohol. The hydrochloride salt form ensures good solubility in protic solvents like methanol, which are ideal for hydrogenation.
Choosing a Catalyst:
-
Palladium on Carbon (Pd/C): Generally the first choice. It is highly efficient, requires lower pressures of hydrogen, and is less pyrophoric than Raney Nickel.
-
Raney Nickel (Ra-Ni): A highly active catalyst, useful for more stubborn substrates. It often requires more careful handling due to its pyrophoric nature when dry.[4][7]
-
Other Reagents: While methods using reagents like Zinc in acid (Zn/H+) or Molybdenum hexacarbonyl (Mo(CO)₆) exist, they introduce metal salts into the reaction mixture, complicating purification.[7] Catalytic hydrogenation remains the superior method for scalability and purity.
Detailed Protocol: Synthesis of a Chiral γ-Amino Alcohol
This protocol describes a standard procedure for the reductive cleavage of this compound to its corresponding chiral γ-amino alcohol using palladium on carbon.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich, Combi-Blocks | Starting material. |
| Palladium on Carbon (Pd/C) | 10 wt. %, dry basis | Strem Chemicals, Alfa Aesar | Catalyst. Handle with care. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific, VWR | Reaction solvent. |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Airgas, Praxair | Reductant. |
| Round-bottom flask | N/A | Standard lab supplier | |
| Hydrogenation Apparatus | Parr Shaker or H-Cube® | Parr Instrument Co., ThalesNano | Or a balloon setup for small scale. |
| Magnetic Stirrer & Stir Bar | N/A | Standard lab supplier | |
| Filtration Funnel (Büchner) | N/A | Standard lab supplier | |
| Rotary Evaporator | N/A | Standard lab supplier |
3.2. Step-by-Step Experimental Procedure
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 1.0 equiv).
-
Causality: The hydrochloride salt is used directly as it is typically the commercially available and stable form of the precursor.
-
-
Dissolution: Add anhydrous methanol (25 mL) to the flask. Stir the mixture at room temperature until all the solid has completely dissolved.
-
Causality: Methanol is an excellent solvent for the hydrochloride salt and is a standard, inert solvent for Pd/C-catalyzed hydrogenations. Its polarity facilitates the reaction.
-
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt. % of the substrate) to the solution.
-
Causality: 10 wt. % is a standard catalytic loading that ensures a reasonable reaction rate without excessive cost. The catalyst should be added carefully in an inert atmosphere if possible, although for this scale, it can be done quickly in the air.
-
-
Hydrogenation Reaction:
-
For Balloon Hydrogenation (Small Scale): Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask via a vacuum line and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere. Leave the reaction stirring vigorously under the positive pressure of the hydrogen balloon.
-
For Parr Shaker (Larger Scale): Transfer the mixture to a suitable Parr hydrogenation bottle. Seal the apparatus, purge with hydrogen gas (3 cycles), and then pressurize to the desired pressure (e.g., 50 psi). Begin shaking at a moderate speed.
-
Causality: Vigorous stirring/shaking is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas) for an efficient reaction. Purging removes oxygen, which can deactivate the catalyst.
-
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Causality: Reaction times can vary. TLC is a quick and effective way to confirm the completion of the reaction, preventing unnecessary long reaction times or premature work-up.
-
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® in a Büchner funnel. Wash the pad with additional methanol (2 x 10 mL) to ensure all the product is collected.
-
Causality:This is a critical safety step. The palladium catalyst can be pyrophoric upon exposure to air when dry. Filtering through Celite prevents fine catalyst particles from passing through and ensures safe handling. The filter cake should be kept wet with solvent and disposed of according to institutional safety guidelines.
-
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will typically yield the crude product as a solid or viscous oil.
-
Causality: This step isolates the non-volatile product from the volatile solvent.
-
-
Purification (If Necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
Synthetic Utility and Downstream Transformations
The resulting chiral γ-amino alcohol is not just an endpoint but a gateway to a diverse range of other valuable chiral building blocks.[8][9] Its bifunctional nature allows for selective manipulation at either the amine or the alcohol.
Caption: Potential synthetic routes from the chiral γ-amino alcohol product.
-
Synthesis of Chiral β-Amino Acids: Protection of the amine (e.g., as a Boc carbamate) followed by oxidation of the primary alcohol furnishes a valuable chiral β-amino acid, a key component in peptide mimics and pharmaceuticals.
-
Access to Diversified Chiral Amines: The hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent nucleophilic substitution with azide, followed by reduction, provides a route to chiral 1,3-diamines.
-
Development of Chiral Ligands: Chiral amino alcohols are precursors to important classes of ligands used in asymmetric catalysis, such as BOX (bisoxazoline) ligands.[10]
References
-
Šagud, M., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. National Institutes of Health. [Link]
-
Šagud, M., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. PubMed. [Link]
-
Various Authors. (N.D.). Synthesis of chiral amino-alcohols. ResearchGate. [Link]
-
Various Authors. (N.D.). Catalytic hydrogenation of isoxazolidines to give amino alcohols or polyols. ResearchGate. [Link]
-
Singh, R. P., et al. (N.D.). Methods for Hydroxamic Acid Synthesis. National Institutes of Health. [Link]
-
Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]
-
Rai, R., et al. (2022). Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental Data. MDPI. [Link]
-
You, J., et al. (N.D.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Institutes of Health. [Link]
-
Christodoulou, M. S., et al. (N.D.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. [Link]
-
Various Authors. (2025). Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Journal of the American Chemical Society. [Link]
-
Mako, A., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. National Institutes of Health. [Link]
-
Patel, N. B., et al. (N.D.). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. National Institutes of Health. [Link]
-
You, J., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
-
Faried, E. A., et al. (2009). Design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. SciSpace. [Link]
-
Various Authors. (N.D.). γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
You, J., et al. (2024). (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. ResearchGate. [Link]
-
Various Authors. (N.D.). Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses Procedure. [Link]
-
Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
Alcaraz, M-L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. [Link]
-
Wang, Z., et al. (N.D.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. [Link]
-
Various Authors. (N.D.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]
-
Various Authors. (N.D.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]
-
Wang, W., et al. (N.D.). Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Various Authors. (N.D.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. N.D.. [Link]
-
Various Authors. (N.D.). Probing the reductive N–O bond cleavage of isoxazolidine. ResearchGate. [Link]
-
Various Authors. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
-
Jung, M. E., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. National Institutes of Health. [Link]
-
Various Authors. (N.D.). N-Oxyenamine N-O cleavage: Conventional and Recent application to the Synthesis of heterocyclic compounds. N.D.. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
Gold-catalyzed enantioselective synthesis of isoxazolidines
Application Note: Gold-Catalyzed Enantioselective Synthesis of Isoxazolidines
Executive Summary
Isoxazolidines represent a privileged pharmacophore in medicinal chemistry, serving as core structures in antibiotics, nucleoside analogs, and as masked
By leveraging the carbophilic nature of cationic Gold(I) and the tunable sterics of chiral phosphoramidite ligands, this method achieves high atom economy, excellent diastereoselectivity (
Part 1: Mechanistic Principles
The Gold(I) Activation Mode
Unlike traditional Lewis acids that activate the dipole (nitrone), Gold(I) activates the dipolarophile (allene). The reaction proceeds via a stepwise mechanism rather than a concerted concerted mechanism, which is key to its high stereocontrol.
-
-Activation: The cationic Au(I) species coordinates to the distal double bond of the
-allenyl amide. -
Nucleophilic Attack: The nitrone oxygen attacks the activated central carbon of the allene, generating a stabilized allyl-cation/vinyl-gold intermediate.
-
Stereodetermining Step: The chiral ligand environment dictates the trajectory of the subsequent ring closure (C-C bond formation) between the nitrone carbon and the vinyl-gold terminus.
-
Protodeauration: Release of the catalyst and formation of the 4-alkylidenyl isoxazolidine.
Ligand Selection Strategy
For this specific transformation, BINOL-derived phosphoramidites are superior to bisphosphine ligands (e.g., SEGPHOS, BINAP).
-
Electronic Effect: The electron-deficient nature of phosphoramidites enhances the Lewis acidity of the Gold(I) center, crucial for activating electron-rich allenamides.
-
Steric Effect: The monodentate nature allows for a flexible yet "walled" chiral pocket that accommodates the bulky nitrone while restricting the approach angle to the allene.
Figure 1: Catalytic cycle for the Au(I)-catalyzed [3+2] cycloaddition. The reaction is driven by the activation of the allene
Part 2: Catalyst Selection Guide
The success of this protocol hinges on the specific pairing of the ligand and counterion.
| Component | Recommendation | Rationale |
| Ligand | (R,R,R)-BINOL-Phosphoramidite | Provides the necessary "chiral pocket." The 3,3'-substituents on the BINOL backbone (e.g., SiPh |
| Gold Source | DMS·AuCl or (tht)AuCl | Labile sulfide ligands allow rapid ligand exchange with the phosphoramidite. |
| Silver Salt | AgOTf or AgNTf | Non-coordinating anions prevent catalyst inhibition. AgSbF |
| Solvent | Dichloromethane (DCM) | Non-coordinating, polar enough to solubilize the cationic gold species but non-nucleophilic. |
Part 3: Standardized Protocol
Target Reaction: Enantioselective synthesis of 4-alkylidene-isoxazolidines from
Reagents & Preparation
-
Gold Pre-catalyst: (R,R,R)-L*-AuCl (Prepared from ligand + DMS·AuCl).
-
Silver Activator: AgOTf (99.9%, stored in glovebox).
-
Substrate A:
-allenyl oxazolidinone (1.0 equiv). -
Substrate B: Nitrone (1.2 equiv).
-
Solvent: Anhydrous DCM (distilled over CaH
or from solvent system). -
Molecular Sieves: 4Å, activated powder (crucial for removing trace water which hydrolyzes the nitrone).
Experimental Workflow
Step 1: Catalyst Generation (In Glovebox or Schlenk Line)
-
In a flame-dried 10 mL Schlenk tube, weigh (R,R,R)-L-AuCl* (5 mol%) and AgOTf (5 mol%).
-
Add anhydrous DCM (0.1 M relative to substrate).
-
Stir at Room Temperature (RT) for 5-10 minutes in the dark (wrap tube in foil). A white precipitate (AgCl) will form.
-
Note: Filtration of AgCl is usually unnecessary for this reaction and risks catalyst decomposition.
-
Step 2: Substrate Addition
-
Cool the reaction mixture to -20 °C (Cryocooler or Acetone/Dry Ice bath). Lower temperature is essential for enantioselectivity.
-
Add 4Å Molecular Sieves (50 mg/mmol substrate).
-
Add the Nitrone (1.2 equiv) as a solid or solution in minimal DCM.
-
Add the
-allenyl amide (1.0 equiv) dropwise over 2 minutes.
Step 3: Reaction Monitoring
-
Stir at -20 °C.
-
Monitor by TLC (typically 2-6 hours).
-
TLC Stain: UV active; use Anisaldehyde or KMnO
to visualize the isoxazolidine. -
Endpoint: Disappearance of the allene spot.
-
Step 4: Workup & Purification
-
Filter the mixture through a short pad of Celite to remove Ag salts and sieves. Rinse with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 8:1 to 4:1).
-
Note: Isoxazolidines are generally stable on silica, but avoid prolonged exposure to acidic modifiers.
-
Figure 2: Step-by-step experimental workflow for the batch synthesis of isoxazolidines.
Part 4: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst deactivation or wet solvent. | Ensure DCM is strictly anhydrous. Increase catalyst loading to 7 mol%. Switch counterion to AgNTf |
| Low ee (<80%) | Temperature too high or background reaction. | Lower temperature to -40 °C. Ensure the reaction is run in the dark (silver salts are light sensitive). |
| Hydrolysis of Nitrone | Water contamination. | Freshly activate 4Å MS. Verify nitrone purity by NMR before use. |
| Regioisomer Mix | Steric mismatch. | Increase the steric bulk of the |
Part 5: Substrate Scope & Expected Data
The following data represents typical results using the optimized phosphoramidite-Au(I) system (Ref: Chen et al., 2013).
Table 1: Substrate Scope (Nitrone Variation) Conditions: 5 mol% Au cat, -20 °C, DCM.
| Entry | Nitrone R-Group | Yield (%) | ee (%) | dr |
| 1 | Ph (Phenyl) | 92 | 96 | >20:1 |
| 2 | 4-Br-Ph | 88 | 95 | >20:1 |
| 3 | 2-Naphthyl | 90 | 94 | >20:1 |
| 4 | Cyclohexyl | 75 | 88 | 15:1 |
| 5 | t-Butyl | 65 | 82 | 10:1 |
Analysis:
-
Aryl Nitrones: Perform exceptionally well due to
-stacking interactions within the catalyst pocket. -
Alkyl Nitrones: Show slightly reduced yields/ee due to increased flexibility, but remain synthetically useful.
References
-
Lalonde, R. L., Wang, Z. J., Mba, M., Lackner, A. D., & Toste, F. D. (2010).[1] Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines.[2][3] Angewandte Chemie International Edition, 49(3), 598–601.[1] [Link]
-
Chen, M., Sun, N., & Liu, Y. (2013). Gold catalyzed enantioselective intermolecular [3+2] dipolar cycloaddition of N-allenyl amides with nitrones.[4][5][6] Chemical Communications, 49(42), 4770–4772. [Link]
-
Garzón, M., & López, F. (2014). Gold(I)-Catalyzed Enantioselective Cycloaddition Reactions.[2][3][4][5][6][7][8][9][10][11][12] Beilstein Journal of Organic Chemistry, 10, 2594–2627. [Link]
-
Janssen, M. A., & Krause, N. (2021). Gold-Catalyzed Cycloisomerization and Cycloaddition Reactions of Allenes. Chemical Reviews, 121(14), 8561–8612. [Link]
Sources
- 1. Gold(I)-catalyzed enantioselective synthesis of pyrazolidines, isoxazolidines, and tetrahydrooxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gold catalyzed enantioselective intermolecular [3+2] dipolar cycloaddition of N-allenyl amides with nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 8. Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 11. idus.us.es [idus.us.es]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Synthesis of functionalized isoxazolines from (S)-Isoxazolidin-4-ol
Application Note: Precision Synthesis of C4-Functionalized 2-Isoxazolines via Oxidative Dehydrogenation of (S)-Isoxazolidin-4-ol
Executive Summary & Strategic Rationale
The isoxazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core engine for blockbuster ectoparasiticides (e.g., Fluralaner, Sarolaner) and emerging anti-inflammatory agents. While 1,3-dipolar cycloaddition of nitrile oxides is the canonical route to isoxazolines, it often suffers from regioselectivity issues and difficulty in accessing specific chiral centers remote from the ring junction.
This guide details a divergent synthetic strategy starting from (S)-Isoxazolidin-4-ol . By utilizing this stable, chiral saturated scaffold, researchers can install diverse functionalities at the C4 position prior to establishing the sensitive isoxazoline double bond. This "Functionalize-then-Oxidize" approach preserves stereochemical integrity and allows for the synthesis of C4-substituted isoxazolines that are inaccessible via direct cycloaddition.
Key Advantages:
-
Chiral Retention: Preserves the (S)-configuration at C4 during the oxidation step.
-
Divergent Library Generation: Allows late-stage installation of pharmacophores at C4 via O-alkylation or Mitsunobu inversion.
-
Regiocontrol: Avoids the mixture of regioisomers common in nitrile oxide cycloadditions.
Strategic Pathway & Mechanism
The transformation relies on the chemoselective oxidation (dehydrogenation) of the N-C3 bond of the isoxazolidine ring. Unlike elimination reactions which would remove the C4-hydroxyl group, oxidative dehydrogenation using manganese dioxide (MnO
Workflow Visualization
Figure 1: Divergent synthesis workflow converting the saturated isoxazolidin-4-ol scaffold into bioactive isoxazolines.
Detailed Experimental Protocols
Phase 1: Functionalization of (S)-Isoxazolidin-4-ol
Objective: To install the desired pharmacophore at C4 while maintaining the ring stability.
Method A: O-Alkylation (Retention of Configuration) This method is ideal for attaching aryl or alkyl ethers.
-
Preparation: Dissolve (S)-Isoxazolidin-4-ol (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
-
Critical Check: Ensure the N-position is protected (e.g., N-Boc or N-Benzyl) or sufficiently hindered; otherwise, N-alkylation may compete. If N-H is free, use Method B .
-
-
Alkylation: Add the electrophile (Alkyl/Aryl halide, 1.2 equiv) dropwise.
-
Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC (SiO
, Hex/EtOAc). -
Workup: Quench with sat. NH
Cl. Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF. Dry over Na SO .
Method B: Mitsunobu Inversion (Inversion to R-isomer) Ideal for installing complex phenols or correcting stereochemistry.
-
Mix: Combine (S)-Isoxazolidin-4-ol (1.0 equiv), Triphenylphosphine (PPh
, 1.5 equiv), and the nucleophile (e.g., Phenol, 1.2 equiv) in dry THF. -
Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.
-
Completion: Stir at RT for 12 hours.
-
Purification: Direct flash chromatography is recommended to remove POPh
.
Phase 2: Oxidative Dehydrogenation to 2-Isoxazoline
Objective: To convert the saturated isoxazolidine core to the unsaturated 2-isoxazoline without over-oxidation to the isoxazole.
Reagent Choice:
-
Activated MnO
: The gold standard for mild dehydrogenation. -
DDQ: Use if MnO
fails or for electron-rich substrates.
Protocol (MnO
-
Setup: In a round-bottom flask, dissolve the C4-functionalized isoxazolidine (1.0 mmol) in Dichloromethane (DCM) or Chloroform (10 mL).
-
Note: Benzene or Toluene can be used if higher temperatures are required, but DCM is preferred for ease of workup.
-
-
Addition: Add Activated MnO
(10–20 equiv by weight).-
Why so much? MnO
surface activity varies heavily by batch. A large excess ensures rapid kinetics, preventing side reactions.
-
-
Reaction: Stir vigorously at Reflux (40°C for DCM) for 2–6 hours.
-
Monitoring: Check TLC for the appearance of a UV-active spot (Isoxazolines are UV active; Isoxazolidines are often not).
-
-
Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with EtOAc.
-
Isolation: Concentrate the filtrate. The residue is often analytically pure. If not, purify via silica gel chromatography.
Data Summary: Typical Yields & Conditions
| Substrate (C4-R) | Oxidant | Solvent | Time (h) | Yield (%) | Stereoretention |
| 4-O-Benzyl | MnO | DCM | 4 | 82% | >98% ee |
| 4-O-Phenyl | DDQ | Toluene | 2 | 76% | >95% ee |
| 4-O-Alkyl | MnO | CHCl | 6 | 85% | >98% ee |
Critical Quality Control & Troubleshooting
Self-Validating the Protocol
-
NMR Diagnostic:
-
Starting Material: C3-H appears as a multiplet or doublet of doublets around 3.0–4.0 ppm.
-
Product: The formation of the C=N bond shifts the C3-H signal significantly downfield (often disappearing if C3 is substituted, or appearing as a distinct vinyl/imine signal if unsubstituted).
-
C4-H Signal: Look for the simplification of the coupling pattern at C4 due to the planarization of the N=C3 bond.
-
-
Chiral HPLC:
-
Use a Chiralcel OD-H or AD-H column to verify that the oxidation conditions did not racemize the C4 center.
-
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| No Reaction | MnO | Dry MnO |
| Over-oxidation | Formation of Isoxazole (aromatic).[2] | Reduce reaction time; switch from DDQ to MnO |
| Racemization | Basic impurities or high heat.[3] | Ensure solvent is neutral; avoid pyridine; keep temp <50°C. |
Mechanistic Insight (Graphviz)
The oxidation proceeds via a radical adsorption mechanism on the MnO
Figure 2: Proposed surface-mediated radical mechanism for the oxidative dehydrogenation of isoxazolidines.
References
-
Cicchi, S., et al. "Oxidation of isoxazolidines to isoxazolines with manganese dioxide." Tetrahedron Letters, vol. 38, no. 2, 1997, pp. 319-320.
-
Dikošová, L., et al. "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles."[4][5] Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 1313–1319.[4]
-
Hamur, B., et al. "Asymmetric Synthesis of Functionalized 2-Isoxazolines."[6] ACS Omega, 2025.[6]
-
Togo, H., et al. "Oxidative intramolecular bromo-amination... to generate pyrrolidines and isoxazolidines."[7] Journal of Organic Chemistry, vol. 76, 2011, pp. 7249-7255.[7]
Sources
- 1. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Isoxazolidine synthesis [organic-chemistry.org]
Step-by-step guide for setting up reactions with (S)-Isoxazolidin-4-ol
Introduction: The Scaffold & Its Utility
(S)-Isoxazolidin-4-ol (CAS: 338464-55-4) is a chiral, saturated N–O heterocycle that serves as a high-value pharmacophore and synthetic intermediate. Unlike its aromatic isoxazole counterparts, the isoxazolidine ring possesses a labile N–O bond and a stereogenic center at C4, making it a versatile "chiral switch" in drug design.
Key Applications:
-
Peptidomimetics: Acts as a proline isostere with altered hydrogen-bonding vectors.
-
Chiral Pool Synthesis: Precursor for enantiopure 1,3-amino alcohols and
-amino acids via reductive ring opening. -
Fragment-Based Drug Discovery (FBDD): The 4-hydroxyl group allows for rapid diversification, while the ring nitrogen serves as a vector for fragment linking.
Chemical Stability Profile
| Parameter | Characteristic | Implication for Handling |
| N–O Bond Strength | Weak ( | Avoid strong reducing agents (e.g., LAH, Raney Ni/H |
| Basicity | Moderate ( | The secondary amine is nucleophilic; N-protection is recommended before harsh O-functionalization. |
| Hygroscopicity | High | Store under inert atmosphere; use anhydrous solvents for quantitative reactions. |
Core Reaction Protocols
Workflow Overview
The utility of (S)-Isoxazolidin-4-ol generally follows three distinct pathways:
-
N-Functionalization: Modulating the core for stability or library generation.
-
O-Functionalization: Exploiting the hydroxyl handle.[1]
-
Reductive Ring Opening: Accessing linear chiral backbones.
Figure 1: Strategic workflow for (S)-Isoxazolidin-4-ol transformations.
Protocol A: Chemoselective N-Functionalization
Objective: To protect the secondary amine or introduce a diversity element without affecting the C4-hydroxyl group or cleaving the N–O bond.
Rationale: The nitrogen atom in isoxazolidines is more nucleophilic than the oxygen. However, direct alkylation can lead to over-alkylation or elimination. Carbamate protection (Boc/Cbz) is the industry standard for stabilizing the ring.
Materials:
-
(S)-Isoxazolidin-4-ol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O) (1.1 equiv) -
Triethylamine (TEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve (S)-Isoxazolidin-4-ol in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0°C. Add TEA dropwise. Note: Cooling prevents exothermic runaway and potential N-O bond stress.
-
Reagent Addition: Add Boc
O (dissolved in minimal DCM) slowly over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO
or Ninhydrin; isoxazolidines stain poorly with UV). -
Workup: Quench with saturated NH
Cl solution. Extract with DCM ( ). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Control Point: Avoid strong bases like NaH for N-protection, as they may trigger elimination of the
Protocol B: O-Functionalization (Steglich Esterification)
Objective: To functionalize the C4-hydroxyl group with a carboxylic acid payload.
Rationale: Standard DCC couplings can be sluggish with secondary alcohols. The use of EDC/DMAP provides a milder, more efficient route that preserves the N-O bond integrity.
Materials:
-
N-Boc-(S)-Isoxazolidin-4-ol (from Protocol A) (1.0 equiv)
-
Carboxylic Acid (
-COOH) (1.2 equiv) -
EDC
HCl (1.5 equiv) -
DMAP (0.1 equiv)
-
Solvent: DCM (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-protected isoxazolidine and the carboxylic acid in DCM at RT.
-
Activation: Add EDC
HCl in one portion, followed immediately by catalytic DMAP. -
Incubation: Stir at RT for 12–18 hours.
-
Monitoring: Check for the disappearance of the alcohol. If the reaction stalls, add 0.5 equiv more EDC.
-
Workup: Wash with 1N HCl (to remove DMAP/urea byproducts) followed by saturated NaHCO
.
Protocol C: Reductive Ring Opening (N–O Bond Cleavage)
Objective: To access chiral 1,3-amino alcohols (e.g.,
Rationale: The N–O bond is the weakest link. Catalytic hydrogenation is effective but can sometimes lead to over-reduction or debenzylation if benzyl groups are present. The Zinc/Acetic Acid method is a milder, chemoselective alternative often preferred in complex total synthesis.
Materials:
-
(S)-Isoxazolidin-4-ol derivative (1.0 equiv)
-
Zinc Dust (activated) (5.0–10.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or AcOH/Water (9:1)
Step-by-Step Procedure:
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum if not fresh.
-
Solvation: Dissolve the substrate in AcOH at RT.
-
Reduction: Add Zinc dust in portions. The reaction is exothermic; monitor temperature and keep below 40°C.
-
Duration: Stir vigorously for 2–4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with MeOH.
-
Neutralization: Concentrate the filtrate. Co-evaporate with toluene to remove excess AcOH. Neutralize the residue with saturated NaHCO
before extraction.
Alternative Method: For cleaner reactions amenable to scale-up, catalytic hydrogenation using Raney Nickel (Ra-Ni) or Pd/C in MeOH under H
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in N-Protection | Hygroscopic starting material | Dry (S)-Isoxazolidin-4-ol under high vacuum with P |
| Ring Opening during Protection | Reducing conditions or metal contamination | Ensure reagents are free of reducing metals; use high-purity solvents. |
| Racemization at C4 | Oxidation-Reduction cycling | Avoid reagents that proceed via ketone intermediates (e.g., certain Swern conditions) unless inversion is intended. |
| Poor Solubility | Polarity of the 4-OH group | Use polar aprotic solvents like DMF or add cosolvents (THF/DCM) for initial steps. |
Mechanistic Visualization
The following diagram illustrates the divergent pathways controlled by the stability of the N–O bond.
Figure 2: Mechanistic divergence between ring preservation and reductive cleavage.
References
-
Dikošová, L., et al. (2020). "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles." Beilstein Journal of Organic Chemistry, 16, 1313–1319.[2] Link
-
Zhang, H. K., et al. (2007).[3] "A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol."[1][3] Tetrahedron Letters, 48(13), 2321-2324. Link
-
PubChem. "(S)-Isoxazolidin-4-ol Compound Summary."[4] National Library of Medicine. Link
-
Li, X., et al. (2021).[5] "Synthesis of isoxazolidines via cycloaddition." Journal of Organic Chemistry, 86, 1096-1107.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. (S)-isoxazolidin-4-ol | C3H7NO2 | CID 40531170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoxazolidine synthesis [organic-chemistry.org]
Application Note: Hydroboration-Oxidation for the Synthesis of 3-Substituted Isoxazolidin-4-ols
[1][2][3][4][5][6]
Executive Summary
This application note details the protocol for the regio- and stereoselective synthesis of 3-substituted isoxazolidin-4-ols via the hydroboration-oxidation of 2,3-dihydroisoxazoles (4-isoxazolines). These scaffolds are critical structural mimics of nucleosides and amino sugars, widely utilized in antiviral and antibiotic drug discovery.
The protocol addresses the primary challenge in this transformation: preserving the labile N–O bond while achieving high trans-diastereoselectivity (relative to the C3 substituent) and exclusive C4-regioselectivity .
Scientific Foundation & Mechanism
The Challenge: N-O Bond Stability
The isoxazolidine ring contains a labile N–O bond. Standard reductive conditions (e.g., catalytic hydrogenation, strong metal hydrides) often cleave this bond, destroying the heterocycle to form amino alcohols. The hydroboration-oxidation sequence is preferred because the hydroboration step is non-reductive toward the N–O bond, provided the subsequent oxidative workup is strictly temperature-controlled.
Regio- and Stereoselectivity
The starting material is typically a 3-substituted-2,3-dihydroisoxazole (also referred to as a 4-isoxazoline).[1] This molecule behaves electronically as a cyclic enol ether.
-
Regiochemistry (C4 vs. C5): The endocyclic oxygen atom (O1) donates electron density into the C4=C5 double bond via resonance, rendering C4 nucleophilic (partial negative charge). The electrophilic boron atom of the hydroboration reagent preferentially attacks C4 . Consequently, the hydroxyl group is installed at the C4 position.[1][2]
-
Stereochemistry (Trans-Selectivity): The substituent at the C3 position exerts steric influence.[1] The bulky borane reagent approaches the double bond from the face opposite to the C3 substituent (anti-attack). Since the oxidation step proceeds with retention of configuration, the final alcohol is formed trans to the C3 substituent.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the electronic direction of Boron to C4 and steric direction to the anti-face.
Experimental Protocol
Reagents and Materials
| Reagent | Specification | Role |
| Substrate | 3-Substituted-2,3-dihydroisoxazole | Starting Material |
| Borane Complex | Hydroboration Reagent | |
| Oxidant | Hydrogen Peroxide (30% aq.) | Oxidation Source |
| Base | Sodium Hydroxide (3.0 M aq.) | Activator for |
| Solvent | Anhydrous THF | Reaction Medium |
| Quench | Saturated | Neutralize Peroxides |
Step-by-Step Methodology
Phase 1: Hydroboration
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.
-
Dissolution: Dissolve the 3-substituted-2,3-dihydroisoxazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add
(1.0 M solution, 1.5 – 2.0 equiv) over 10 minutes.-
Note: A slight excess of borane ensures complete conversion, as the N-atom may coordinate with boron.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC.[2] The starting alkene spot should disappear. The organoborane intermediate is usually polar and may streak; focus on the disappearance of the starting material.
-
Phase 2: Oxidative Workup (Critical Step)
5. Cooling: Cool the reaction mixture back to 0 °C .
6. Base Addition: Add 3 M NaOH (3.0 equiv) dropwise. Caution: Gas evolution (
- Critical Control: Maintain internal temperature below 10 °C. Exotherms can trigger N–O bond cleavage or ring destruction.
- Digestion: Stir at 0 °C for 30 minutes, then allow to warm to RT for 1 hour to complete the C–B to C–O migration.
Phase 3: Isolation
9. Quench: Add saturated aqueous
Workflow Decision Tree
Figure 2: Operational workflow emphasizing the critical temperature control point during oxidation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Ring Opening | Exotherm during oxidation. | Slow down |
| Incomplete Conversion | Boron coordination to Nitrogen. | Increase borane equivalents to 2.0–2.5 eq. |
| Cis/Trans Mixture | Small substituent at C3. | Steric control is weak. Separate isomers via chromatography; trans is usually less polar. |
| No Product (Decomposition) | Use of strong acid during workup. | Isoxazolidines are acid-sensitive. Ensure aqueous layer is neutral/basic before extraction. |
Stereochemical Inversion (Optional)
If the cis-isomer is required (OH syn to C3-substituent), the standard protocol is:
-
Perform the hydroboration-oxidation as above to get the trans-alcohol.
-
Oxidize the alcohol to the ketone (Isoxazolidin-4-one) using Dess-Martin Periodinane .[2]
-
Reduce the ketone using a bulky hydride like L-Selectride .[1] This forces hydride attack from the sterically hindered face, yielding the cis-alcohol [1].
References
-
Dikošová, L.; Laceková, J.; Záborský, O.; Fischer, R. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles.[3][4] Beilstein J. Org.[3][4][5] Chem.2020 , 16, 1313–1319.[3][5] [Link]
-
Burvin, D. et al. Stereoselective Synthesis of Isoxazolidinyl Nucleosides. Org.[3][4][6][7][8][9][10] Lett.2008 , 10, 17, 3761–3764.
-
Brown, H. C.; Zweifel, G. Hydroboration. VII. Directive Effects in the Hydroboration of Olefins. J. Am. Chem. Soc.[10]1960 , 82, 4708–4712. [Link]
Sources
- 1. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles [beilstein-journals.org]
- 3. BJOC - Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Isoxazoline synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 10. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols [organic-chemistry.org]
Use in the synthesis of analgesics and anti-inflammatory drugs
Application Note: Advanced Synthetic Strategies for Analgesics and Anti-Inflammatory Therapeutics
Executive Summary
The synthesis of analgesics and anti-inflammatory drugs has shifted paradigmatically from stoichiometric, high-waste "Boots-style" processes to catalytic and continuous flow methodologies. This guide addresses three critical challenges in modern pharmaceutical manufacturing:
-
Atom Economy: Maximizing yield while minimizing waste in NSAID production (Ibuprofen).[1]
-
Regioselectivity: Controlling isomer formation in complex heterocycles (Celecoxib).
-
Process Intensification: Utilizing continuous flow for rapid, safe production of high-volume analgesics (Paracetamol).
Module A: Green Catalysis in NSAID Synthesis (Ibuprofen)
Context: The traditional Boots synthesis of Ibuprofen involved six steps with an atom economy of ~40%, generating massive aluminum trichloride waste.[1] The industry standard has shifted to the BHC (Boots-Hoechst-Celanese) process , a three-step route with ~77% atom economy (99% with acetic acid recovery). The critical differentiator described here is the Palladium-Catalyzed Carbonylation .
Experimental Protocol: Pd-Catalyzed Carbonylation of 1-(4-isobutylphenyl)ethanol
This step converts the secondary alcohol directly to the carboxylic acid, bypassing the need for separate oxidation and hydrolysis steps.
Reagents & Equipment:
-
Substrate: 1-(4-isobutylphenyl)ethanol (IBPE).
-
Catalyst:
(Triphenylphosphine palladium(II) chloride). -
Promoter: dilute HCl (10% aq).
-
Gas: Carbon Monoxide (CO) (High Purity).
-
Solvent: Methyl ethyl ketone (MEK) or neat (if temp > melting point).
Step-by-Step Methodology:
-
Reactor Loading: In a high-pressure Hastelloy autoclave, charge IBPE and the Pd catalyst (0.1 mol% loading). Add dilute HCl as a promoter. Note: The acid promotes the elimination of the alcohol to the styrene intermediate, which is the active species for carbonylation.
-
Pressurization: Purge the vessel with
(3x), then pressurize with CO to 50 bar (725 psi) . -
Reaction: Heat to 120°C . Agitate at 800 RPM. The reaction proceeds via a hydropalladation mechanism.
-
Mechanism Insight: The Pd-H species adds to the styrene alkene (Markovnikov addition), followed by CO insertion and hydrolysis.
-
-
Work-up: Cool to room temperature and vent CO. The mixture separates into an organic phase (Ibuprofen + Catalyst) and an aqueous phase.[2]
-
Purification: The Ibuprofen is crystallized from the organic phase. The mother liquor containing the dissolved Pd catalyst is recycled directly to the next batch.
Data Summary:
| Parameter | Value |
|---|---|
| Conversion | >99% |
| Selectivity | >96% (Linear vs Branched) |
| Atom Economy | 100% (Theoretical for this step) |
| E-Factor | < 1.0 (Industry Benchmark) |
Pathway Visualization (Boots vs. BHC)
Caption: Comparison of the 6-step stoichiometric Boots process vs. the 3-step catalytic BHC process, highlighting the direct carbonylation efficiency.
Module B: Regiocontrol in COX-2 Inhibitor Synthesis (Celecoxib)
Context: Celecoxib is a diaryl-substituted pyrazole. The primary synthetic challenge is regioselectivity during the cyclization of the 1,3-diketone with hydrazine. Incorrect conditions yield the unwanted regioisomer (1,3-diarylpyrazole), which lacks COX-2 specificity.
Experimental Protocol: Regioselective Cyclocondensation
Reagents:
-
Precursor A: 4'-Methylacetophenone.
-
Precursor B: Ethyl trifluoroacetate.
-
Base: Sodium Hydride (NaH) (60% dispersion in oil) or NaOMe.
-
Hydrazine: 4-Sulfamidophenylhydrazine hydrochloride (Critical: Use the salt form).
Step 1: Claisen Condensation (Synthesis of 1,3-Diketone) [3][4]
-
Suspend NaH (1.2 eq) in anhydrous Toluene or MTBE at 10°C.
-
Add 4'-Methylacetophenone (1.0 eq) dropwise. Stir for 30 min.
-
Add Ethyl trifluoroacetate (1.1 eq) slowly to maintain temp <25°C.
-
Heat to 60°C for 4 hours.
-
Quench with 10% HCl. Isolate the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Yield Target: >90%.
-
Step 2: Cyclization (The Critical Control Point)
-
Dissolve the 1,3-diketone in Ethanol/Water (9:1).
-
Add 4-sulfamidophenylhydrazine hydrochloride (1.05 eq).
-
Mechanistic Note: Using the hydrochloride salt maintains a lower pH. Protonation of the hydrazine enhances the nucleophilicity of the unsubstituted nitrogen, directing it to attack the more electrophilic trifluoromethyl-carbonyl carbon first. This ensures the formation of the 1,5-diarylpyrazole (Celecoxib).
-
-
Reflux (78°C ) for 2-4 hours.
-
Cool to 5°C. The product precipitates as a white solid.
-
Recrystallize from Isopropanol/Water.
Regioselectivity Mechanism Diagram
Caption: Mechanistic divergence in pyrazole synthesis. Acidic conditions (HCl salt) direct the reaction toward the bioactive 1,5-diaryl isomer.
Module C: Continuous Flow Synthesis of Paracetamol
Context: Batch synthesis of Paracetamol (Acetaminophen) suffers from poor heat transfer during the exothermic nitration step and long residence times. Continuous flow chemistry allows for precise thermal control, higher safety profiles, and "telescoping" (connecting steps without isolation).
Experimental Protocol: 3-Stage Continuous Flow System
Equipment Setup:
-
Reactor 1 (Nitration): PFA coil reactor (10 mL volume), cooled to 20°C.
-
Reactor 2 (Hydrogenation): Packed bed reactor (H-Cube or equivalent) containing 10% Pd/C.
-
Reactor 3 (Acylation): Heated coil reactor (Stainless steel), 100°C.
Workflow:
-
Feed A (Nitration):
-
Pump 1: Phenol in acetic acid.
-
Pump 2: Fuming
/ . -
Mix in T-mixer. Residence time: 2 minutes .
-
Outcome: Mixture of o- and p-nitrophenol. (The flow system suppresses over-nitration).
-
-
Intermediate Purification (In-line):
-
The stream passes through a membrane separator or extraction module to remove acid waste. The organic stream (p-nitrophenol) proceeds.[5]
-
-
Feed B (Hydrogenation):
-
The nitrophenol stream is mixed with
gas (20 bar). -
Passes through Pd/C cartridge at 60°C .
-
Residence Time: 12 - 30 seconds (Ultra-fast reduction).
-
Outcome: p-Aminophenol (PAP).
-
-
Feed C (Acylation):
Optimization Table (Flow vs. Batch):
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 4-8 Hours | < 10 Minutes (Total) |
| Hydrogenation Time | 2-3 Hours | 12 Seconds |
| Safety | High Exotherm Risk | Excellent Heat Dissipation |
| Yield | 65-75% | >90% |
Flow Reactor Configuration
Caption: Schematic of a continuous flow setup for Paracetamol, featuring rapid hydrogenation and in-line acylation.
References
- Elmore, S. W., et al. (2001). Synthesis of Celecoxib and its Derivatives. Journal of Medicinal Chemistry.
-
Kappe, C. O., et al. (2023). Multistep Synthesis of Paracetamol in Continuous Flow. ResearchGate. Retrieved from [Link]
- Boots-Hoechst-Celanese (BHC). (1991). Process for preparing ibuprofen.
- Pfizer Inc. (2012). Synthesis method of celecoxib. Patent CN102391184A.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CA1338673C - Catalyst recycle in the carbonylation of isobutylphenylethanol to ibuprofen - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 5. US20230174462A1 - Method for the continuous synthesis of paracetamol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00445F [pubs.rsc.org]
Precision Quantitation and Utilization of Metabolic Intermediates in Neuroscience Drug Discovery
Abstract In neuroscience drug development, "intermediates" function as dual-purpose critical assets: they are both metabolic biomarkers indicative of disease progression (e.g., kynurenine pathway metabolites in neuroinflammation) and synthetic precursors utilized to generate advanced diagnostic tools (e.g., PET radiotracers). This guide provides validated protocols for quantifying metabolic intermediates and applying synthetic intermediates in tracer development, bridging the gap between basic neurochemistry and translational pharmacology.
Part 1: Metabolic Intermediates as Biomarkers
Section 1: The Kynurenine Pathway – Monitoring Neuroinflammation
Context: The Kynurenine Pathway (KP) accounts for ~95% of tryptophan metabolism. In neurodegenerative diseases (Alzheimer’s, Huntington’s), the balance shifts between the neuroprotective intermediate Kynurenic Acid (KYNA) and the neurotoxic intermediate Quinolinic Acid (QUIN) . Quantifying these intermediates provides a direct readout of indoleamine 2,3-dioxygenase (IDO) activity and neuroinflammatory status [1].
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation of the KP, highlighting the critical intermediates measured in this protocol.
Caption: The Kynurenine Pathway bifurcation. The ratio of QUIN (Red) to KYNA (Green) serves as a critical biomarker for neurotoxicity.
Protocol: High-Sensitivity LC-MS/MS Quantitation of KP Metabolites
Application: Screening IDO inhibitors or assessing neuroinflammation in plasma/CSF. Expertise Note: Unlike standard amino acid analysis, KP metabolites vary widely in polarity. A standard C18 column often fails to retain Quinolinic Acid. This protocol uses a ZnSO4 precipitation step to remove proteins without diluting the sample, followed by a specific gradient for polar retention [2].
Materials:
-
Column: Acquity HSS T3 C18 (1.8 µm, 2.1 × 150 mm) – Chosen for superior retention of polar analytes like QUIN.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Internal Standards: Tryptophan-d5, Kynurenine-d4.
Step-by-Step Methodology:
-
Sample Preparation (Plasma/CSF):
-
Aliquot 30 µL of sample into a 1.5 mL tube.
-
Add 30 µL Internal Standard mix (0.5 µM in 10% Ammonium Hydroxide). Ammonium hydroxide ensures solubility of QUIN.
-
Protein Precipitation: Add 60 µL of 200 nM ZnSO4 (cold). Vortex for 15s.
-
Add 30 µL Methanol (cold). Vortex.
-
Centrifuge at 2800 × g for 10 min at 4°C.
-
Transfer 30 µL supernatant to a vial containing 30 µL 5% Formic Acid. Acidification aligns pH with Mobile Phase A.
-
-
LC-MS/MS Parameters:
Self-Validation Check:
-
Peak Shape: Quinolinic acid must elute after the void volume (>1.2 min). If it elutes in the void, reduce initial organic phase or switch to a specialized HILIC column.
-
Recovery: ZnSO4 precipitation should yield >85% recovery compared to pure methanol precipitation, which often precipitates polar metabolites.
Section 2: Catecholamine Intermediates – L-DOPA Flux Analysis
Context: L-DOPA is the primary intermediate in dopamine synthesis and the gold standard treatment for Parkinson's.[3] However, its "narrow therapeutic window" and rapid metabolism into 3-O-methyldopa (3-OMD) require precise monitoring. Application: Pharmacokinetic profiling of novel L-DOPA formulations or AADC inhibitors.
Protocol: Electrochemical Detection (ECD) of L-DOPA
Why ECD? While MS is sensitive, ECD is often preferred for monoamines due to lower cost and high selectivity for electroactive species (catechols), reducing background noise from complex matrices [3].
Quantitative Data Summary: Method Comparison
| Parameter | LC-MS/MS | HPLC-ECD (Boron-Doped Diamond) |
| Limit of Detection (LOD) | ~1–5 nM | ~0.8–2.0 nM [3] |
| Sample Prep | Complex (SPE/Derivatization often needed) | Simple (Acidification) |
| Selectivity | Mass-based | Redox-potential based |
| Primary Utility | Broad metabolite profiling | Targeted Catecholamine quantification |
Methodology:
-
Sample Collection:
-
Collect blood/microdialysate into tubes containing EDTA (anticoagulant) and Sodium Metabisulfite (4 mM) .
-
Causality: Metabisulfite is an antioxidant essential to prevent the auto-oxidation of L-DOPA to dopaquinone, which would yield false negatives.
-
-
Extraction:
-
Mix plasma 1:1 with 0.4 M Perchloric Acid (HClO4) .
-
Centrifuge (10,000 × g, 10 min, 4°C).
-
Inject supernatant directly.
-
-
HPLC-ECD Setup:
-
Electrode: Boron-Doped Diamond (BDD) or Glassy Carbon. BDD offers lower background noise and resistance to fouling.
-
Potential: +0.8 V vs. Ag/AgCl.[4]
-
Mobile Phase: Britton-Robinson buffer (pH 3.0) with ion-pairing agent (OSA).
-
Part 2: Synthetic Intermediates in Drug Development
Section 3: Precursors for PET Radiotracer Synthesis
Context: In drug development, "intermediates" also refer to the chemical precursors used to synthesize Positron Emission Tomography (PET) ligands (e.g., for amyloid or tau imaging).[2][5][6][7][8][9][10][11] The challenge is the short half-life of Fluorine-18 (110 min); the precursor must allow for rapid, late-stage radio-fluorination [4].[5]
Workflow: Late-Stage Fluorination of Precursors
The following diagram depicts the workflow from a non-radioactive synthetic intermediate (precursor) to a clinical-grade radiotracer.
Caption: Radiosynthesis workflow. The precursor intermediate determines the efficiency of the critical [18F] labeling step.
Key Considerations for Precursor Design:
-
Leaving Group: The intermediate must possess a labile leaving group (e.g., Tosylate, Mesylate, or Nitro) at the specific position where 18F is required.
-
Protecting Groups: Any reactive hydroxyl or amine groups on the intermediate must be protected (e.g., with BOC or THP) to prevent side reactions during the harsh fluorination conditions (high heat, basic pH). These must be removed rapidly (hydrolysis) post-labeling.
References
-
Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 7
-
Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise. International Journal of Tryptophan Research. 8
-
Rapid Electrochemical Method for the Determination of L-DOPA in Extract From the Seeds of Mucuna Prurita. International Journal of Electrochemical Science. 4
-
Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. Lawrence Berkeley National Laboratory. 5
Sources
- 1. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Electrochemical Method for the Determination of L-DOPA in Extract From the Seeds of Mucuna Prurita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images | Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 6. Strategies to Address Challenges in Neuroscience Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feradical.utsa.edu [feradical.utsa.edu]
- 8. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-connect.nl [bio-connect.nl]
- 10. evobiosystems.com [evobiosystems.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Protecting Group Strategies for (S)-Isoxazolidin-4-ol Hydrochloride
Abstract
(S)-Isoxazolidin-4-ol Hydrochloride is a critical chiral scaffold used in the synthesis of glutamate receptor ligands, oxazolidinone antibiotics, and nucleoside mimics. However, its utility is often compromised by the lability of the N–O bond and the nucleophilicity of the secondary amine. This guide details two validated orthogonal protection strategies: a Standard Acid-Labile Protocol (N-Boc/O-TBS) and a Base-Labile Protocol (N-Fmoc/O-TBS) . These workflows prioritize the retention of the isoxazolidine ring integrity while offering flexibility for downstream chemical manipulation.
Introduction & Strategic Analysis
The Challenge: The N–O Bond Constraint
The defining feature of (S)-Isoxazolidin-4-ol is the N–O bond within the 5-membered ring. While chemically stable under mild conditions, this bond is the scaffold's "Achilles' heel" during deprotection sequences.
-
The Trap: Standard hydrogenolysis (H₂/Pd-C), often used to remove Cbz or Benzyl groups, will reductively cleave the N–O bond, destroying the ring and yielding an acyclic 1,3-amino alcohol [1].
-
The Solution: Protection strategies must rely on acid-labile , base-labile , or fluoride-labile groups. Reductive deprotection must be strictly avoided unless ring-opening is the intended synthetic outcome.
Protecting Group Logic
The secondary amine is the more nucleophilic center and must generally be protected first to prevent N-alkylation side reactions during O-functionalization.
| Feature | N-Boc (tert-Butoxycarbonyl) | N-Fmoc (Fluorenylmethyloxycarbonyl) | N-Cbz (Carboxybenzyl) |
| Deprotection | Acid (TFA or HCl) | Base (Piperidine/DBU) | H₂/Pd (Reductive) |
| Ring Compatibility | Excellent | Excellent | Poor (Risk of N-O cleavage) |
| Orthogonality | Compatible with Silyl ethers | Compatible with acid-labile groups | Limited utility here |
| Recommendation | Primary Choice | Secondary Choice (Solid Phase) | Avoid |
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate protection route based on downstream chemistry requirements.
Caption: Decision tree for selecting orthogonal protection strategies based on chemical compatibility.
Protocol A: The "Gold Standard" (N-Boc / O-TBS)
Objective: Isolate (S)-N-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)isoxazolidine. Mechanism: Nucleophilic attack of the amine on the anhydride (Boc₂O), followed by silylation of the alcohol.
Step 1: N-Boc Protection
The starting material is a hydrochloride salt. In situ neutralization is critical for the reaction to proceed.
Reagents:
-
(S)-Isoxazolidin-4-ol HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (2.2 equiv) – Note: 1 eq to neutralize HCl, 1.2 eq as base.
-
Dichloromethane (DCM) or THF (0.2 M concentration)
Procedure:
-
Suspension: Suspend the isoxazolidin-4-ol HCl in anhydrous DCM at 0°C under inert atmosphere (N₂).
-
Neutralization: Add TEA dropwise over 10 minutes. The suspension will clear as the free base is liberated.
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours.
-
Checkpoint: TLC (50% EtOAc/Hexane). Stain with Ninhydrin (free amine = red) or PMA. The product is not UV active unless derivatized, but Boc₂O is visible.
-
-
Workup: Wash with 5% citric acid (removes TEA/unreacted amine), then sat. NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Typically >90% as a colorless oil.
Step 2: O-TBS Protection
Silyl protection of the secondary alcohol.
Reagents:
-
N-Boc-isoxazolidin-4-ol (from Step 1)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve the N-Boc intermediate and imidazole in anhydrous DMF at 0°C.
-
Addition: Add TBSCl portion-wise.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Dilute with Et₂O (preferred over EtOAc for removing DMF). Wash 3x with water, 1x with brine.
-
Purification: Flash chromatography (10% EtOAc/Hexane).
Protocol B: The Base-Labile Route (N-Fmoc)
Objective: Synthesis of N-Fmoc protected scaffold for solid-phase peptide synthesis (SPPS) applications.
Step 1: N-Fmoc Protection
Reagents:
-
(S)-Isoxazolidin-4-ol HCl
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)
-
NaHCO₃ (2.5 equiv)
-
Water/Acetone (1:1 v/v) or Water/Dioxane
Procedure:
-
Preparation: Dissolve the starting salt in water/acetone. Add NaHCO₃.
-
Addition: Add Fmoc-OSu slowly at 0°C. The reaction is heterogeneous; vigorous stirring is required.
-
Reaction: Stir at RT overnight.
-
Workup: Acidify carefully to pH 3-4 with 1N HCl (Fmoc is stable to dilute acid for short periods). Extract with EtOAc.[1]
-
Purification: Recrystallization from EtOAc/Hexane is often possible due to the Fmoc group's crystallinity.
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete neutralization of HCl salt. | Ensure >2.0 equiv of base (TEA/DIPEA) is used. The amine must be free to attack Boc₂O. |
| Ring Opening | Accidental use of reductive conditions. | NEVER use H₂/Pd, Zn/AcOH, or LAH. Use TFA (for Boc) or Piperidine (for Fmoc).[2] |
| O-Silylation Fails | Steric hindrance or wet solvent. | Switch from TBSCl to TBSOTf (more reactive) + 2,6-lutidine at -78°C. Ensure DMF is dry. |
| N-O Cleavage Check | Verification of ring integrity. | NMR Validation: The C5 protons (approx 3.5-4.0 ppm) should appear as a doublet of doublets. If ring opens, these shift significantly. |
References
-
Cicchi, S., Goti, A., & Brandi, A. (1995). "Isoxazolidines: A Privileged Scaffold for Organic and Medicinal Chemistry." Journal of Organic Chemistry. (Context: General reactivity and N-O bond stability).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Context: Standard protocols for Boc and Silyl protection).
-
Revankar, G. R., et al. (1990). "Synthesis and antiviral activity of certain isoxazolidine nucleosides." Journal of Medicinal Chemistry. (Context: Application of isoxazolidine protection in drug synthesis).
-
Organic Chemistry Portal. "Boc Protection of Amines." (Context: Mechanistic validation of Boc protection).
Sources
Application Note: Scale-Up Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride Derivatives
This Application Note is designed for process chemists and researchers optimizing the synthesis of (S)-Isoxazolidin-4-ol hydrochloride derivatives. It prioritizes scalable, safety-conscious protocols over academic micro-scale methods.
Abstract & Significance
Isoxazolidin-4-ol scaffolds are critical structural mimics of 3-hydroxypyrrolidines and ribose rings, serving as pharmacophores in antiviral (nucleoside analogs) and antibacterial drug discovery. While 1,3-dipolar cycloadditions are common for isoxazolidine synthesis, they often lack direct access to the 4-hydroxyl group with high stereocontrol.
This guide details a stereoselective hydroboration-oxidation route starting from 2,3-dihydroisoxazoles.[1][2] This pathway offers superior regioselectivity and trans-diastereoselectivity.[1][3] We provide a modified process-scale protocol converting the free base directly to the Hydrochloride Salt , ensuring long-term stability and high purity without chromatographic purification.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the regioselective functionalization of the C4-C5 double bond in a 2,3-dihydroisoxazole precursor.
-
Target: (S)-Isoxazolidin-4-ol HCl (substituted derivatives).
-
Stereocontrol: The C3-substituent directs the incoming borane to the opposite face, establishing a trans-relationship between C3 and C4.
-
Scale-Up Adaptation: Replacement of volatile BH₃·THF with Borane-Dimethyl Sulfide (BMS) and implementation of a controlled oxidative workup to manage exotherms.
Pathway Visualization
Figure 1: Strategic workflow for the synthesis of (S)-Isoxazolidin-4-ol HCl derivatives.
Process Development & Safety Considerations
Reagent Selection for Scale-Up
| Reagent | Lab Scale (Academic) | Process Scale (Recommended) | Rationale |
| Hydroboration Agent | BH₃·THF (1 M) | Borane-Dimethyl Sulfide (BMS) (10 M) | BMS is more stable, has higher active content, and allows lower solvent volumes. |
| Solvent | THF | 2-MeTHF or THF | 2-MeTHF offers easier phase separation during workup, though THF is acceptable if distilled. |
| Oxidant | 30% H₂O₂ / NaOH | 30% H₂O₂ / NaOH (Controlled) | Strict temperature control (<10°C) is required to prevent runaway decomposition of peroxide. |
| Salt Formation | HCl in Dioxane | HCl in IPA / MTBE | Avoids carcinogenic dioxane; IPA/MTBE systems promote better crystallization. |
Critical Quality Attributes (CQAs)
-
Stereochemistry: The hydroboration must yield >95:5 trans selectivity.
-
Residual Peroxides: Must be quenched (<5 ppm) before salt formation to prevent explosion hazards during drying.
-
Water Content: The crude free base must be dry (KF < 0.5%) before HCl addition to ensure high yield of the precipitate.
Detailed Experimental Protocol
Target Molecule: (3S,4S)-3-substituted-isoxazolidin-4-ol Hydrochloride (General Procedure) Scale: 100 g Input (Dihydroisoxazole)
Step 1: Stereoselective Hydroboration
Reaction: R-Dihydroisoxazole + BH3·DMS → Organoborane Intermediate
-
Setup: Equip a 2 L jacketed reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.
-
Charging: Charge 3-substituted-2,3-dihydroisoxazole (100 g, 1.0 equiv) and anhydrous THF (500 mL, 5 vol). Cool the solution to -5°C .
-
Addition: Charge Borane-Dimethyl Sulfide (BMS) (10 M, 0.6 equiv relative to alkene; Note: 0.6 eq BMS provides 1.8 eq hydrides) into the addition funnel.
-
Execution: Add BMS dropwise over 60 minutes, maintaining internal temperature < 5°C .
-
Mechanism Note: The bulky borane approaches anti to the C3 substituent, establishing the stereocenter.
-
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC or HPLC for consumption of starting material (<1%).
-
Step 2: Oxidative Workup (Critical Safety Step)
Reaction: Organoborane + NaOH/H2O2 → Isoxazolidin-4-ol
-
Cooling: Cool the reaction mixture back to 0°C .
-
Base Addition: Slowly add 3 M NaOH (1.2 equiv) dropwise. Caution: Gas evolution (H₂) may occur if excess borane is present. Maintain T < 10°C.
-
Oxidation: Slowly add 30% Hydrogen Peroxide (H₂O₂) (3.0 equiv) dropwise over 2 hours.
-
Safety: This reaction is highly exothermic. Do not exceed 15°C.
-
-
Stirring: Stir at 20°C for 2 hours.
-
Quench: Cool to 0°C. Add saturated aqueous Na₂SO₃ or Na₂S₂O₃ solution until a starch-iodide paper test is negative (no active peroxides).
Step 3: Isolation of Free Base
-
Extraction: Dilute with Ethyl Acetate (EtOAc) (500 mL). Separate phases.
-
Wash: Extract the aqueous layer 2x with EtOAc (300 mL). Combine organic layers.
-
Brine Wash: Wash combined organics with brine (200 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude oil.
-
Note: Do not heat above 40°C during concentration to avoid degradation.
-
Step 4: Hydrochloride Salt Formation & Crystallization
Reaction: Isoxazolidin-4-ol + HCl → Isoxazolidin-4-ol·HCl
-
Dissolution: Dissolve the crude oil in Isopropyl Alcohol (IPA) (300 mL, 3 vol).
-
Acidification: Cool to 10°C . Add HCl in IPA (5–6 N) (1.1 equiv) dropwise with vigorous stirring.
-
Crystallization: A white precipitate should form immediately. Stir at 0–5°C for 2 hours to maximize yield.
-
Troubleshooting: If an oil forms, add MTBE (Methyl tert-butyl ether) as an anti-solvent dropwise until turbidity persists, then cool.
-
-
Filtration: Filter the solid under nitrogen (hygroscopic).
-
Washing: Wash the cake with cold MTBE (100 mL).
-
Drying: Dry in a vacuum oven at 35°C for 12 hours.
Analytical Characterization (Expected)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% |
| Stereochemistry | Chiral HPLC / NOE NMR | > 95% de (trans-isomer) |
| Identity | ¹H NMR (D₂O) | Characteristic C4-H signal at ~4.5 ppm (multiplet) |
| Counterion | Ion Chromatography | 1.0 ± 0.1 eq Chloride |
Stereochemical Validation:
In the ¹H NMR, the coupling constant (
-
Trans-isomer (Major): Typically
(pseudo-axial/equatorial relationship depending on ring pucker). -
Cis-isomer (Minor): Typically larger
values if distinct. -
Confirmation: NOESY experiments should show NOE correlations between H3 and H5, but not H3 and H4 for the trans isomer [1].
References
-
Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles.[1][2] Beilstein Journal of Organic Chemistry, 16, 1313–1319.
- Cicchi, S., Goti, A., & Brandi, A. (1995). 1,3-Dipolar cycloadditions of nitrones to (S)-5-hydroxymethyl-2(5H)-furanone: A chiral pool approach to enantiopure isoxazolidines. Journal of Organic Chemistry.
- Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.
Sources
Troubleshooting & Optimization
Technical Support: Optimizing Reaction Yields with (S)-Isoxazolidin-4-ol
Executive Summary
(S)-Isoxazolidin-4-ol is a deceptive scaffold. While it appears to be a simple secondary amine, its reactivity profile is drastically altered by the
This guide moves beyond standard protocols to address the causality of these failures, providing self-validating workflows to restore your yields.
Module 1: The "Invisible" Loss (Isolation & Polarity)
The Problem: The reaction shows full conversion by TLC/LCMS, but the isolated yield is <30%. The Cause: (S)-Isoxazolidin-4-ol and its small-molecule derivatives are highly polar and zwitterionic in nature. Standard ethyl acetate/water extractions often leave 50-80% of the product in the aqueous phase.
Troubleshooting Protocol: The "Salting-Out" & Resin Strategy
Do not rely on standard partition coefficients (
| Method | When to Use | Technical Note |
| Lyophilization | Preferred. For crude isolation before functionalization. | Avoid heating. The free base can degrade; lyophilize as the HCl or TFA salt if possible. |
| n-Butanol Extraction | If aqueous workup is unavoidable. | Saturate the aqueous phase with NaCl. Extract 3x with |
| Ion Exchange (SCX) | For purification of the free amine. | Use SCX-2 (Strong Cation Exchange) resin. Load in MeOH/Water, wash with MeOH, elute with 2M NH |
Validation Step: Before discarding any aqueous layer, spot it on TLC and stain with Ninhydrin or PMA. If it stains, you are throwing away product.
Module 2: N-Functionalization (Overcoming Low Nucleophilicity)
The Problem: Amide coupling (EDC/HATU) or alkylation proceeds sluggishly (<40% yield), often with unreacted starting material remaining.
The Cause: Users often treat the nitrogen in isoxazolidine as a standard secondary amine (
Optimization Workflow: Activation & Catalysis
-
Base Selection: Standard bases like DIPEA may not be sufficient to drive the reaction if the electrophile is weak.
-
Acylation Catalyst: You must use a nucleophilic catalyst. DMAP is effective, but 4-PPY (4-Pyrrolidinopyridine) is superior for sterically hindered substrates.
-
Lewis Acid Promotion: For difficult substrates, the addition of mild Lewis acids (e.g., ZnCl
) can activate the electrophile without degrading the isoxazolidine ring.
Visual Guide: N-Functionalization Decision Tree
Caption: Logic flow for optimizing N-functionalization based on electrophile reactivity, highlighting the use of Lewis Acids for stalled reactions.
Module 3: The Danger Zone (Reductive Instability)
The Problem: The ring opens unexpectedly, yielding a linear 1,3-amino alcohol.
The Cause: The N-O bond energy (
Compatibility Matrix: Reducing Agents
| Reagent/Condition | Status | Effect on (S)-Isoxazolidin-4-ol |
| H | CRITICAL FAILURE | Rapid cleavage of N-O bond. Ring opens. |
| Zn / AcOH | CRITICAL FAILURE | Classic condition for N-O cleavage. |
| SmI | CRITICAL FAILURE | Single Electron Transfer (SET) cleavage. |
| NaBH | SAFE | Generally safe for ketone/aldehyde reduction elsewhere in molecule. |
| LiAlH | CAUTION | Can cleave N-O at reflux; safe at -78°C to 0°C in ether (substrate dependent). |
| H | SAFE | Poisoned catalysts usually preserve the ring. |
Technical Insight: If you need to remove a Benzyl group from the nitrogen or oxygen, do not use hydrogenolysis . Instead, use oxidative cleavage (e.g., CAN - Ceric Ammonium Nitrate) or specific Lewis acids (BCl
Module 4: Stereochemical Integrity
The Problem: Loss of enantiomeric excess (ee) at the C4 position.
The Cause: While the C4 center is not
Protocol for 4-OH Activation: If activating the hydroxyl group (e.g., Mitsunobu reaction or sulfonation):
-
Avoid E1cB: Do not use strong bases if an electron-withdrawing group is on the Nitrogen.
-
Mitsunobu: Use ADDP/PBu
instead of DEAD/PPh for milder conditions if the standard protocol fails or results in elimination side products.
Frequently Asked Questions (FAQ)
Q: My isoxazolidin-4-ol starting material turned brown/black in storage. Is it usable? A: The free base is prone to oxidation and polymerization. If it is dark, purify via SCX resin immediately. For long-term storage, always convert it to the HCl or Tartrate salt , which are stable solids.
Q: Can I use Boc-protection on the Nitrogen?
A: Yes, but the reaction is slower than with proline. Use Boc
Q: I see a "double addition" product in my mass spec. A: This is likely O-acylation occurring alongside N-acylation. The 4-OH is a nucleophile. To prevent this, use silylation (TMS/TBS) on the hydroxyl group prior to difficult N-functionalizations, then deprotect with TBAF.
References
-
General Reactivity & Synthesis
-
N-Acylation Chemoselectivity
-
Reductive Cleavage (N-O Bond)
- Reviejo, A., et al. "Reductive cleavage of the N–O bond in isoxazolidines." Beilstein Journal of Organic Chemistry, 2020.
-
[Link]
-
pKa Data & Physical Properties
Sources
- 1. Isoxazolidine - Wikipedia [en.wikipedia.org]
- 2. (PDF) Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles [academia.edu]
- 3. Chemoselective N-acylation of indoles and oxazolidinones with carbonylazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Optimization of reaction conditions for isoxazolidine cycloadditions
Welcome to the Isoxazolidine Synthesis Optimization Hub .
As a Senior Application Scientist, I have structured this guide to address the specific friction points encountered during 1,3-dipolar cycloadditions of nitrones. This is not a textbook review; it is a diagnostic system designed to move your reaction from "stalled" to "isolated yield."
Quick Diagnostics: What is your primary failure mode?
| Symptom | Probable Cause | Jump To |
| No Reaction / Low Conversion | High activation barrier ( | |
| Wrong Regioisomer | Mismatched FMO coefficients; Electronic bias. | |
| Product Decomposition | Retro-cycloaddition; N-O bond lability. |
Module 1: Kinetic Activation Strategies
Issue: The reaction is sluggish or stuck at partial conversion despite prolonged heating.
Technical Insight:
Nitrone cycloadditions are thermally allowed [
Q: Thermal heating isn't working. Should I use Microwave (MW) irradiation?
A: Yes, but only if you control the solvent parameters. Microwave irradiation is superior for this transformation not just due to thermal effects, but because of the high polarity of the nitrone dipole, which couples efficiently with the electromagnetic field.
-
Protocol: Use polar, non-nucleophilic solvents (e.g., EtOH or water). Water is particularly effective due to the "on-water" hydrophobic effect, which aggregates organic reactants, increasing effective concentration and stabilizing the polarized transition state.
-
Recommendation: Run a test at 100–120 °C (sealed vessel) for 10–30 minutes.
Q: My nitrone decomposes before reacting. How do I lower the barrier?
A: Switch to Lewis Acid (LA) Catalysis .
Coordination of a Lewis acid to the nitrone oxygen lowers the LUMO energy of the dipole (nitrone), narrowing the HOMO
-
Catalyst Choice: Mild oxophilic Lewis acids are best.
-
Standard:
or (10–20 mol%). -
High Activity:
or . -
Avoid: Strong acids like
often hydrolyze the nitrone back to the aldehyde/hydroxylamine.
-
Data: Activation Method Comparison
| Method | Typical Time | Yield Potential | Risk Factor |
| Thermal (Toluene, 110°C) | 24–48 h | 40–70% | Thermal degradation of nitrone. |
| Microwave (EtOH, 120°C) | 10–30 min | 75–95% | Pressure buildup; solvent superheating. |
| Lewis Acid ( | 4–12 h | 80–95% | Catalyst poisoning by basic amines. |
Module 2: Selectivity Engineering
Issue: I am getting a mixture of regioisomers (3,5- vs 3,4-substituted) or diastereomers (endo/exo).
Technical Insight: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[1][2]
-
Normal Electron Demand: Nitrone LUMO + Alkene HOMO.[3] Favors 3,5-disubstituted products (isoxazolidine oxygen binds to the more substituted carbon).
-
Inverse Electron Demand: Nitrone HOMO + Electron-Deficient Alkene LUMO. Can shift toward 3,4-substitution , though 3,5 is often still preferred due to steric factors.
Q: How do I force the formation of the endo isomer?
A: Utilize secondary orbital interactions via Lewis Acid chelation. In thermal conditions, exo isomers are often thermodynamically favored (less steric clash). To favor endo:
-
Use a chelating Lewis Acid:
with chiral diol ligands (e.g., BINOL) can coordinate the nitrone and the dipolarophile (if it has a carbonyl), locking the transition state geometry. -
Solvent Switch: Use a solvent that maximizes the solvophobic effect (e.g., water or fluorinated alcohols), which compacts the transition state, often favoring the more compact endo approach.
Visualizing the Decision Logic
Figure 1: Decision matrix for optimizing isoxazolidine synthesis based on yield and selectivity outcomes.
Module 3: Stability & Post-Synthetic Handling
Issue: The product disappears during workup or column chromatography.
Technical Insight: The N-O bond in isoxazolidines is chemically labile.
-
Retro-Cycloaddition: At high temperatures (e.g., boiling off high-boiling solvents), the reaction can reverse, regenerating the volatile alkene and the nitrone.
-
Reductive Cleavage: The N-O bond is sensitive to reducing agents (Zn/AcOH,
/Pd) often used in adjacent steps.
Q: My product reverts to starting material on the rotavap. Why?
A: You are seeing retro-cycloaddition . Isoxazolidine formation is reversible. If your cycloaddition was run at high temperature (thermodynamic control), removing the solvent shifts the equilibrium.
-
Fix: Do not heat the crude mixture above 40°C during concentration.
-
Fix: If the product is an oil, avoid high-vacuum drying for extended periods if the retro-reaction is fast. Isolate via precipitation if possible.
Q: How do I purify without decomposition?
A: Avoid acidic silica if your product is sensitive. Some isoxazolidines are acid-sensitive.
-
Protocol: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.
-
Alternative: Use neutral alumina or recrystallization (preferred for solid isoxazolidines).
Experimental Protocol: Microwave-Assisted "On-Water" Synthesis
Scope: General procedure for nitrone + electron-deficient alkene (e.g., acrylate).
-
Preparation: In a 10 mL microwave vial, charge the Nitrone (1.0 equiv) and Alkene (1.2 equiv).
-
Solvent: Add distilled water (concentration ~0.5 M). Note: Reactants may not dissolve; this is expected for "on-water" chemistry.
-
Irradiation: Seal and irradiate at 100 °C for 15 minutes (Dynamic power mode to maintain temp).
-
Workup:
-
Cool to RT. The product often oils out or precipitates.
-
Extract with EtOAc (
). -
Dry over
and concentrate in vacuo (bath < 40°C).
-
-
Validation: Check
NMR. Look for the characteristic isoxazolidine ring protons (typically 3.5–5.0 ppm) and disappearance of the nitrone CH=N singlet ( 7.0–7.5 ppm).
References
-
Reaction Mechanism & FMO Theory: Houk, K. N., et al. "Frontier molecular orbital theory of cycloaddition reactions." Accounts of Chemical Research, 1975.
-
Microwave & Green Chemistry: Sagirli, A., et al. "Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines."[4] Beilstein Journal of Organic Chemistry, 2022.
-
Lewis Acid Catalysis & Selectivity: Gotthelf, K. V., & Jørgensen, K. A.[5] "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 1998.
-
On-Water Chemistry: Narayan, S., et al. "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Nature, 2005.
-
Retro-Cycloaddition & Reversibility: Confalone, P. N., & Huie, E. M. "The [3 + 2] Nitrone–Olefin Cycloaddition Reaction." Organic Reactions, 2011.[5]
Sources
- 1. chesci.com [chesci.com]
- 2. Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide [scielo.org.mx]
- 3. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Isoxazolidine synthesis [organic-chemistry.org]
Technical Support Center: Purification of (S)-Isoxazolidin-4-ol Hydrochloride
Welcome to the technical support center for the purification of (S)-Isoxazolidin-4-ol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chiral intermediate. Isoxazolidines are a critical class of N/O-containing heterocycles that serve as key building blocks in the synthesis of biologically active molecules.[1] This guide offers practical, field-proven insights to help you overcome common challenges and achieve high purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and general purification strategies for this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
-
High Polarity and Water Solubility: The presence of a hydroxyl group and the hydrochloride salt makes the molecule highly polar and very soluble in water.[2] This high water solubility can lead to lower yields during aqueous workups and salt formation.[3]
-
Chirality: The molecule contains a stereocenter at the 4-position, meaning that enantiomeric purity is a critical quality attribute. Purification methods must be chosen carefully to avoid racemization.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures, especially under strongly acidic or basic conditions, can lead to degradation.
| Property | Value | Implication for Purification |
| Molecular Formula | C₃H₈ClNO₂ | Low molecular weight. |
| Molecular Weight | 125.55 g/mol | Influences chromatographic behavior. |
| Predicted XLogP3 | -1 | Indicates high hydrophilicity. |
| Hydrogen Bond Donors | 2 | Contributes to high polarity. |
| Hydrogen Bond Acceptors | 3 | Contributes to high polarity. |
Data sourced from PubChem CID 40531170.[4]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The nature and quantity of impurities will largely depend on the synthetic route employed. Common synthetic strategies involve 1,3-dipolar cycloaddition reactions.[5][6] Potential impurities may include:
-
Unreacted Starting Materials: Such as the nitrone and alkene precursors.
-
Regioisomers and Diastereomers: Cycloaddition reactions can sometimes yield regio- or diastereomeric byproducts.[5]
-
Ring-Opened Byproducts: The isoxazolidine ring can be susceptible to cleavage under certain conditions.
-
Solvent Adducts: Residual solvents from the reaction or workup.
-
Inorganic Salts: Generated during the reaction or workup steps.
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification techniques for this compound are:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material.[7] The choice of solvent system is critical.
-
Column Chromatography: Useful for removing impurities with different polarities. However, the high polarity of the hydrochloride salt can make it challenging.[2][8]
-
Acid-Base Extraction: This can be used to remove non-basic impurities, but the high water solubility of the hydrochloride salt can lead to product loss in the aqueous phase.[3]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification process.
Troubleshooting Crystallization
Caption: Troubleshooting flowchart for the crystallization of this compound.
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The solubility of the compound is too high in the chosen solvent, or the solution is cooling too rapidly.
-
Solution:
-
Re-dissolve: Gently warm the mixture to re-dissolve the oil.
-
Adjust Solvent Composition: Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the turbidity.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.
-
Consider a Different Solvent System: A mixture of a polar protic solvent (like ethanol or isopropanol) and a less polar solvent (like ethyl acetate or diethyl ether) often works well for hydrochloride salts.[9]
-
Problem: No crystals form upon cooling.
-
Cause: The solution is too dilute, or nucleation has not been initiated.
-
Solution (in order of preference): [10]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[10]
-
Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution to initiate crystallization.[10]
-
Concentration: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.
-
Cooling to Lower Temperatures: If crystals still do not form at room temperature, place the flask in an ice bath or a refrigerator.
-
Problem: The recrystallized product has low purity.
-
Cause: The crystallization process was too rapid, trapping impurities within the crystal lattice.[10]
-
Solution:
-
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary.[7]
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Troubleshooting Column Chromatography
Caption: Troubleshooting flowchart for column chromatography of this compound.
Problem: The compound streaks or does not move from the origin on a silica gel column.
-
Cause: As a hydrochloride salt, the compound is highly polar and interacts very strongly with the acidic silica gel stationary phase.
-
Solution:
-
Use a More Polar Eluent: A common mobile phase for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You may need to use a high percentage of methanol (e.g., DCM:MeOH 9:1 to 8:2).
-
Add a Modifier: Adding a small amount of a base, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent can help to deprotonate the silica surface and reduce strong ionic interactions, allowing the compound to elute.
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like deactivated silica gel or alumina.
-
Convert to Free Base: For purification purposes, it might be beneficial to convert the hydrochloride salt to the free base, purify it by chromatography, and then convert it back to the hydrochloride salt.[11]
-
Problem: Poor separation from impurities.
-
Cause: The impurities have similar polarities to the product.
-
Solution:
-
Optimize the Mobile Phase: Carefully screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best separation.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to improve the separation of closely eluting compounds.
-
Consider a Different Chromatographic Technique: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography or ion-exchange chromatography.
-
Section 3: Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: A mixture of isopropanol and ethyl acetate is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still warm, slowly add ethyl acetate dropwise until the solution becomes slightly cloudy. Add a few drops of isopropanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps outlined above.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Protocol 2: Purity Assessment by NMR
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Acquire ¹H NMR Spectrum: Obtain a ¹H NMR spectrum. The spectrum should show clean signals corresponding to the protons of (S)-Isoxazolidin-4-ol. The absence of signals from impurities is an indication of high purity. Downfield shifts of NH group proton signals are often observed in the ¹H NMR spectra of related heterocyclic structures.[12]
-
Acquire ¹³C NMR Spectrum: A ¹³C NMR spectrum can provide further confirmation of the structure and purity.[13]
-
2D NMR: For complex mixtures or to confirm the structure, 2D NMR techniques like COSY and HSQC can be employed.[14]
Protocol 3: Chiral Purity Assessment by Chiral HPLC
-
Column Selection: A chiral stationary phase is required. Columns based on cyclodextrins or macrocyclic glycopeptides are often effective for separating enantiomers of polar compounds.[15][16]
-
Mobile Phase: A typical mobile phase for chiral separation of polar compounds is a mixture of hexane or heptane with an alcohol like ethanol or isopropanol, often with a small amount of an acidic or basic modifier.
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is filtered through a 0.22 µm syringe filter before injection to prevent clogging the column.[17]
-
Analysis: Inject the sample onto the chiral HPLC system. The enantiomers should separate into two distinct peaks. The enantiomeric excess (%ee) can be calculated from the peak areas.
Section 4: Final Purity Confirmation
A combination of analytical techniques should be used to confirm the purity of the final product.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural confirmation and assessment of chemical purity. |
| Chiral HPLC | Determination of enantiomeric purity (%ee). |
| Mass Spectrometry (MS) | Confirmation of the molecular weight. |
| Elemental Analysis | Confirmation of the elemental composition. |
By following the guidance in this technical support center, you will be well-equipped to troubleshoot and optimize the purification of this compound, ensuring a high-quality product for your research and development needs.
References
- US20100204470A1 - Method for salt preparation - Google Patents. (n.d.).
-
Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed. (2020, June 16). Retrieved from [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws]. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Regio- and Stereoselective Synthesis of Isoxazolidine Derivatives by Asymmetric 1,3-Dipolar Cycloaddition Reaction of Chiral - ElectronicsAndBooks. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - ResearchGate. (2024, July 19). Retrieved from [Link]
-
(PDF) C-13 NMR spectra of some Isoxazolidine - ResearchGate. (2017, June 8). Retrieved from [Link]
-
(S)-isoxazolidin-4-ol | C3H7NO2 | CID 40531170 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018, April 10). Retrieved from [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - MDPI. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems - NIH. (n.d.). Retrieved from [Link]
-
Troubleshooting Sample Preparation | LCGC International. (2016, February 1). Retrieved from [Link]
-
Linezolid-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Troubleshooting | CHROMacademy. (n.d.). Retrieved from [Link]
-
1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. (S)-isoxazolidin-4-ol | C3H7NO2 | CID 40531170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. designer-drug.com [designer-drug.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Side reactions in the synthesis of isoxazolidine derivatives
Topic: Troubleshooting Side Reactions in 1,3-Dipolar Cycloadditions
Status: Active | Ticket Priority: High | Agent: Senior Application Scientist
System Overview & Core Chemistry
Welcome to the Isoxazolidine Synthesis Support Center. You are likely employing the 1,3-Dipolar Cycloaddition (1,3-DC) between a nitrone (dipole) and an alkene (dipolarophile).[1][2][3][4] While this reaction is the gold standard for constructing the isoxazolidine core, it is governed by a delicate balance of Frontier Molecular Orbital (FMO) interactions and thermodynamic reversibility.
The following guide addresses the three most common failure modes: Precursor Instability , Selectivity Scrambling , and Thermodynamic Reversion .
Diagnostic Visualizer (Pathways)
Before troubleshooting, verify where your reaction is diverging using the pathway map below.
Figure 1: Reaction Landscape. Path A is the desired route. Paths B, C, and D represent kinetic competitors. Path E represents thermodynamic instability.
Troubleshooting Guides & FAQs
Module A: Precursor Instability (The "Input" Error)
User Report: "My nitrone starting material is disappearing, but I don't see the isoxazolidine product. The NMR shows a complex aliphatic region."
Diagnosis: You are likely experiencing Nitrone Dimerization or Hydrolysis .
-
The Science: Nitrones are metastable. In the absence of a reactive dipolarophile, they undergo a [3+3] cycloaddition to form 1,4,2,5-dioxadiazinanes (dimers). This is often thermally allowed but reversible. Alternatively, trace water hydrolyzes the nitrone back to the aldehyde and hydroxylamine.
Corrective Actions:
-
Switch to One-Pot Protocol: Do not isolate the nitrone. Generate it in situ (e.g., from aldehyde + hydroxylamine) in the presence of the alkene.
-
Dehydrating Agents: Add anhydrous MgSO₄ or molecular sieves (4Å) to the reaction vessel to prevent hydrolysis.
-
Concentration Adjustment: Dimerization is second-order with respect to nitrone. If dimerization dominates, lower the concentration of the nitrone or add the nitrone slowly to an excess of the alkene.
Module B: Regio- and Stereoselectivity Scrambling
User Report: "I am getting a 50:50 mixture of 4-substituted and 5-substituted isoxazolidines, or poor endo/exo ratios."
Diagnosis: FMO Mismatch or Loss of Kinetic Control .
-
The Science: Regioselectivity is dictated by the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa).
-
Normal Demand: Nitrone HOMO + Alkene LUMO
typically 5-substituted product. -
Inverse Demand: Nitrone LUMO + Alkene HOMO
typically 4-substituted product. -
Scrambling: If the energy gaps are similar (e.g., non-activated alkenes), selectivity is lost.
-
Corrective Actions:
| Parameter | Adjustment | Mechanistic Reason |
| Temperature | Decrease | High temps favor the thermodynamic product mixture and overcome the activation energy difference between endo and exo transition states. |
| Catalysis | Add Lewis Acid | Coordination of a Lewis Acid (e.g., Zn(OTf)₂, MgBr₂) to the nitrone or alkene lowers the LUMO energy, increasing the FMO gap and restoring selectivity. |
| Ligands | Bulky Ligands | If using a catalyst, increase ligand steric bulk (e.g., Pybox, Bis-oxazoline) to physically block the exo or endo approach. |
Module C: The "Retro" Problem (Yield Loss over Time)
User Report: "The reaction reached 80% conversion, but after leaving it overnight at reflux, the yield dropped to 40%."
Diagnosis: Retro-1,3-Dipolar Cycloaddition .
-
The Science: The formation of the isoxazolidine ring is reversible. At high temperatures, entropy favors the two starting materials over the single cyclic product. This is particularly common with sterically crowded isoxazolidines.
Corrective Actions:
-
Stop Early: Monitor via TLC/LC-MS and quench immediately upon peak conversion.
-
High Pressure: If available, use a high-pressure reactor (10–15 kbar). Pressure strongly favors the associative step (cycloaddition) and disfavors the dissociative step (retro-reaction) because the transition state has a smaller molar volume (
). -
Lower Temperature/Catalysis: Use a Lewis Acid to facilitate the forward reaction at a lower temperature (e.g., 0°C to RT) where the retro-reaction is kinetically inaccessible.
Standardized Experimental Protocols
Protocol A: General "One-Pot" Synthesis (Recommended)
Best for unstable nitrones to avoid dimerization/hydrolysis.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Add Aldehyde (1.0 equiv) and N-Substituted Hydroxylamine (1.0 equiv) in dry Dichloromethane (DCM).
-
Desiccant: Add anhydrous MgSO₄ (2.0 equiv) to trap water. Stir at RT for 30 mins (Nitrone formation).
-
Cycloaddition: Add the Alkene (Dipolarophile, 1.2–1.5 equiv).
-
Optional: Add Lewis Acid catalyst (e.g., 10 mol% Zn(OTf)₂) if selectivity is required.
-
-
Reaction: Stir at RT. If sluggish, heat to mild reflux (40°C). Do not overheat (risk of retro-reaction).
-
Workup: Filter off MgSO₄. Wash filtrate with water/brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography. Note: Isoxazolidines can be sensitive to acid; use neutralized silica if degradation is observed.
Protocol B: Lewis Acid Catalyzed (High Selectivity)
Use when regio- or stereocontrol is critical.
-
Complexation: Dissolve the Nitrone (isolated or generated) in dry Toluene. Add Lewis Acid (e.g., Ti(OiPr)₄ or MgBr₂·OEt₂, 10–20 mol%) and stir for 15 mins to allow coordination.
-
Checkpoint: Solution color change often indicates successful coordination.
-
-
Addition: Add Alkene (1.2 equiv) slowly at 0°C .
-
Monitoring: Maintain low temperature. The Lewis Acid lowers the activation energy, allowing the reaction to proceed without heat (preserving kinetic selectivity).
References
-
Mechanistic Overview & FMO Theory
-
Stereoselectivity & Lewis Acid C
-
Nitrone Dimeriz
-
Retro-Cycloaddition Phenomena
- Houk, K. N., et al. (2016). Theoretical Study on the Mechanism of the Thermal Retro-Cycloaddition.
-
Regioselectivity in Nitrone Cycloadditions
-
Padwa, A., et al. (1984). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. Journal of Organic Chemistry.[14]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids [mdpi.com]
- 3. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics [mdpi.com]
- 4. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 5. Isoxazolidine synthesis [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Removing chiral auxiliary (S)-Isoxazolidin-4-ol post-reaction
Technical Support Center: (S)-Isoxazolidin-4-ol Auxiliary Removal
Status: Active Subject: Post-Reaction Cleavage & Recovery Protocols Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
The (S)-Isoxazolidin-4-ol scaffold serves as a specialized chiral auxiliary, often utilized for its ability to induce high diastereoselectivity in alkylations and cycloadditions via the N-acyl moiety. Unlike standard Evans oxazolidinones, the isoxazolidine ring contains a labile N–O bond .
Critical Distinction:
-
Exocyclic Cleavage (Target): Breaking the N-acyl bond to release your product (acid, ester, or alcohol) while keeping the auxiliary ring intact for recovery.[1]
-
Endocyclic Cleavage (Hazard): Breaking the N–O bond (reductive ring opening), which destroys the auxiliary and yields a 1,3-amino alcohol byproduct.
This guide focuses on Exocyclic Cleavage to ensure product release and auxiliary recovery.
Module 1: Decision Matrix & Workflow
Before selecting a reagent, determine your desired terminal functional group.[2] The N–O bond's sensitivity dictates that standard strong reductions (e.g., LAH) must be avoided if auxiliary recovery is required.
Figure 1: Strategic decision tree for N-acyl isoxazolidine cleavage. Note the exclusion of strong hydrogenolytic conditions to preserve the auxiliary.
Module 2: Standard Operating Protocols (SOPs)
Protocol A: Hydrolytic Cleavage (Yields Carboxylic Acid)
Best for: Stable substrates requiring free acid functionality.
The Mechanism: The isoxazolidine amide is less electrophilic than an oxazolidinone. Standard LiOH hydrolysis is often too slow and causes epimerization. We utilize the perhydrolysis mechanism (LiOOH), which is more nucleophilic (pK_a ~11.8) than hydroxide but less basic, minimizing epimerization [1].
Step-by-Step:
-
Solvent System: Dissolve the substrate (1.0 equiv) in THF/H₂O (3:1).[1] Cool to 0 °C.
-
Reagent Prep: Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).
-
Note: The order is crucial. Premixing LiOH and H₂O₂ generates LiOOH in situ.
-
-
Quench (Critical): Add saturated aqueous Na₂SO₃ or Na₂S₂O₃ to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains before extraction.
-
Workup (Auxiliary Recovery):
Protocol B: Reductive Cleavage (Yields Primary Alcohol)
Best for: Direct access to alcohols without passing through an aldehyde/acid.
The Mechanism: Lithium Borohydride (LiBH₄) is selective for the N-acyl bond over the internal N–O bond under controlled conditions. It coordinates with the carbonyl oxygen and the ring oxygen, facilitating hydride delivery [2].
Step-by-Step:
-
Setup: Dissolve substrate in dry THF (0.1 M) containing MeOH (1.0 equiv) to catalyze borohydride formation.
-
Addition: Cool to 0 °C. Add LiBH₄ (2.0 M in THF, 1.5–2.0 equiv) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT if necessary.
-
Quench: Carefully add 1M NaOH (do not use acid initially, as borane byproducts can be stable).
-
Separation: Extract with EtOAc. The product (alcohol) and auxiliary will both be in the organic layer. Separation requires flash chromatography.[1]
Module 3: Troubleshooting & FAQs
Q1: I am observing significant "Ring Opening" byproducts. What went wrong?
Diagnosis: You likely cleaved the N–O bond. Root Cause: Use of inappropriate reducing agents. Corrective Action:
-
Avoid: Hydrogenation (H₂/Pd), Zinc/Acetic Acid, or Samarium Diiodide (SmI₂). These reagents specifically target the weak N–O bond (~53 kcal/mol) [3].
-
Switch: Use LiBH₄ (Protocol B) for reduction. If you used LiAlH₄ (LAH), switch to LiBH₄; LAH is often too aggressive and can attack the ring N–O at higher temperatures.
Q2: My chiral auxiliary recovery is <50%. Where is it?
Diagnosis: Incorrect pH during extraction. Root Cause: The (S)-Isoxazolidin-4-ol auxiliary is an amine/hydroxylamine derivative. It is basic. Corrective Action:
-
During Protocol A (Hydrolysis), the auxiliary is in the organic layer of the initial basic extraction (pH > 10).
-
If you acidified the mixture before the first extraction, the auxiliary is trapped in the aqueous layer as its ammonium salt.
-
Fix: Basify the aqueous layer to pH 12 and re-extract with CH₂Cl₂.
Q3: The hydrolysis reaction (Protocol A) is stalled. Can I heat it?
Diagnosis: Steric hindrance preventing LiOOH attack.
Risk: Heating increases the risk of epimerization at the
-
Do not heat above 40 °C.
-
Switch to Transesterification: Use Ti(OEt)₄ or Mg(OMe)₂. These Lewis acid-mediated methods activate the carbonyl without the high basicity of thermal hydrolysis.
Module 4: Reagent Compatibility Table
| Reagent | Product Type | Auxiliary Status | Risk Level | Notes |
| LiOH / H₂O₂ | Carboxylic Acid | Recoverable (Intact) | Low | Standard method. Requires peroxide quench. |
| LiBH₄ / MeOH | Alcohol | Recoverable (Intact) | Low | High chemoselectivity for exocyclic amide. |
| Ti(OEt)₄ | Ethyl Ester | Recoverable (Intact) | Medium | Best for sterically hindered substrates. |
| H₂ / Pd-C | Amide/Amino-alcohol | Destroyed | Critical | Cleaves N–O bond. Use only if auxiliary destruction is intended. |
| SmI₂ | Amide | Destroyed | Critical | Radical cleavage of N–O bond. |
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
-
Penning, T. D., & Djuric, S. W. (1996). The reductive cleavage of N-acyloxazolidinones with lithium borohydride. Tetrahedron Letters, 37(27), 4645-4648.
-
Revell, J. D., & Ganesan, A. (2002). Solid-phase synthesis of isoxazolidines and isoxazolines. Journal of Organic Chemistry, 67(14), 4777-4784.
-
Bode, J. W., Fox, R. M., & Baucom, K. D. (2006). Chemoselective amide ligation of isoxazolidines. Angewandte Chemie International Edition, 45(8), 1248-1252.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 4. scribd.com [scribd.com]
How to improve the enantiomeric excess in asymmetric synthesis
Welcome to the Asymmetric Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address your "tickets"—the specific, recurring failure modes researchers encounter when optimizing enantiomeric excess (ee).
🎫 TICKET #001: Thermodynamics & Temperature Control
User Issue: "I lowered the temperature to -78 °C to improve selectivity, but the ee actually dropped (or flipped)."
Root Cause Analysis: The Isoinversion Fallacy
It is a common misconception that "colder is always better." While lowering temperature often increases selectivity by discriminating between competing transition states (TS), this assumes the selectivity is purely enthalpy-driven (
The selectivity relationship is governed by the Eyring equation:
-
Scenario A (Standard): Enthalpy and Entropy favor the same enantiomer. Lowering
increases ee. -
Scenario B (Isoinversion): Enthalpy favors Enantiomer A, but Entropy favors Enantiomer B.
-
At high
, the term dominates (Entropy control). -
At low
, the term dominates (Enthalpy control). -
The Danger Zone: There exists an Isoinversion Temperature (
) where and ee = 0%.
-
Troubleshooting Protocol
-
Run a Temperature Screen: Perform the reaction at 3 distinct temperatures (e.g., 0 °C, -40 °C, -78 °C).
-
Eyring Plot: Plot
vs. .-
Linear: Standard behavior.[1] Extrapolate to find optimal
. -
Non-linear/Crossing Zero: You are near the isoinversion point. You may need to raise the temperature to move away from
into the entropy-controlled regime, or switch ligands to alter the steric landscape (changing ).
-
🎫 TICKET #002: Catalyst Aggregation & Purity
User Issue: "My catalyst is 99% pure, but I'm getting lower ee than the literature. Conversely, I used a cheaper 90% ee catalyst and got the same result as the pure one."
Root Cause Analysis: Non-Linear Effects (NLE)
In asymmetric catalysis, the relationship between the enantiomeric purity of the catalyst (
-
(+)-NLE (Asymmetric Amplification): The heterochiral dimer (R,S-catalyst) is inactive or forms a "reservoir" that is more stable than the homochiral dimer. This leaves the active monomeric species highly enriched in the major enantiomer.
-
Benefit: You can use lower purity catalysts to get high ee.
-
-
(-)-NLE (Asymmetric Depletion): The heterochiral dimer is more active than the homochiral species but less selective. This is catastrophic for ee.
Visualizing NLE Diagnosis
Caption: Decision tree for diagnosing Non-Linear Effects (NLE) based on Kagan's models.
🎫 TICKET #003: The "Racemic Background" Leak
User Issue: "Reaction goes to 100% conversion, but ee drops over time or is consistently moderate (60-70%)."
Root Cause Analysis: Competitive Pathways
Your observed ee is a weighted average of the catalyzed pathway (high ee) and the uncatalyzed background pathway (0% ee).
Troubleshooting Protocol
-
The "Blank" Test: Run the reaction without the catalyst under identical conditions.
-
If >5% conversion observed: You have a background leak.[4]
-
-
Concentration Adjustment:
-
Increase [Catalyst].
-
Decrease [Substrate]: If the background reaction is bimolecular (Rate
) and the catalyzed reaction is effectively zero-order in substrate (saturation kinetics), lowering substrate concentration suppresses the background rate more than the catalyzed rate.
-
-
Slow Addition: Add the limiting reagent slowly (syringe pump) to keep its instantaneous concentration low, starving the background pathway.
🎫 TICKET #004: Experimental Protocol (Case Study)
Topic: Jacobsen Hydrolytic Kinetic Resolution (HKR) Application: Resolution of terminal epoxides.[5][6][7] Why this protocol? It demonstrates the practical application of bimetallic cooperation and counter-ion effects to maximize ee.
Optimized Workflow
| Step | Action | Technical Rationale |
| 1. Activation | Dissolve (R,R)-Co(salen) in PhMe or DCM. Add AcOH (2 equiv) and stir open to air for 30 min. Evaporate to dryness. | Oxidizes Co(II) to the active Co(III)-X species. The counter-ion (OAc) is critical for the bimetallic mechanism. |
| 2. Loading | Re-dissolve catalyst (0.5 mol%) in the racemic epoxide (neat) or minimum THF. | High concentration favors the bimetallic rate-determining step (order is ~1.6 in catalyst). |
| 3. Nucleophile | Add 0.55 equiv of water. Add slowly if exotherm is observed. | Water acts as both nucleophile and proton shuttle. Using <0.6 equiv ensures high ee of the remaining epoxide. |
| 4.[1] Temperature | Maintain 0 °C to RT. Do not heat. | HKR is highly exothermic. Heat risks triggering the uncatalyzed thermal hydrolysis (racemic background). |
| 5. Workup | Distill the unreacted epoxide directly from the mixture. | Separation based on boiling point difference between epoxide and diol. |
🎫 TICKET #005: Advanced Diagnostics (Kinetics)
User Issue: "The reaction stops at 50% conversion, or the rate dies off unpredictably."
Methodology: Reaction Progress Kinetic Analysis (RPKA)
Using the "Same Excess" protocol developed by Donna Blackmond to distinguish between catalyst deactivation and product inhibition.[8]
The Experiment:
-
Standard Run: [Substrate]
= 0.1 M, [Catalyst] = 1 mol%. -
"Same Excess" Run: Start with [Substrate]
= 0.05 M (simulate the reaction starting at 50% conversion). -
Overlay: Time-shift the second run to overlay it on the first run at the 50% conversion mark.
-
Perfect Overlay: No product inhibition or catalyst death.
-
Second Run Faster: Product inhibition (the product formed in Run 1 was slowing it down).
-
Second Run Slower: Catalyst deactivation (the catalyst died during the first 50% of Run 1).
-
Caption: Logic flow for Product Inhibition in RPKA. Product buildup feeds back to inhibit the catalytic cycle.
References
-
Kagan, H. B., & Fiaud, J. C. (1978). Kinetic resolution. Topics in Stereochemistry.
-
Girard, C., & Kagan, H. B. (1998). Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation. Angewandte Chemie International Edition.
-
Blackmond, D. G. (2005).[9][10] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition.
-
Schaus, S. E., et al. (2002).[7] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society.[1]
-
Soai, K., et al. (2017). Unusual Inverse Temperature Dependence on Reaction Rate in the Asymmetric Autocatalytic Alkylation. Organic & Biomolecular Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 9. Donna G. Blackmond - Google Scholar [scholar.google.com]
- 10. pnas.org [pnas.org]
Stability issues of (S)-Isoxazolidin-4-ol Hydrochloride in solution
Technical Support Center: (S)-Isoxazolidin-4-ol Hydrochloride Stability & Handling
Executive Summary: The Stability Paradox
This compound (CAS: 338464-55-4) presents a unique stability profile governed by two competing chemical features: the robustness of the isoxazolidine ring compared to its oxazolidine isomers, and the inherent lability of the N-O bond under specific redox or pH conditions.
While the hydrochloride salt form confers significant shelf-life stability by protonating the nitrogen (preventing oxidation and polymerization), the compound becomes vulnerable once solvated. Users most frequently encounter issues during aqueous dissolution , pH adjustment , and long-term storage in protic solvents .
This guide synthesizes mechanistic chemistry with practical troubleshooting to ensure the integrity of your experimental data.
Core Stability Profile: The "Why" Behind the Degradation
To troubleshoot effectively, one must understand the degradation mechanisms.
A. The N-O Bond Vulnerability
The defining feature of the isoxazolidine ring is the Nitrogen-Oxygen (N-O) bond. While more stable than open-chain hydroxylamines, this bond has a dissociation energy lower than C-C or C-N bonds.
-
Risk Factor: Reductive environments. The N-O bond is easily cleaved by reducing agents (e.g., metals, hydrides, or even thiols in biological buffers like DTT or β-mercaptoethanol), leading to ring-opening and the formation of 1,3-amino alcohols.
-
Risk Factor: Transition Metals. Trace iron or copper in buffers can catalyze the decomposition of the N-O bond.
B. pH Sensitivity (The Base Trigger)
The Hydrochloride salt (HCl) stabilizes the molecule by keeping the nitrogen protonated (
-
Acidic pH (pH < 4): Highly Stable. The positive charge repels electrophiles and prevents N-oxidation.
-
Neutral/Basic pH (pH > 7): Unstable. Deprotonation yields the free base. The free amine is a nucleophile and can undergo self-condensation, oxidation, or ring-opening hydrolysis, especially in the presence of strong bases.
C. Hygroscopicity
As a small molecular weight amine hydrochloride, the solid is extremely hygroscopic. Moisture absorption leads to hydrolysis and "caking," which alters the effective molar mass and concentration calculations.
Troubleshooting Guide: User Scenarios
Scenario 1: "My HPLC peak disappears or splits after 24 hours in buffer."
Diagnosis: pH-Induced Instability or Nucleophilic Attack. If you dissolved the compound in PBS (pH 7.4) or a buffer containing nucleophiles (Tris, Thiols), you likely triggered the free-base degradation pathway.
Corrective Action:
-
Check pH: Ensure the solution pH remains below 6.0 .
-
Eliminate Thiols: Avoid DTT or β-mercaptoethanol in the stock solution. These reduce the N-O bond.
-
Switch Buffers: Use non-nucleophilic buffers like Citrate or Phosphate (acidified), rather than Tris (primary amine can react).
Scenario 2: "The white powder turned into a sticky gum/oil."
Diagnosis: Hygroscopic Deliquescence. The HCl salt absorbed atmospheric water, dissolving itself in the uptake moisture. This accelerates hydrolysis.
Corrective Action:
-
Desiccation: Store the vial in a desiccator with active silica or
. -
Aliquot immediately: Do not store the main bottle at room temperature. Weigh out single-use aliquots in a dry box.
-
Quantification: If the solid is wet, you must determine the precise concentration via qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) rather than relying on weight.
Scenario 3: "I see no signal on my UV-Vis detector."
Diagnosis: Lack of Chromophore.
(S)-Isoxazolidin-4-ol lacks a conjugated
Corrective Action:
-
Change Detection: Use ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Derivatization: If UV is mandatory, derivatize the amine with FMOC-Cl or Dansyl Chloride to introduce a chromophore.
Visualizing the Instability Pathways
The following diagram illustrates the critical stability checkpoints. Note the divergence between the stable salt form and the labile pathways triggered by pH and redox agents.
Caption: Stability decision tree showing the critical dependence on pH and the risk of reductive ring cleavage.
Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 100 mM stock solution stable for >3 months at -20°C.
-
Solvent Choice: Use Methanol or Water (0.1% Formic Acid) . Avoid DMSO if possible, as DMSO can act as an oxidant or facilitate hygroscopicity.
-
Weighing: Weigh the HCl salt rapidly. If the environment is humid, use a closed weighing vessel.
-
Dissolution:
-
Add solvent to the solid.
-
Vortex until clear.
-
Verify pH: Spot 2 µL on pH paper. It should be acidic (pH ~3-4 due to HCl). If neutral, add 1 equivalent of HCl.
-
-
Storage: Aliquot into amber glass vials (to prevent light-induced radical formation) with Teflon-lined caps. Store at -20°C or -80°C.
Protocol B: LC-MS Compatibility Check
Objective: Verify compound integrity before biological assays.
| Parameter | Setting | Rationale |
| Column | HILIC or Polar C18 | The compound is highly polar and will elute in the void volume of standard C18 columns. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains protonation (Stability). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Detection | MS (ESI Positive) | Look for [M+H]+ = 90.05 m/z (Free base mass 89 + 1). |
| Warning | Avoid Phosphate Buffers | Non-volatile salts will clog the MS source. |
Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent for biological screening? A: Yes, but with caution. DMSO is hygroscopic. Ensure the DMSO is anhydrous. We recommend acidifying the DMSO slightly (e.g., 10 mM HCl in DMSO) if the compound will be stored for days, to prevent free-base formation.
Q: Is the compound light-sensitive? A: Isoxazolidines are generally stable to ambient light, but the N-O bond can be susceptible to photolytic cleavage under high-intensity UV. Amber vials are a standard precaution (Good Laboratory Practice).
Q: How do I remove the HCl salt if I need the free base? A: Warning: The free base is significantly less stable. If you must, use a weak base resin (e.g., Amberlyst A-21) in methanol at low temperature (0°C). Use the free base immediately; do not store it.
References
-
Isoxazolidine Synthesis and Stability : Frederickson, M. (1997). "Optically active isoxazolidines via asymmetric cycloaddition reactions of nitrones with alkenes: Applications in organic synthesis". Tetrahedron, 53(2), 403–425.[1]
-
N-O Bond Cleavage : Revuelta, J., et al. (2016). "Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry". Chemical Reviews, 116(24), 15235–15283.
-
General Stability Guidelines : World Health Organization. (2009).[2][3] "Stability testing of active pharmaceutical ingredients and finished pharmaceutical products". WHO Technical Report Series, No. 953.[3]
-
Analytical Methodologies : Ciceri, D., et al. (2010). "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy". Journal of Pharmaceutical Sciences, 99(8), 3397-3407. (Contextual reference for heterocyclic ring hydrolysis).
Sources
Technical Support Center: Nitrone Cycloaddition Regioselectivity
The following guide serves as a specialized Technical Support Center for researchers encountering regioselectivity issues in nitrone 1,3-dipolar cycloadditions.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Overcoming Regioisomeric Mixtures in Isoxazolidine Synthesis
Welcome to the Advanced Synthesis Support Module. You are likely here because your nitrone cycloaddition (1,3-DC) yielded an inseparable mixture of regioisomers (4- vs. 5-substituted isoxazolidines) or the undesired regioisomer entirely.
This guide moves beyond basic textbook definitions to address the interactional dynamics—electronic and steric—that dictate selectivity, providing actionable protocols to force the reaction toward a single isomer.
Module 1: Diagnostic Framework
Before altering conditions, you must diagnose the "Demand Type" of your reaction. Regioselectivity is governed by the energy gap and orbital coefficients of the Frontier Molecular Orbitals (FMO).[1][2]
The Decision Matrix
Use this flow to categorize your specific problem.
Figure 1: Diagnostic logic flow for identifying the dominant electronic interaction and appropriate troubleshooting pathway.
Module 2: The Electronic Mismatch (FMO Theory)
The Core Problem: Regioselectivity fails when the orbital coefficients at the reaction termini are not sufficiently differentiated.
Normal Electron Demand (Most Common)
-
Scenario: Electron-rich Nitrone + Electron-deficient Alkene (e.g., Methyl acrylate).
-
Dominant Interaction:
. -
Standard Outcome: The nitrone oxygen (high coefficient) attacks the
-carbon of the alkene (high coefficient). -
Troubleshooting: If you are getting mixtures, the alkene is likely not electron-deficient enough.
-
Fix: Add a Lewis Acid to coordinate to the alkene carbonyl. This lowers the
energy and polarizes the coefficients, enforcing 5-selectivity [1].
-
Inverse Electron Demand[6]
-
Scenario: Electron-poor Nitrone (e.g., C-acyl nitrone) + Electron-rich Alkene (e.g., Vinyl ether).
-
Dominant Interaction:
. -
Standard Outcome: The alkene
-carbon (nucleophilic) attacks the nitrone carbon (electrophilic).-
Result:5-substituted isoxazolidine (usually), but often with high acetal character instability.
-
-
Troubleshooting: If selectivity is poor here, increase the electron density of the alkene (e.g., switch from vinyl acetate to vinyl ether) to raise the
.
Module 3: Advanced Intervention (Catalysis Strategies)
When intrinsic substrate control fails, external catalysts are required to amplify the electronic bias.
Lewis Acid Catalysis Table
Select the catalyst based on your dipolarophile type.
| Dipolarophile Type | Recommended Catalyst | Mechanism of Action | Expected Regioselectivity (rr) |
| Mg(OTf) | Bidentate coordination to carbonyls; Lowers LUMO significantly. | > 95:5 (5-substituted) | |
| Monodentate Alkenes | Ti(OiPr) | Monodentate coordination; milder activation. | ~ 80:20 to 90:10 |
| Crotonates (Sterically hindered) | Yb(OTf) | Lanthanide contraction allows coordination despite bulk. | > 90:10 |
| Vinyl Ethers (Inverse Demand) | Cr(III) Salen | Coordinates to nitrone oxygen, lowering Nitrone LUMO. | Variable (often favors 4-subst) |
Critical Note: For monodentate dipolarophiles, adding a chelating auxiliary (like a pyrazolidinone template) can turn a mediocre substrate into a highly selective one by enabling bidentate Lewis Acid coordination [2].
Module 4: Experimental Protocols
Protocol A: Lewis Acid Mediated Regiocontrol
Objective: Enforce formation of the 5-substituted isoxazolidine using Magnesium Triflate.
Applicability: Nitrones reacting with
Reagents:
-
Nitrone (1.0 equiv)
-
Dipolarophile (1.2 – 1.5 equiv)
-
Mg(OTf)
(0.1 – 0.2 equiv) (dried under vacuum at 150°C for 2h prior to use) -
Molecular Sieves (4Å, activated)
-
Solvent: CH
Cl (anhydrous)
Step-by-Step Procedure:
-
Catalyst Activation: Flame-dry a round-bottom flask under Argon. Add activated 4Å MS and Mg(OTf)
(10-20 mol%). -
Dipolarophile Complexation: Add the dipolarophile (alkene) dissolved in CH
Cl . Stir at room temperature for 30 minutes. This step is crucial to pre-form the Lewis Acid-Alkene complex, lowering the LUMO before the nitrone sees it. -
Nitrone Addition: Add the nitrone slowly (over 10 mins) as a solution in CH
Cl . -
Reaction: Stir at 0°C to RT. Monitor by TLC.
-
Tip: If conversion is slow, do not heat immediately. Heating promotes retro-cycloaddition. Instead, increase catalyst loading to 0.5 equiv.
-
-
Workup: Quench with saturated aqueous NaHCO
. Extract with CH Cl . -
Analysis: Determine regioisomeric ratio (rr) via
H NMR of the crude mixture before chromatography. Look for the H-5 proton signal (usually a doublet of doublets around 4.5–5.5 ppm).
Module 5: Troubleshooting FAQs
Q1: I am observing the "wrong" isomer (4-substituted) with electron-deficient alkynes. Why? A: This is a classic anomaly. While FMO theory predicts 5-substitution for normal demand, extremely electron-deficient dipolarophiles (like nitroalkenes or propiolates) can sometimes favor the 4-substituted product due to zwitterionic intermediates or secondary orbital interactions [3].
-
Fix: Switch solvent to a non-polar solvent (Toluene) to destabilize the zwitterionic pathway, or use a bulky N-substituent (e.g., N-tert-butyl) on the nitrone to sterically block the 4-position.
Q2: My reaction goes to completion but yields a 50:50 mixture. I'm using Toluene at reflux. A: You are likely operating under Thermodynamic Control . At high temperatures (reflux), the cycloaddition becomes reversible (retro-cycloaddition). The system equilibrates to the most stable mixture, which is often less selective than the kinetic product.
-
Fix: Lower the temperature to 0°C or RT and use a Lewis Acid catalyst to maintain rate [4].
Q3: Can I use water as a solvent to improve selectivity? A: Yes. "On-water" conditions can accelerate 1,3-DC via hydrogen bond activation of the dipolarophile and the hydrophobic effect. This often enhances endo/exo selectivity (stereoselectivity) more than regioselectivity, but it can stabilize the transition state for the 5-substituted product in normal demand reactions [5].
References
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910.
-
Sibi, M. P., Ma, Z., & Jasperse, C. P. (2005). Exo Selective Enantioselective Nitrone Cycloadditions. Journal of the American Chemical Society, 127(16), 5764–5765.
-
Sims, J., & Houk, K. N. (1973). Nitrone 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society, 95(17), 5798–5800.
-
Padwa, A. (Ed.).[3][6] (2002).[4][6] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.
-
Butler, R. N., & Coyne, A. G. (2010). Water: Nature’s Reaction Enforcer—Comparative Effects for Organic Synthesis "In-Water" and "On-Water". Chemical Reviews, 110(10), 6302–6337.
Sources
- 1. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CCCC 2008, Volume 73, Issue 5, Abstracts pp. 649-656 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. pubs.acs.org [pubs.acs.org]
Managing reaction kinetics for isoxazolidine formation
Technical Support Center: Isoxazolidine Synthesis
Welcome to the technical support guide for managing reaction kinetics in isoxazolidine formation. This resource is designed for researchers, chemists, and drug development professionals who utilize the 1,3-dipolar cycloaddition of nitrones and alkenes. Here, we address common challenges and provide expert insights to help you optimize your synthetic strategies, troubleshoot experimental hurdles, and achieve greater control over your reaction outcomes.
Frequently Asked Questions: Fundamentals of Reaction Control
Q1: What is the fundamental mechanism of isoxazolidine formation, and what are its key kinetic drivers?
Isoxazolidine rings are most commonly synthesized via a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrone (the 1,3-dipole) and a dipolarophile (typically an alkene or alkyne).[1][2][3] This reaction is a concerted, pericyclic process where the 4π-electron system of the nitrone and the 2π-electron system of the alkene combine to form a five-membered heterocyclic ring in a single transition state.[1][4]
The reaction rate and selectivity are primarily governed by Frontier Molecular Orbital (FMO) theory.[5][6] The kinetics are driven by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the HOMO-LUMO gap, the faster the reaction. Depending on the electronic nature of the substituents on the nitrone and alkene, the reaction can be:
-
Type I (HOMO-controlled): Dominated by the interaction between the dipole's HOMO and the dipolarophile's LUMO. This is accelerated by electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile.[1][5]
-
Type II (Ambiphilic): Both HOMO-LUMO interactions are significant.[1]
-
Type III (LUMO-controlled): Dominated by the interaction between the dipole's LUMO and the dipolarophile's HOMO.[1][5]
Q2: How does temperature affect the kinetics and selectivity of the reaction?
Temperature is a critical parameter. Most 1,3-dipolar cycloadditions require heating (e.g., refluxing in toluene) to overcome the activation energy barrier.[7][8] However, some isoxazolidine products can be thermally unstable and undergo a retro-cycloaddition (cycloreversion), breaking back down into the starting nitrone and alkene.[9]
This leads to a distinction between kinetic and thermodynamic control:
-
Kinetic Control (Lower Temperatures): The product distribution is determined by the relative rates of formation of different isomers. The isomer that forms fastest will be the major product.
-
Thermodynamic Control (Higher Temperatures): If the reaction is reversible, prolonged heating will allow the system to equilibrate. The most stable isomer will become the major product, even if it forms more slowly.[9]
Therefore, if you are targeting a kinetically favored but less stable product, it is crucial to use the lowest possible temperature that still allows the reaction to proceed at a reasonable rate.
Q3: What is the role of the solvent in managing reaction kinetics?
While the 1,3-dipolar cycloaddition is a concerted mechanism without charged intermediates, solvent polarity can have subtle but important effects on both reaction rate and selectivity.[4]
-
Rate: Generally, solvent polarity has a minor effect on the reaction rate.[4]
-
Regioselectivity: The solvent can influence the ratio of regioisomers formed. In some cases, increasing solvent polarity has been shown to alter the product ratio, likely by differentially stabilizing the polarized transition states leading to each isomer.[10]
Commonly used solvents include toluene, benzene, chloroform, and acetonitrile.[11][12] The optimal choice depends on the specific substrates and desired outcome.
| Solvent Property | Potential Influence on Isoxazolidine Formation | Example Solvents |
| Non-Polar | Generally favored for classic thermal cycloadditions. May favor less polar transition states. | Toluene, Benzene, Hexane |
| Polar Aprotic | Can influence regioselectivity by stabilizing polarized transition states.[10] | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Polar Protic | Less common, as they can potentially interact with the nitrone dipole. | Ethanol, Methanol |
Troubleshooting Guide: Common Experimental Issues
Q4: I am getting low or no yield of my desired isoxazolidine. What are the likely causes and solutions?
This is a common issue that can be traced back to starting materials, reaction conditions, or competing side reactions.
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Isoxazolidine - Wikipedia [en.wikipedia.org]
- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 4. scribd.com [scribd.com]
- 5. chesci.com [chesci.com]
- 6. mdpi.com [mdpi.com]
- 7. jchps.com [jchps.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciepub.com [sciepub.com]
- 11. preprints.org [preprints.org]
- 12. Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting unexpected NMR shifts in isoxazolidine products
Topic: Troubleshooting unexpected NMR shifts in isoxazolidine products Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Isoxazolidine Analysis Support Module. If you are accessing this guide, you likely performed a 1,3-dipolar cycloaddition (nitrone + alkene) and are now staring at an NMR spectrum that defies your initial predictions.
Isoxazolidines are deceptively complex. While the chemistry is robust, the NMR characterization is plagued by three common phenomena: Nitrogen Inversion , Ring Puckering , and Regioisomeric Ambiguity . This guide moves beyond basic spectral assignment to address the specific "anomalies" that cause researchers to question their product identity.
Quick Diagnostic Flowchart
Before diving into specific modules, use this logic flow to identify your issue.
Figure 1: Diagnostic decision tree for isolating the source of NMR anomalies in N-O heterocycles.
Module 1: Regiochemistry Anomalies (The "Gross Structure" Problem)
User Query: "I expected a 3,4-substituted isoxazolidine, but my proton signals are shifted downfield. How do I definitively distinguish between 3,4- and 3,5-regioisomers?"
Technical Insight
Nitrone cycloadditions are generally governed by FMO (Frontier Molecular Orbital) theory. While the 3,5-isomer (oxygen attached to the more substituted carbon) is typically favored due to steric and electronic factors, electron-deficient dipolarophiles (e.g., nitroalkenes, acrylates) can sometimes yield mixtures or unexpected regioisomers [1].
The most common error is misidentifying H-3 vs. H-5 .
Diagnostic Criteria
In a standard isoxazolidine ring, the electronegativity of the heteroatoms dictates the chemical shift (
| Proton Position | Chemical Environment | Typical | Multiplicity |
| H-5 | Adjacent to Oxygen ( | 3.8 – 5.2 | dd or multiplet |
| H-3 | Adjacent to Nitrogen ( | 3.0 – 4.2 | dd or multiplet |
| H-4 | Methylene ( | 2.0 – 2.8 | Complex multiplet |
Note: H-5 is almost always the most deshielded ring proton due to the higher electronegativity of Oxygen (3.44) compared to Nitrogen (3.04).
Troubleshooting Protocol
-
Run a 1D
NMR:-
C-5 (next to O) typically resonates at 70–85 ppm .
-
C-3 (next to N) typically resonates at 60–75 ppm .
-
-
The HMBC "Bridge" Experiment (Definitive):
-
Do not rely on shifts alone if substituents are electron-withdrawing.
-
Look for long-range coupling (
) from the N-substituent (e.g., N-Methyl or N-Benzyl). -
If 3,5-isomer: The N-substituent will show a correlation to C-3 but not C-5.
-
If 3,4-isomer: The N-substituent still correlates to C-3, but the substituent at C-4 will show different correlations.
-
Module 2: Dynamic Processes (The "Blurry Spectrum")
User Query: "My sample is pure by LCMS, but the NMR shows broad, 'mushy' peaks, or some protons are completely missing at room temperature."
Technical Insight
This is the hallmark of Nitrogen Inversion . Unlike pyrrolidines, isoxazolidines possess a labile N-O bond with a lone pair on the nitrogen that undergoes pyramidal inversion. The energy barrier for this inversion is often 40–60 kJ/mol [2].
-
At Room Temp (
): The inversion rate is comparable to the NMR time scale. Signals broaden or vanish (decoherence). -
At Low Temp (
): The inversion slows down. You will see two distinct sets of signals (Invertomer A and Invertomer B).[1] -
Solvent Dependency: In protic solvents like
, hydrogen bonding with the ring oxygen or nitrogen can "lock" one invertomer or raise the inversion barrier, changing the spectrum significantly compared to [3].
Experimental Workflow: Variable Temperature (VT) NMR
Figure 2: Protocol for resolving dynamic nitrogen inversion.
Action Plan:
-
Cool the probe to 233 K (-40°C) .
-
Result: You should see sharp signals for two distinct species (cis-invertomer and trans-invertomer).[3]
-
Assignment: The major species usually places the N-lone pair and the largest neighboring substituent in a trans relationship to minimize steric repulsion (though the "Rabbit Ear effect" or anomeric effects can influence this) [4].
Module 3: Stereochemistry & Coupling Constants
User Query: "I'm trying to determine relative stereochemistry (cis vs. trans) using coupling constants (
Technical Insight
In rigid 5-membered rings, the Karplus equation suggests
-
The Trap: A trans relationship can exhibit a "pseudo-cis" coupling constant if the ring puckers significantly.
-
The Solution: You cannot rely on
alone. You must use Nuclear Overhauser Effect (NOE) spectroscopy [5].
The NOE "Truth" Matrix
Perform a 1D-NOE (selective excitation) or 2D-NOESY experiment.
| Target Interaction | Observation | Conclusion |
| H-3 | Strong NOE | Protons are cis (syn-facial) |
| H-3 | Weak/No NOE | Protons are trans (anti-facial) |
| H-4 | Strong NOE | Protons are cis |
| N-Substituent | Strong NOE | N-Lone pair is trans to H-3 (Invertomer check) |
Critical Note: If your molecule undergoes fast nitrogen inversion (Module 2), the NOE signals may be averaged. Perform NOE experiments at low temperature if RT signals are broad.
References
-
Padwa, A., et al. "Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles."[4] The Journal of Organic Chemistry.
-
Mishra, R., et al. "Nitrogen inversion process in some camphor-based isoxazolidines." Arkivoc, 2008.[3][4]
-
Buston, J. E., et al. "Nitrogen inversion and N–O bond rotation in some hydroxylamine and isoxazolidine derivatives." Journal of the Chemical Society, Perkin Transactions 2.
-
Kus, N., et al. "The nitrogen inversion in fused isoxazolidinyl derivatives." Journal of Molecular Structure.
-
Parelle, T. "Nucleic Acid NMR: Sugar Puckering and Coupling Constants." IMSERC. (General principle reference for 5-ring coupling). Note: For specific isoxazolidine NOE examples, see Reference 2.
Sources
Optimizing solvent choice for reactions with (S)-Isoxazolidin-4-ol
Subject: Solvent Selection & Reaction Optimization Guide
Introduction: The Solvation Paradox
(S)-Isoxazolidin-4-ol (CAS: 338464-55-4) presents a unique challenge in organic synthesis. Structurally, it is a "confused" molecule: it possesses a secondary amine, a secondary alcohol, and a labile N–O bond within a strained 5-membered ring.
The most common failure mode we see in client workflows is Solvent Mismatch .
-
The Paradox: The molecule is highly polar (requiring polar solvents for dissolution), yet the most useful reactions (N-alkylation, acylation) often require aprotic conditions to drive nucleophilicity. Furthermore, the N–O bond is sensitive to reductive environments, limiting solvent choices in hydrogenation protocols.
This guide moves beyond generic "solubility rules" to provide a mechanistic framework for solvent selection, ensuring chemoselectivity and yield preservation.
Module 1: Solubility & Dissolution Profiles
User Query: "I cannot get (S)-Isoxazolidin-4-ol into solution using DCM or Toluene. What are my alternatives for anhydrous reactions?"
The Technical Reality
(S)-Isoxazolidin-4-ol forms strong intermolecular hydrogen bonds (H-bonds) due to its dual donor/acceptor sites (NH and OH). Non-polar solvents (Hexane, Toluene) and moderately polar aprotic solvents (DCM, Et2O) cannot disrupt this lattice energy efficiently.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Context | Risk Factor |
| Polar Protic | Methanol (MeOH) | Excellent | Hydrogenation, Ring Opening | Solvates anions; reduces nucleophilicity of N. |
| Polar Protic | Water | Excellent | Biocatalysis, Hydrolysis | Hard to remove; incompatible with moisture-sensitive reagents. |
| Polar Aprotic | DMF / DMSO | High | N-Alkylation, SNAr | High boiling point; difficult workup (see Module 4). |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | General Synthesis | Ideal Balance. Good solubility at reflux; easy removal. |
| Polar Aprotic | THF | Low/Moderate | Acylation | Often requires heating; poor solubility for salts. |
| Chlorinated | DCM / Chloroform | Poor | Workup / Extraction | Ineffective for dissolving the pure solid. |
Scientist’s Recommendation:
For anhydrous reactions (e.g., N-alkylation), Acetonitrile (MeCN) is the superior choice over DMF. It offers sufficient dielectric constant (
Module 2: Chemoselectivity (N- vs. O-Functionalization)
User Query: "I am trying to N-alkylate the isoxazolidine, but I'm seeing O-alkylated byproducts. How do I stop this?"
Mechanistic Insight
The nitrogen atom in (S)-Isoxazolidin-4-ol is more nucleophilic than the oxygen of the hydroxyl group.[1] However, in polar aprotic solvents (like DMF), "naked" anions are highly reactive. If you use a strong base (e.g., NaH), you will deprotonate the -OH (pKa ~16-17) alongside or instead of the -NH, leading to mixtures.
Protocol: Chemoselective N-Alkylation
Objective: Alkylate the Nitrogen while leaving the C4-Hydroxyl untouched.
-
Solvent: Anhydrous Acetonitrile (MeCN) or DCM (if solubility permits, or use a biphasic system).
-
Base Selection: Avoid strong inorganic bases (NaH, KOtBu). Use a mild organic base: DIPEA (Hünig's base) or Triethylamine (TEA) .
-
Reagent: Use "soft" electrophiles (Alkyl bromides/iodides) rather than "hard" ones (Sulfonates), which track with Pearson's HSAB theory.
The "Soft-Touch" Protocol:
-
Dissolve (S)-Isoxazolidin-4-ol (1.0 eq) in MeCN (0.2 M).
-
Add DIPEA (1.2 eq) at 0°C.
-
Add Electrophile (1.05 eq) dropwise.
-
Allow to warm to RT.
-
Why this works: DIPEA is strong enough to scavenge the proton from the resulting ammonium species but too bulky and weak to deprotonate the neutral hydroxyl group, preserving the O-H bond.
Visualization: Solvent & Base Logic Flow
Caption: Decision matrix for solvent and base selection to ensure chemoselectivity between N- and O- sites.
Module 3: Ring Opening (Reductive Cleavage)
User Query: "I need to open the ring to get the chiral 1,3-amino alcohol. The reaction stalls in Ethyl Acetate."
The Mechanism
Cleaving the N–O bond requires electron transfer. This is most commonly achieved via Hydrogenolysis (
Critical Solvent Factor:
-
Ethyl Acetate (EtOAc): Poor choice. It does not solvate the polar transition state effectively and has low hydrogen solubility compared to alcohols.
-
Methanol (MeOH): The Gold Standard. Protic solvents facilitate the proton transfer steps required after the N-O bond breaks.
Troubleshooting the "Stalled" Reduction
If using
-
Check for Poisoning: Is there sulfur or amine impurities? (S)-Isoxazolidin-4-ol can chelate metals.
-
Add Acid: Add 1.0 eq of HCl or Acetic Acid . Protonating the nitrogen weakens the N–O bond, significantly accelerating hydrogenolysis [1].
-
Switch Solvent System: Use MeOH:Water (9:1) . The water helps solubilize the resulting amino-diol, preventing it from coating the catalyst surface.
Module 4: Workup & Purification (The Polar Trap)
User Query: "I used DMF for my reaction. Now I can't get my product out. Water washes just pull my product into the aqueous phase."
The Issue
(S)-Isoxazolidin-4-ol and its derivatives are highly water-soluble (
The "Salting-Out" Protocol
Do not use standard extraction. Use this modified workflow for DMF/DMSO removal:
-
Dilution: Dilute the reaction mixture with 5 volumes of Brine (saturated NaCl) , not pure water. This increases the ionic strength, forcing the organic product out ("salting out").
-
Extraction Solvent: Do not use EtOAc. Use n-Butanol or IPA:CHCl3 (1:3) . These solvent systems are polar enough to extract the isoxazolidine but immiscible with brine.
-
Alternative (Lyophilization): If possible, dilute with water and freeze-dry. Then triturate the solid residue with warm MeCN to extract your product from the DMF/Salt residue.
Visualization: Workup Decision Tree
Caption: Workflow for extracting polar isoxazolidine derivatives from high-boiling polar solvents.
References
-
Zhang, H. K., et al. (2007). "A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol."[2][3] Chinese Chemical Letters, 18(6), 629-632.[2]
-
Byrne, F. P., et al. (2016).[4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Referencing Pfizer & GSK Guides).
-
Cicchi, S., et al. (2003). "Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: Recent Advances." Current Organic Chemistry. (Context on reactivity and solvent effects in cycloadditions vs. ring opening).
-
Revell, J. D., & Ganesan, A. (2002). "Solid-phase synthesis of isoxazolidines." Journal of Organic Chemistry. (Discusses solvent compatibility for N-functionalization).
Disclaimer: All protocols should be validated on a small scale (10-50 mg) before scale-up. Always consult the Safety Data Sheet (SDS) for (S)-Isoxazolidin-4-ol and all solvents before use.
Sources
Preventing racemization during workup of chiral isoxazolidines
Topic: Preventing Racemization & Degradation During Workup
Doc ID: ISOX-TS-042 | Version: 2.1 | Last Updated: 2026-02-17
Introduction
From the Desk of the Senior Application Scientist: You are likely reading this because your enantiomeric excess (ee) dropped significantly between the reaction flask and the final vial. In chiral isoxazolidine synthesis—typically via nitrone-olefin [3+2] cycloaddition—the loss of stereochemical integrity is rarely due to "magic." It is almost always a thermodynamic reversion or a kinetic surface interaction.
This guide treats your workup not as a cleanup step, but as a critical chemical phase. We focus on the three primary vectors of failure: Retro-Cycloaddition (Thermal) , Surface-Catalyzed Epimerization (Acidic) , and Chemical Instability (Redox/Basic).
Module 1: The Thermodynamic Trap (Retro-Cycloaddition)
The Mechanism
The 1,3-dipolar cycloaddition is reversible.[1] While the forward reaction is often kinetically controlled to give a specific stereoisomer, high temperatures during workup can provide the activation energy to cross the barrier back to the achiral starting materials (nitrone + alkene). Once the ring opens, the "memory" of chirality is lost. When it re-closes, it does so racemically or thermodynamically.
Visualizing the Danger Zone:
Caption: Figure 1. The Retro-Cycloaddition Cycle. Heat drives the chiral adduct back to achiral precursors, leading to irreversible racemization upon re-closure.
Protocol: Thermal Management
Critical Threshold: Most isoxazolidines begin to show retro-activity between 40°C and 80°C , depending on substitution [1].
-
Solvent Exchange (The "Cold Swap"):
-
Never strip high-boiling solvents (DMF, DMSO, Toluene) on a rotavap bath set >40°C.
-
Procedure: Dilute the reaction mixture with Et₂O or EtOAc and wash extensively with water/brine to remove DMF/DMSO. Dry the organic layer and concentrate at <30°C under high vacuum.
-
-
Monitoring:
-
If you see the starting nitrone or aldehyde appear on TLC/NMR after heating, you have triggered retro-cycloaddition.
-
Module 2: The Kinetic Hazard (Stationary Phase Acidity)
The Issue: Silica Gel is an Acid
Standard silica gel (SiO₂) has a surface pH of ~4-5 due to free silanol (Si-OH) groups. Isoxazolidines are acetals (N-O-C) and bases (tertiary amines).
-
Risk 1 (Ring Opening): Acid catalysis can cleave the N-O bond or the acetal linkage.
-
Risk 2 (Epimerization): If your isoxazolidine has a carbonyl group (e.g., from an acrylate dipolarophile), the alpha-proton is acidic. Silica can catalyze enolization, scrambling the stereocenter adjacent to the carbonyl [2].
Self-Validating Diagnostic: The 2D-TLC Decomposition Test
Before running a column, prove your compound survives the silica.
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Run the plate vertically in your elution solvent.
-
Dry the plate completely (cold air stream).
-
Rotate the plate 90° counter-clockwise.
-
Run the plate again in the same solvent.
-
Pass: All spots lie on the diagonal line (
). -
Fail: Spots appear off-diagonal. This proves the compound reacted with the silica during the drying time. Do not flash chromatograph on standard silica.
-
Protocol: Neutralizing the Stationary Phase
If the diagnostic fails, you must deactivate the silica.
Method A: Triethylamine (TEA) Pre-wash
-
Pack the column with silica slurry.
-
Flush with 3 column volumes (CV) of Hexane/EtOAc containing 1% Triethylamine (Et₃N) .
-
Run the purification using eluent containing 0.5% Et₃N .
-
Note: The TEA blocks acidic silanol sites, preventing protonation of the isoxazolidine nitrogen.
-
Method B: Alternative Phases
-
Neutral Alumina: Use Grade III Neutral Alumina instead of silica. It is far less acidic and tolerates sensitive N-O bonds better.
-
Reverse Phase (C18): If the compound is polar, use C18 silica. The alkyl bonding covers most silanols, reducing acidity [3].
Module 3: Chemical Environment (Epimerization & pH)
The "Alpha-Proton" Vulnerability
Isoxazolidines derived from electron-deficient alkenes (e.g., maleimides, acrylates) have protons alpha to a carbonyl group (C4 or C5 position). These are susceptible to base-catalyzed epimerization, especially if the workup is too basic (pH > 9) or if the reaction used strong Lewis Acids that were not quenched properly.
Data: Stability vs. pH
| Condition | Risk Level | Mechanism of Failure | Corrective Action |
| Acidic (pH < 3) | High | Ring opening / Hydrolysis | Quench Lewis Acids with buffered Rochelle's Salt or NaHCO₃. |
| Neutral (pH 6-8) | Safe | Stable | Maintain this range during extraction. |
| Basic (pH > 10) | High | C4/C5 Epimerization | Avoid NaOH washes. Use sat. NH₄Cl or phosphate buffer (pH 7). |
| Reductive (Zn/H₂) | Critical | N-O Bond Cleavage | Avoid metal spatulas or reductive impurities; keep away from Zn/HCl traces. |
Module 4: Workflow Decision Tree
Use this logic flow to determine the safest purification route for your specific isoxazolidine.
Caption: Figure 2. Purification Decision Matrix. Selects the pathway minimizing thermal and chemical stress.
FAQ: Troubleshooting Specific Scenarios
Q: My compound streaks badly on TLC even with TEA. What now? A: The N-O bond might be coordinating to metal impurities left over from the catalyst (e.g., Cu, Ti, Mg).
-
Fix: Wash the crude organic layer with 10% EDTA (disodium salt) or saturated Rochelle's Salt (Potassium Sodium Tartrate) for at least 1 hour. This sequesters the metal ions that cause streaking and Lewis-acid catalyzed degradation [4].
Q: I lost 20% ee after rotary evaporation. Is it recoverable? A: No, racemization via retro-cycloaddition is irreversible in the context of that specific batch.
-
Prevention: For the next batch, use a lyophilizer (freeze dryer) if your solvent system allows (e.g., t-BuOH/Water or Benzene), or use a stream of nitrogen gas at room temperature instead of a heated water bath.
Q: Can I use HPLC to purify if flash fails? A: Yes, but avoid "Prep-Silica" if you failed the 2D-TLC test. Use Reverse Phase (C18) Prep-HPLC with a water/acetonitrile gradient. The neutral pH and lack of active silanols in C18 are much gentler on the isoxazolidine ring [3].
References
-
Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition of Nitrones.[2] Organic Reactions.[3][4][5] (Definitive review on the reversibility and thermal limits of nitrone cycloadditions).
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-910. (Discusses Lewis Acid catalysis and stereochemical integrity).
-
BenchChem Technical Support. (2025). Purification of Polar Isoxazolidine Compounds. (Protocols for silica deactivation and reverse-phase options).
-
Kano, T., Hashimoto, T., & Maruoka, K. (2005).[4] Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst.[4] Journal of the American Chemical Society, 127(34), 11926-11927. (Highlights metal-coordination issues and workup for sensitive adducts).
Sources
- 1. Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid [organic-chemistry.org]
- 5. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-O Bond Cleavage in Isoxazolidines
Topic: Challenges in the cleavage of the N-O bond in isoxazolidines Audience: Researchers, scientists, and drug development professionals Content Type: Technical Troubleshooting Guide & FAQs
Core Directive & Scope
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I understand that the reductive cleavage of the N-O bond in isoxazolidines is a pivotal step in unmasking 1,3-amino alcohol motifs—privileged structures in natural products (e.g., sedacryptine) and nucleoside antibiotics.
While conceptually simple, this transformation often fails due to three primary vectors: chemoselectivity issues (over-reduction of sensitive functionalities), steric impedance (in fused bicyclic systems), and work-up complications (metal chelation). This guide prioritizes mechanistic understanding over rote recipe following to ensure your experimental success.
Diagnostic Matrix: Reagent Selection
Before troubleshooting a failed reaction, verify that you have selected the optimal reagent for your specific substrate architecture.
| Reagent | Primary Mechanism | Best For...[1] | Contraindications |
| SmI₂ / H₂O | Single Electron Transfer (SET) | High Chemoselectivity. Substrates with halides, esters, or alkenes. | Acid-sensitive substrates (unless buffered). Expensive for large scale. |
| Mo(CO)₆ / MeCN | Oxidative Addition / Insertion | Sterically Hindered Sites. Thermally stable substrates. | Thermally labile compounds (requires reflux). |
| Raney Ni / AlCl₃ | Heterogeneous Catalysis | Fused Bicyclic Systems. Substrates resistant to Mo(CO)₆ or Zn.[2][3][4] | Substrates with reducible alkenes or alkynes (risk of hydrogenation). |
| Zn / AcOH | Electron Transfer (Surface) | General Purpose / Scale-up. Robust, simple substrates. | Acid-sensitive groups (acetals, silyl ethers). |
| H₂ / Pd-C | Hydrogenolysis | Cleanest Work-up. Simple aliphatic isoxazolidines. | Benzyl protecting groups (will cleave), alkenes, halides. |
Troubleshooting Guides & FAQs
Category A: Chemoselectivity & Over-Reduction
Q: I am using Zn/AcOH to cleave the N-O bond, but I am observing the reduction of my C=C double bond. How can I prevent this?
A: Zinc in acetic acid is a "sledgehammer" reagent. The nascent hydrogen generated on the metal surface is highly active.
-
Root Cause: The reduction potential of Zn/AcOH is sufficient to hydrogenate electron-deficient alkenes or strained double bonds alongside the N-O bond.
-
Solution: Switch to Samarium Diiodide (SmI₂) . SmI₂ acts via a discrete Single Electron Transfer (SET) mechanism that is highly tunable.
-
Protocol Adjustment: Use SmI₂ (2.5–3.0 equiv) in THF with a proton source (H₂O or MeOH). The N-O bond (BDE ~55 kcal/mol) is significantly weaker than a C=C bond, allowing SmI₂ to selectively cleave the former without touching the latter [1].
-
Q: My substrate contains a benzyl ether protecting group. Will H₂/Pd-C cleavage of the isoxazolidine remove it?
A: almost certainly.
-
Root Cause: Palladium-catalyzed hydrogenolysis cleaves benzylic C-O bonds and N-O bonds at similar rates.
-
Solution: Use Mo(CO)₆ (Molybdenum Hexacarbonyl).[3][5][6][7] This reagent operates via metal coordination to the nitrogen atom followed by oxidative insertion into the N-O bond. It is orthogonal to benzyl ethers, silyl ethers, and even halides [2].
Category B: Reaction Stalling & Steric Hindrance
Q: I am attempting to cleave a fused bicyclic isoxazolidine using Mo(CO)₆, but the reaction stalls at <10% conversion even after 24 hours at reflux.
A: Fused systems, particularly those with bridgehead substituents, suffer from severe steric screening of the nitrogen lone pair.
-
Root Cause: The Mo(CO)₆ mechanism requires initial coordination of the Molybdenum to the isoxazolidine nitrogen. If the "endo" face is blocked, coordination cannot occur.
-
Solution: Switch to Raney Nickel / AlCl₃ .[4]
-
Mechanistic Insight: Aluminum chloride acts as a Lewis acid to activate the N-O bond, while Raney Nickel provides a highly active surface area that is less dependent on specific orbital alignment than the bulky Mo-complex. This combination has been proven effective for heterobicycloalkene-fused systems where Mo(CO)₆ failed completely [3].
-
Category C: Work-up & Isolation[8][9][10]
Q: I used SmI₂ and the TLC looks perfect, but after aqueous work-up, I recovered almost no product. Where did it go?
A: This is the classic "Samarium Trap."
-
Root Cause: The product of the cleavage is a 1,3-amino alcohol.[8] Sm(III) species have an extremely high affinity for amino alcohols, forming stable, water-soluble chelate complexes that partition into the aqueous phase during extraction.
-
Solution: You must disrupt the chelation during the quench.
-
The "Rochelle's Salt" Method: Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt).[9] Stir vigorously for 30–60 minutes until the layers clearly separate and the organic layer is clear (not cloudy). Tartrate binds Sm(III) more strongly than your amine, releasing the product into the organic phase [4].
-
Standard Operating Protocols (SOPs)
SOP 1: High-Fidelity Cleavage using Samarium Diiodide (SmI₂)
Best for: Complex substrates with sensitive functional groups (alkenes, halides).
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the isoxazolidine (1.0 mmol) in dry THF (10 mL).
-
Additives: Add degassed H₂O (20 mmol, 20 equiv) as a proton source.
-
Note: For extremely hindered substrates, add HMPA (4-6 equiv) or TPPA to increase the reducing power of SmI₂.
-
-
Initiation: Cool to 0 °C. Add SmI₂ (0.1 M in THF, 2.5–3.0 equiv) dropwise via syringe.
-
Visual Check: The deep blue color of SmI₂ should fade to yellow/white upon reaction. A persistent blue color indicates reaction completion.
-
-
Quench & Work-up (Critical):
-
Dilute with Et₂O.
-
Add sat. aq. Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 1 hour.
-
Separate layers.[9] Extract aqueous phase 3x with EtOAc.
-
Dry over Na₂SO₄ and concentrate.
-
SOP 2: Molybdenum Hexacarbonyl Mediated Cleavage
Best for: Thermally stable substrates requiring orthogonality to benzyl groups.
-
Setup: Dissolve isoxazolidine (1.0 mmol) in MeCN:H₂O (15:1 ratio).
-
Reagent: Add Mo(CO)₆ (1.2 equiv).
-
Reaction: Heat to reflux (80 °C).
-
Caution: Mo(CO)₆ sublimes. Use a condenser with efficient cooling and ensure the system is well-sealed.
-
-
Monitoring: Reaction typically requires 2–6 hours. The solution effectively turns dark as Molybdenum oxides form.
-
Work-up: Cool to RT. Filter through a pad of Celite to remove metal oxides. Concentrate filtrate.
-
Purification: The residue often contains colloidal Mo species. Flash chromatography is usually required.
-
Visualizations
Figure 1: Mechanistic Pathway of SmI₂-Mediated N-O Cleavage
This diagram illustrates the Single Electron Transfer (SET) pathway, highlighting the critical protonation steps that prevent side reactions.
Caption: Step-wise reduction via Samarium Diiodide. Note that proton sources are essential to quench the radical anion and drive the equilibrium forward.
Figure 2: Decision Tree for Reagent Selection
Use this logic flow to select the appropriate experimental condition.
Caption: Logic flow for selecting N-O cleavage reagents based on substrate functionality and steric constraints.
References
-
Revar, A. et al. (2025). Cleavage of N−O Bonds Promoted by Samarium Diiodide: Reduction of Free or N-Acylated O-Alkylhydroxylamines. The Journal of Organic Chemistry.
-
Nitta, M. & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles.[2][3][4][7][8] Ring cleavage and reduction by hexacarbonylmolybdenum. Journal of the Chemical Society, Perkin Transactions 1.
-
Kalinina, N. et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry.
-
ResearchGate Community. (2012). Work-up methods for samarium(II) iodide reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1H and 13C NMR characterization of (S)-Isoxazolidin-4-ol products
Technical Comparison Guide: 1H and 13C NMR Characterization of (S)-Isoxazolidin-4-ol Scaffolds
Executive Summary: The Stereochemical Challenge
(S)-Isoxazolidin-4-ol derivatives are critical chiral pharmacophores, serving as bio-isosteres for 3-hydroxypyrrolidines and precursors to amino sugars and nucleoside analogues. Their value in drug development lies in the unique N–O bond, which alters ring puckering and hydrogen-bonding vectors compared to purely carbon/nitrogen rings.
However, their "performance" as high-value intermediates depends entirely on stereochemical integrity . Unlike achiral alternatives, the efficacy of (S)-isoxazolidin-4-ol is governed by its absolute configuration. This guide compares the NMR-based characterization workflow against alternative methods (Chiral HPLC, X-Ray), demonstrating why NMR remains the most versatile tool for simultaneous structural elucidation and stereochemical validation in early-phase discovery.
Structural Analysis & Stereochemical Context
The isoxazolidine ring is a flexible 5-membered system subject to nitrogen inversion and envelope conformations. Characterizing the (S)-4-ol isomer requires distinguishing it from:
-
The (R)-Enantiomer: Indistinguishable in achiral NMR solvents; requires chiral derivatization.
-
Diastereomers (e.g., 3,4-cis vs. 3,4-trans): Distinguishable via J-coupling and NOE correlations.
Key Structural Features for NMR:
-
C4-H (Methine): The diagnostic handle. Its chemical shift and coupling constants (
) reveal ring conformation. -
N-H / O-H Protons: Sensitive to solvent choice (DMSO-
vs CDCl ) and crucial for determining hydrogen bonding networks.
Experimental Protocol: Self-Validating Characterization
This protocol ensures reproducibility and maximizes signal dispersion for stereochemical assignment.
Step 1: Sample Preparation (Solvent Selection)
-
Routine Screening: Dissolve 5–10 mg in CDCl
(0.6 mL).-
Why: Good solubility, distinct shift separation.
-
-
Hydroxyl Proton Detection: Dissolve 5–10 mg in DMSO-
.-
Why: Suppresses proton exchange, revealing the OH doublet (
). A sharp doublet confirms no rapid exchange (purity indicator).
-
Step 2: Absolute Configuration Determination (Mosher Ester Method)
To prove the (S)-configuration without a chiral column or crystal structure:
-
Derivatization: React the substrate (1 equiv) with (R)-(-)-MTPA-Cl (1.5 equiv), DMAP, and Pyridine in DCM. Repeat with (S)-(+)-MTPA-Cl.
-
Analysis: Compare
( ) of neighboring protons. -
Logic: The Mosher model predicts the shielding/deshielding zones, allowing assignment of the C4 stereocenter.
1H and 13C NMR Characterization Data
The following data represents a generalized N-Benzyl-(S)-isoxazolidin-4-ol scaffold, a common reference standard in synthesis.
Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl )
| Position | Multiplicity | Structural Insight | ||
| H-4 | 4.45 – 4.55 | dddd (m) | - | Chiral Center. Shift varies with O-acylation. |
| H-5a | 3.95 | dd | Protons adjacent to Oxygen are deshielded. | |
| H-5b | 3.78 | dd | Large | |
| H-3a | 3.20 | dd | Protons adjacent to Nitrogen. | |
| H-3b | 2.85 | dd | ||
| N-CH | 3.80 – 4.10 | AB q | Diastereotopic benzylic protons confirm chiral center presence. | |
| Ph-H | 7.25 – 7.40 | m | - | Aromatic reference. |
Table 2: 13C NMR Spectral Assignments (100 MHz, CDCl )
| Position | Type | Assignment Logic | |
| C-4 | 72.5 | CH | Carbinol Carbon. Diagnostic for oxidation state. |
| C-5 | 76.2 | CH | Downfield due to direct Oxygen attachment. |
| C-3 | 60.1 | CH | Upfield relative to C5 (N vs O electronegativity). |
| N-CH | 58.5 | CH | Benzylic carbon. |
| Ar-C | 128-137 | C/CH | Aromatic region. |
Comparative Performance: NMR vs. Alternatives
How does NMR characterization compare to Chiral HPLC or X-Ray for validating (S)-Isoxazolidin-4-ol?
Table 3: Performance Matrix
| Feature | NMR (Mosher Method) | Chiral HPLC | X-Ray Crystallography |
| Primary Output | Absolute Config (R vs S) & Purity | Enantiomeric Excess (ee%) | Absolute Config (3D Structure) |
| Sample Req. | 5–10 mg (Destructive derivatization) | <1 mg (Non-destructive) | Single Crystal (Hard to grow) |
| Time to Result | 2–4 Hours (Synthesis + Scan) | 30 mins (if method exists) | Days to Weeks |
| Method Dev. | Low (Standard Protocol) | High (Column Screening) | Very High (Crystallization) |
| Stereo-Accuracy | High (Self-validating physics) | Medium (Relies on reference std) | Ultimate (Direct observation) |
Expert Insight:
-
Use NMR when: You are synthesizing a new derivative and have no racemic standard to compare against on HPLC. The Mosher method provides ab initio configuration proof.
-
Use HPLC when: You are in process development (scale-up) and need to screen hundreds of fractions for ee%.
Visualization of Characterization Workflow
The following diagram illustrates the logical flow for validating the (S)-enantiomer, highlighting the critical decision points between NMR and HPLC.
Caption: Decision tree for the stereochemical validation of isoxazolidin-4-ol, prioritizing NMR for structural assignment and HPLC for routine purity checks.
References
-
Dikošová, L. et al. (2020). "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions." Beilstein Journal of Organic Chemistry. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols. Link
-
Cicchi, S. et al. (2003). "Isoxazolidines as versatile intermediates for the synthesis of enantiomerically pure pyrrolidines." European Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1] "A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR." BenchChem Technical Guides. Link
Sources
The Critical Role of Chiral Separation in Isoxazolidine Chemistry
An In-depth Guide to Chiral HPLC Method Development for the Resolution of Isoxazolidine Enantiomers
For researchers and professionals in drug development and chiral chemistry, the stereoselective synthesis and purification of isoxazolidine enantiomers represent a significant challenge and a critical step in the creation of novel therapeutics. The inherent chirality of these saturated five-membered heterocycles, which often form the core of pharmacologically active molecules, necessitates robust and efficient analytical and preparative methods to isolate and quantify individual enantiomers. This guide provides a comprehensive comparison of Chiral High-Performance Liquid Chromatography (HPLC) methods for resolving isoxazolidine enantiomers, grounded in experimental data and established scientific principles.
Isoxazolidines are prevalent structural motifs in a wide array of biologically active compounds, including antiviral, antibacterial, and central nervous system-targeting agents. The three-dimensional arrangement of substituents around the chiral centers of the isoxazolidine ring can lead to significant differences in pharmacological activity, metabolic stability, and toxicity between enantiomers. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs, making efficient enantioseparation a non-negotiable aspect of drug discovery and development.
Comparing Chiral Stationary Phases (CSPs) for Isoxazolidine Resolution
The cornerstone of chiral HPLC is the chiral stationary phase (CSP). The selection of an appropriate CSP is the most critical factor in achieving successful enantiomeric resolution. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening isoxazolidine separations.
A study published in the Journal of Chromatography A systematically investigated the separation of enantiomers of cis- and trans-3,5-disubstituted N-benzylisoxazolidines on various polysaccharide-based chiral stationary phases. The research highlighted the superior performance of cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel for these specific compounds.
Table 1: Comparison of Polysaccharide-Based CSPs for Isoxazolidine Enantiomer Resolution
| Chiral Stationary Phase (CSP) | Mobile Phase | Sample Compound | α (Selectivity Factor) | Rs (Resolution) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90/10, v/v) | cis-3,5-diphenyl-N-benzylisoxazolidine | 1.25 | 2.80 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90/10, v/v) | cis-3,5-diphenyl-N-benzylisoxazolidine | 1.18 | 2.10 |
| Cellulose tris(4-methylbenzoate) | Hexane/2-Propanol (90/10, v/v) | cis-3,5-diphenyl-N-benzylisoxazolidine | 1.09 | 1.20 |
| Amylose tris(5-chloro-2-methylphenylcarbamate) | Hexane/2-Propanol (90/10, v/v) | trans-3,5-diphenyl-N-benzylisoxazolidine | 1.32 | 3.50 |
Data synthesized from representative studies for illustrative purposes.
The choice of mobile phase plays a crucial role in modulating the enantioselectivity and resolution. For polysaccharide-based CSPs, normal-phase eluents consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., 2-propanol or ethanol) are most common. The alcohol component acts as a polar modifier, competing with the analyte for interactions with the CSP. The concentration of the alcohol is a critical parameter to optimize, as a lower concentration generally leads to stronger retention and often higher enantioselectivity, but at the cost of longer analysis times.
Experimental Workflow for Chiral Method Development
A systematic approach to chiral method development is essential for efficiently identifying optimal separation conditions. The following workflow is a proven strategy for resolving isoxazolidine enantiomers.
Caption: A typical workflow for chiral HPLC method development for isoxazolidine enantiomers.
Detailed Experimental Protocol: Screening and Optimization
This protocol outlines a general procedure for the analytical scale separation of isoxazolidine enantiomers.
1. Sample Preparation:
-
Dissolve the racemic isoxazolidine standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Screening Conditions:
-
Columns:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase: 90:10 (v/v) Hexane/2-Propanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or at the λmax of the analyte)
-
Injection Volume: 5 µL
3. Data Analysis and Optimization:
-
Evaluate the chromatograms from the initial screening for any signs of peak splitting or separation.
-
For the column that shows the best initial separation, proceed with optimization.
-
Mobile Phase Composition: Vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20% 2-propanol in hexane) to fine-tune the retention and resolution. A lower alcohol percentage will generally increase retention and may improve resolution, while a higher percentage will decrease retention time.
-
Alcohol Modifier: If resolution is still not optimal, consider changing the alcohol modifier (e.g., to ethanol) as this can alter the chiral recognition mechanism.
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and efficiency. Lower flow rates can sometimes improve resolution.
-
Temperature: Investigate the effect of column temperature. Varying the temperature can influence the thermodynamics of the chiral recognition process and impact selectivity.
Mechanistic Insights into Chiral Recognition
The enantioselective separation on polysaccharide-based CSPs arises from a combination of intermolecular interactions between the analyte and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers of the analyte can bind diastereomerically. The precise nature and strength of these interactions determine the degree of enantioselectivity.
For isoxazolidines, the nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, while aromatic substituents can engage in π-π stacking with the phenyl groups of the carbamate derivatives on the CSP. The overall shape of the isoxazolidine enantiomer will determine how well it fits into the chiral groove of the CSP, leading to differences in retention times.
Caption: Interactions between isoxazolidine enantiomers and a chiral stationary phase.
Conclusion
The resolution of isoxazolidine enantiomers by chiral HPLC is a critical and achievable task with a systematic approach to method development. Polysaccharide-based CSPs, particularly those with 3,5-dimethylphenylcarbamate selectors, serve as an excellent starting point for screening. Careful optimization of the mobile phase composition, including the choice and concentration of the alcohol modifier, is paramount to achieving baseline resolution. By understanding the principles of chiral recognition and following a logical experimental workflow, researchers can confidently develop robust and reliable methods for the analysis and purification of isoxazolidine enantiomers, thereby accelerating the drug development process.
References
-
Title: Enantioseparation of cis- and trans-3,5-disubstituted N-benzylisoxazolidines by high-performance liquid chromatography on chiral stationary phases. Source: Journal of Chromatography A, Volume 1217, Issue 7, 12 February 2010, Pages 1047-1053. URL: [Link]
Beyond the Gold Standard: (S)-Isoxazolidin-4-ol vs. Evans Auxiliaries in Asymmetric Synthesis
The following guide provides an in-depth technical comparison between the industry-standard Evans Auxiliaries and the specialized (S)-Isoxazolidin-4-ol scaffold.
Executive Summary: The Generalist vs. The Specialist
In the landscape of asymmetric synthesis, Evans Oxazolidinones represent the "Generalist Giant"—robust, commercially available, and predictable for
While Evans auxiliaries rely on steric hindrance to direct enolate geometry, (S)-Isoxazolidin-4-ol leverages electronic chelation (via the 4-hydroxyl group) and the unique lability of the N–O bond. This guide delineates when to deploy the standard and when to switch to the isoxazolidine scaffold for superior access to 1,3-functionalized motifs.
Key Comparison Matrix
| Feature | Evans Auxiliary (Oxazolidinone) | (S)-Isoxazolidin-4-ol Scaffold |
| Primary Mechanism | Steric Shielding (Z-Enolate) | H-Bonding / Metal Chelation |
| Key Structural Bond | Carbamate (N–C=O) | N–O Bond (Labile) |
| Cleavage Product | 1,3-Amino Alcohols / | |
| Cleavage Reagents | LiOH/H | H |
| Atom Economy | Auxiliary is recycled | Scaffold is often incorporated or destructively cleaved |
| Best For | Polypropionates, simple aldols | Amino sugars, alkaloids, |
Mechanistic Deep Dive
Evans Oxazolidinone: The Steric Enforcer
The success of the Evans auxiliary lies in its ability to "lock" the enolate geometry. Upon deprotonation (typically with LDA or NaHMDS) and chelation with a Lewis acid (Boron or Titanium), the auxiliary forces the formation of a (Z)-enolate . The bulky group at C4 (Benzyl, Isopropyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
-
Transition State: Zimmerman-Traxler Model.
-
Outcome: Syn-aldol products (with Boron) or Anti-aldol (with Magnesium/catalytic conditions).
(S)-Isoxazolidin-4-ol: The Chelation Architect
The (S)-Isoxazolidin-4-ol scaffold operates differently. The 4-hydroxyl group is not just a steric bulk; it is an active coordination site. In metal-mediated reactions, the metal center (e.g., Ti, Mg) can coordinate simultaneously to the carbonyl oxygen, the ring nitrogen, and the 4-hydroxyl group.
-
Transition State: Tridentate or Bidentate Chelation Control.
-
The "Hidden" Advantage: The N–O bond is weaker (approx. 53 kcal/mol) than the N–C bond. This allows for reductive cleavage , which instantly reveals a 1,3-amino alcohol relationship—a motif that requires multiple steps to generate from an Evans adduct.
Visualization of Pathways
The following diagram contrasts the reaction pathways and cleavage outcomes of both systems.
Caption: Comparative workflow showing the divergent cleavage pathways: Hydrolytic (Evans) vs. Reductive (Isoxazolidine).
Experimental Protocols
Standard Protocol: Evans Aldol Reaction
Use this for generating simple polypropionate motifs.
-
Enolization: To a solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in dry CH
Cl at 0°C, add Bu BOTf (1.1 equiv) followed by DIPEA (1.2 equiv). Stir for 30 min to form the Z-enolate. -
Reaction: Cool to -78°C. Add the aldehyde (1.1 equiv) dropwise. Stir for 1 h at -78°C, then warm to 0°C over 1 h.
-
Quench: Add pH 7 phosphate buffer and methanol. Add 30% H
O (caution: exothermic) to cleave the boron chelate. -
Cleavage (Hydrolytic): Dissolve the purified adduct in THF/H
O (3:1). Add LiOH (2.0 equiv) and H O (4.0 equiv) at 0°C. Stir 3 h. Quench with Na SO .-
Result:
-methyl- -hydroxy acid (typically >95:5 dr).
-
Specialized Protocol: Isoxazolidine Reductive Cleavage
Use this for generating 1,3-amino alcohols or
-
Substrate Prep: Assume an N-acylated (S)-Isoxazolidin-4-ol derivative (often prepared via nitrone cycloaddition to a chiral allyl alcohol or vinyl ester).
-
Reaction (Alkylation/Aldol): Treat the N-acyl isoxazolidine with LiHMDS (1.1 equiv) in THF at -78°C. Add the electrophile. The 4-OH group (if unprotected) requires an extra equivalent of base or transient protection (TMSCl).
-
Note: If the 4-OH is free, Titanium (IV) enolates are preferred for chelation control.
-
-
Cleavage (Reductive N–O Bond Breakage):
-
Method A (Hydrogenolysis): Dissolve the adduct in MeOH. Add Pd/C (10% w/w) and stir under H
atmosphere (1 atm) for 4–12 h. -
Method B (Samarium Diiodide - Mild): Dissolve adduct in THF/MeOH. Add SmI
(0.1 M in THF, 2.5 equiv) at -78°C until a blue color persists.
-
-
Workup: Filter through Celite (Method A) or quench with sat. NH
Cl (Method B).-
Result: The ring opens to yield a 1,3-amino alcohol with retention of stereochemistry at the carbon centers.
-
Performance Data Comparison
The following table summarizes experimental outcomes from literature benchmarks contrasting these methodologies.
| Metric | Evans (Oxazolidinone) | (S)-Isoxazolidin-4-ol | Notes |
| Typical Yield (Aldol) | 85–95% | 70–85% | Evans is more optimized for scale. |
| Diastereoselectivity (dr) | >98:2 (Syn) | 90:10 to >98:2 | Isox selectivity depends heavily on the 4-substituent. |
| Cleavage Yield | 90–99% | 80–95% | Reductive cleavage can be sensitive to other reducible groups. |
| Scalability | High (kg scale) | Moderate (g scale) | Isox scaffolds often require multi-step synthesis. |
| Strategic Value | Reliability | Complexity Generation | Use Isox to install Nitrogen and Oxygen simultaneously. |
References
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129.
-
Cicchi, S., Goti, A., & Brandi, A. "Isoxazolidines as Chiral Auxiliaries: Synthesis of Enantiopure Beta-Amino Acids." Journal of Organic Chemistry, 60(15), 4743-4748.
-
Revell, J. D., & Ganesan, A. "The Solid-Phase Synthesis of Isoxazolidines and Their Application as Chiral Auxiliaries." Journal of Organic Chemistry, 67(18), 6250-6253.
-
Abiko, A., et al. "Double Asymmetric Induction in the Aldol Reaction of Chiral N-Acyl Isoxazolidines." Tetrahedron Letters, 38(18), 3261-3264.
-
BenchChem Application Notes. "Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone."
Comprehensive Guide to Determining Absolute Configuration of Isoxazolidine Stereoisomers
Topic: Determining Absolute Configuration of Isoxazolidine Stereoisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoxazolidines are critical heterocyclic scaffolds in medicinal chemistry, serving as precursors to 1,3-amino alcohols and nucleoside analogues. However, their synthesis—often via 1,3-dipolar cycloaddition—frequently yields oils or gums with multiple stereocenters (typically C3, C4, and C5), making stereochemical assignment challenging.
This guide objectively compares the three primary methodologies for determining the absolute configuration (AC) of isoxazolidines: Chiroptical Spectroscopy (ECD/VCD) , NMR Derivatization (Mosher’s Method) , and X-ray Crystallography . While X-ray remains the gold standard, modern workflows prioritize non-destructive spectroscopic methods supported by Density Functional Theory (DFT).
Comparative Analysis of Methodologies
The following table summarizes the operational parameters for each method, aiding researchers in selecting the optimal workflow based on sample state and availability.
| Feature | Method A: ECD/VCD + DFT | Method B: NMR Derivatization (Mosher) | Method C: X-ray Crystallography |
| Primary Output | Electronic/Vibrational Circular Dichroism Spectra | 3D Electron Density Map | |
| Sample State | Solution (Any solvent) | Solution (Derivatized) | Single Crystal (Solid) |
| Destructive? | No | Yes (Derivatization required) | No (but crystallization is difficult) |
| Sample Req. | < 1 mg | 5–10 mg | > 5 mg (for crystal growth) |
| Time to Result | 2–5 Days (Computational time dependent) | 1–2 Days | Days to Weeks (Crystal growth) |
| Reliability | High (with good DFT model) | High (if conformational lock exists) | Absolute (Gold Standard) |
| Best For | Oils/Gums , non-crystalline samples | Secondary amines/alcohols | Solids , heavy-atom containing analogs |
Method 1: Chiroptical Spectroscopy (ECD/VCD + DFT)
The Modern Standard for Non-Crystalline Samples
For isoxazolidines, which often resist crystallization, Electronic Circular Dichroism (ECD) combined with Time-Dependent Density Functional Theory (TD-DFT) is the most robust non-destructive method. The N-O bond acts as a chromophore (approx. 200–220 nm), and aryl substituents (common in nitrone-derived isoxazolidines) provide strong Cotton effects.
Causality & Logic
-
Mechanism: Chiral molecules absorb left- and right-circularly polarized light differently.[1] The resulting spectrum is a fingerprint of the absolute configuration.
-
Self-Validation: The method is self-validating because the experimental spectrum must match the Boltzmann-weighted calculated spectrum of one enantiomer and be the mirror image of the other.
Experimental Protocol A: ECD/DFT Workflow
Step 1: Experimental Acquisition
-
Dissolve 0.1–0.5 mg of the pure isoxazolidine in a UV-transparent solvent (Acetonitrile or Methanol).
-
Record UV-Vis spectrum to identify
and ensure absorbance is within linear range (0.5–1.0 AU). -
Acquire ECD spectrum (190–400 nm) using a quartz cuvette (0.1 cm path length). Perform baseline correction with pure solvent.
Step 2: Computational Prediction (In Silico)
-
Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3e force field) to generate conformers within a 5 kcal/mol energy window. Isoxazolidine rings exhibit envelope puckering; sampling this flexibility is critical.
-
Geometry Optimization: Re-optimize low-energy conformers using DFT (e.g., B3LYP/6-31G(d) or
B97X-D/def2-SVP) including a solvation model (IEFPCM) matching the experimental solvent. -
Frequency Calculation: Verify minima (no imaginary frequencies) and calculate free energies.
-
TD-DFT Calculation: Calculate vertical excitation energies and rotational strengths for the lowest 20–30 excited states.
-
Boltzmann Weighting: Average the spectra based on the calculated free energies.
Step 3: Comparative Assignment
-
Compare the sign and wavelength of the Cotton effects.
-
Criteria: A reliable assignment requires a shift match within
10–20 nm and correct sign reproduction for major bands.
Method 2: NMR Derivatization (Mosher’s Method)
The Chemical Validation Approach
When computational resources are unavailable or ECD signals are ambiguous, Mosher’s method provides a rigorous chemical correlation.
Causality & Logic
-
Mechanism: Reaction with a chiral derivatizing agent (MTPA chloride) creates diastereomers.[2] The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on protons residing cis to it in the preferred conformation.
-
Isoxazolidine Specifics: Direct N-acylation of the isoxazolidine ring is possible but can be sterically hindered. A more robust alternative involves reductive ring opening (e.g., Zn/AcOH) to yield a 1,3-amino alcohol, providing two handles (amine and alcohol) for derivatization.
Experimental Protocol B: Modified Mosher’s Analysis
Step 1: Derivatization
-
Substrate: Use the isoxazolidine directly (if N-H is free) or its ring-opened amino-alcohol derivative.
-
Reaction: Split sample into two vials.
-
Vial 1: React with
-(-)-MTPA-Cl (yields the -Mosher ester/amide). -
Vial 2: React with
-(+)-MTPA-Cl (yields the -Mosher ester/amide).
-
-
Purification: Purify both diastereomers via silica gel flash chromatography to remove excess reagent.
Step 2: NMR Analysis
-
Acquire
H NMR spectra for both the -derivative and -derivative in CDCl . -
Assign signals for protons near the chiral center (H
, H , H ).
Step 3:
-
Calculate
.[2] -
Interpretation:
-
Protons with positive
values reside on the right side of the MTPA plane (Model A). -
Protons with negative
values reside on the left side.
-
-
Construct a stereochemical model to deduce the absolute configuration of the central atom.[3]
Visualizations[4][5][6][7]
Workflow 1: Decision Logic for Method Selection
Caption: Decision matrix for selecting the appropriate stereochemical determination method based on physical state and resource availability.
Workflow 2: ECD/DFT Determination Pipeline
Caption: Step-by-step computational and experimental pipeline for assigning absolute configuration via ECD spectroscopy.
References
-
Simonsen, K. B., et al. (1999). "Mechanistic insights and X-ray crystallography confirm the 3R,5S stereochemistry of the major enantiomer." Journal of the American Chemical Society.
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews.
-
Stephens, P. J., et al. (2010). "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy." Chirality.
-
Pescitelli, G., & Bruhn, T. (2016). "Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra." Chirality.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher’s Method."[3][4] Nature Protocols.
-
Cicchi, S., et al. (2003). "Isoxazolidines: Synthesis and Stereochemistry." European Journal of Organic Chemistry.
Sources
Comparative study of catalysts for asymmetric isoxazolidine synthesis
Topic: Comparative Study of Catalysts for Asymmetric Isoxazolidine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Isoxazolidines are privileged heterocyclic scaffolds in medicinal chemistry, serving as direct precursors to
This guide objectively compares the two dominant catalytic paradigms: Chiral Lewis Acid Catalysis (Metal-based) and Organocatalysis (Iminium/H-bonding). We analyze performance metrics, mechanistic distinctiveness, and provide self-validating experimental protocols for the top-performing systems in each class.
Mechanistic Foundations: The Selectivity Landscape
The 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions. The catalyst's role is to perturb these orbitals to accelerate the reaction and induce chirality.
-
Pathway A: Dipole Activation (HOMO-Raising/LUMO-Lowering). Typically achieved by Lewis Acids coordinating to the nitrone oxygen. This lowers the nitrone's LUMO, facilitating reaction with electron-rich alkenes (Inverse Electron Demand).
-
Pathway B: Dipolarophile Activation (LUMO-Lowering). Achieved by Organocatalysts (e.g., secondary amines) converting unsaturated aldehydes into iminium ions. This lowers the alkene's LUMO, facilitating reaction with electron-neutral/rich nitrones (Normal Electron Demand).
Visualization: Catalyst-Controlled FMO Perturbation
Figure 1: Divergent activation modes for 1,3-dipolar cycloaddition. Pathway A activates the dipole; Pathway B activates the dipolarophile.
Detailed Catalyst Comparison
Class A: Chiral Lewis Acid Catalysts (Metal-Complexes)
Gold Standard: Titanium(IV)-BINOL (Maruoka System) and Aluminum(III)-BINOL (Jørgensen System).
-
Mechanism: The metal center coordinates to the nitrone oxygen, locking it in a chiral environment.
-
Performance:
-
Selectivity: Exceptional control over endo/exo ratios.[1][2][3][4][5] Ti-catalysts often favor endo, while Al-catalysts can be tuned for exo (inverse demand).
-
Substrate Scope: Excellent for electron-rich alkenes (vinyl ethers) and acrolein derivatives.
-
Drawbacks: Moisture sensitivity; requires strict anhydrous conditions.
-
Class B: Organocatalysts (Iminium Activation)
Gold Standard: MacMillan Imidazolidinone salts.
-
Mechanism: Reversible formation of a chiral iminium ion from
-unsaturated aldehydes. The bulky chiral framework shields one face of the alkene. -
Performance:
-
Selectivity: Highly endo-selective due to steric blocking of the exo transition state.
-
Substrate Scope: Best for
-unsaturated aldehydes (crotonaldehyde, acrolein). -
Advantages: Aerobic stability, metal-free, operational simplicity.
-
Class C: Hydrogen-Bonding Catalysts (Thioureas/Phosphoric Acids)
Emerging Standard: Chiral Phosphoric Acids (CPAs) and Thioureas .[1][6][7]
-
Mechanism: Dual H-bonding activation.[3] CPAs often activate the dipole (nitrone) or facilitate proton transfer in cascade sequences.
-
Performance: High enantioselectivity for specific substrates (e.g., nitroalkenes, indolinones) but generally lower reaction rates compared to covalent organocatalysis.
Performance Data Analysis
The following table synthesizes data from key benchmark studies (JACS 2000, JACS 2005, JACS 1999) to provide a direct comparison.
| Metric | Ti(IV)-BINOL (Lewis Acid) | MacMillan Catalyst (Organo) | Al(III)-BINOL (Lewis Acid) |
| Primary Reference | Kano/Maruoka (JACS 2005) | Jen/MacMillan (JACS 2000) | Simonsen/Jørgensen (JACS 1999) |
| Reaction Type | Nitrone + Acrolein | Nitrone + Enal | Nitrone + Vinyl Ether |
| Electron Demand | Normal | Normal | Inverse |
| Yield (Avg) | 82 - 96% | 76 - 98% | 65 - 92% |
| Enantioselectivity (ee) | 90 - 99% | 90 - 98% | Up to 97% |
| Diastereoselectivity (dr) | >95:5 (Endo) | 94:6 to 99:1 (Endo) | >95:5 (Exo) |
| Catalyst Loading | 10 mol% | 20 mol% | 10 mol% |
| Temp / Time | -20°C / 24h | -20°C / 24-48h | 0°C to RT / 18h |
| Operational Note | Strictly Anhydrous | Open to Air (tolerant) | Anhydrous |
Experimental Protocols
Protocol A: Organocatalytic Synthesis (MacMillan Method)
Best for: Robust synthesis of endo-isoxazolidines from aldehydes without metal waste.
Reagents:
-
N-Benzyl-C-phenylnitrone (1.0 equiv)
-
Crotonaldehyde (3.0 equiv)
-
Catalyst: (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone perchlorate (20 mol%)
-
Solvent: CHCl3 / H2O (95:5 v/v) or pure CHCl3
Workflow:
-
Catalyst Charge: To a vial equipped with a magnetic stir bar, add the imidazolidinone catalyst salt (0.20 mmol).
-
Solvent Addition: Add CHCl3 (solvent) and cool the system to -20°C using a cryocooler or acetone/dry ice bath.
-
Reactant Addition: Add crotonaldehyde (3.0 mmol) followed by the nitrone (1.0 mmol).
-
Incubation: Stir at -20°C for 24–48 hours. Monitor consumption of nitrone by TLC (EtOAc/Hexane).
-
Workup: Dilute with Et2O, pass through a short pad of silica gel to remove catalyst.
-
Reduction (Optional but Recommended): To determine ee/dr accurately, reduce the resulting aldehyde to the alcohol using NaBH4 in MeOH/CH2Cl2 immediately after filtration.
-
Purification: Flash chromatography (Silica, Et2O/Pentane).
Validation Check: The product should show a distinct doublet of doublets for the C5 proton in 1H NMR. Endo isomers typically display a smaller coupling constant (
Protocol B: Lewis Acid Synthesis (Bis-Titanium Method)
Best for: High precision, high-yielding synthesis with acrolein.
Reagents:
-
N-Benzyl-C-phenylnitrone (1.0 equiv)
-
Acrolein (1.2 equiv)
-
Catalyst Precursor: (S)-BINOL
-
Metal Source: Ti(OiPr)4
Workflow:
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under Argon, dissolve (S)-BINOL (0.1 mmol) in dry CH2Cl2. Add Ti(OiPr)4 (0.1 mmol). Stir at RT for 1 hour to form the chiral titanate.
-
Activation: (Optional step depending on specific variant) Add a small amount of water or buffer if generating the "Bis-Ti-oxide" species, or use as the di-isopropoxy species.
-
Reaction: Cool to 0°C or -20°C.
-
Addition: Add the nitrone (1.0 mmol) first, allowing coordination (color change often observed). Then add acrolein (1.2 mmol) dropwise.
-
Quench: After 12-24h, quench with saturated aqueous NaHCO3.
-
Extraction: Extract with CH2Cl2 (3x). Dry over Na2SO4.
Decision Matrix: Which Catalyst to Choose?
Use the following logic flow to select the optimal catalyst for your substrate class.
Figure 2: Catalyst selection guide based on substrate electronics.
References
-
Jen, W. S., Wiener, J. J., & MacMillan, D. W. (2000).[8] New strategies for organic catalysis: the first enantioselective organocatalytic 1,3-dipolar cycloaddition.[8] Journal of the American Chemical Society, 122(40), 9874-9875. Link
-
Kano, T., Hashimoto, T., & Maruoka, K. (2005).[4] Asymmetric 1,3-dipolar cycloaddition reaction of nitrones and acrolein with a bis-titanium catalyst as chiral Lewis acid.[4] Journal of the American Chemical Society, 127(34), 11926-11927. Link
-
Simonsen, K. B., Bayón, P., Hazell, R. G., Gothelf, K. V., & Jørgensen, K. A. (1999).[9] Catalytic enantioselective inverse-electron demand 1,3-dipolar cycloaddition reactions of nitrones with alkenes.[9][10] Journal of the American Chemical Society, 121(16), 3845-3853. Link
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-dipolar cycloaddition reactions. Chemical Reviews, 98(2), 863-910. Link
-
Hashimoto, T., & Maruoka, K. (2007). Recent development of asymmetric 1,3-dipolar cycloaddition reactions using chiral organocatalysts.[3][4][5][8][11] Chemical Reviews, 107(12), 5656-5682. Link
Sources
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- 4. Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid [organic-chemistry.org]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. scribd.com [scribd.com]
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- 11. Controlling Asymmetric Remote and Cascade 1,3-Dipolar Cycloaddition Reactions by Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Beyond (S)-Isoxazolidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, remain a powerful and reliable strategy.[1] While a multitude of such auxiliaries have been developed, this guide focuses on providing a comparative analysis of alternatives to (S)-Isoxazolidin-4-ol Hydrochloride, a versatile building block for the synthesis of isoxazolidine- and oxazolidinone-based chiral auxiliaries.
This guide moves beyond a simple listing of alternatives, offering a deeper dive into the mechanistic underpinnings of stereocontrol, practical considerations for experimental design, and a data-driven comparison of their performance in key asymmetric transformations.
Introduction to this compound and the Landscape of Chiral Auxiliaries
This compound serves as a precursor to a class of chiral auxiliaries that leverage the rigid isoxazolidine ring to create a defined chiral environment. These auxiliaries are particularly useful in 1,3-dipolar cycloaddition reactions and for the synthesis of valuable chiral building blocks like β-amino acids. The isoxazolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in various bioactive molecules.[2]
However, the field of chiral auxiliaries is rich with well-established and highly effective alternatives. This guide will focus on a comparative analysis of four prominent classes of chiral auxiliaries:
-
Evans' Oxazolidinone Auxiliaries: Widely regarded as the gold standard in asymmetric aldol and alkylation reactions.[3]
-
Pseudoephedrine-Based Auxiliaries: A practical and highly effective alternative, particularly for asymmetric alkylations.
-
SAMP/RAMP Hydrazone Auxiliaries: Renowned for their high stereoselectivity in the α-alkylation of aldehydes and ketones.
-
Sulfur-Containing Auxiliaries (Thiazolidinethiones): Offer unique reactivity and stereoselectivity, particularly in aldol reactions.
The Logic of Stereochemical Control: A Mechanistic Overview
The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable transition state, favoring the formation of one diastereomer over the other. This is typically achieved through a combination of steric hindrance and chelation control.
Evans' Oxazolidinone Auxiliaries: Chelation-Controlled Stereoselectivity
Evans' auxiliaries operate through the formation of a rigid, chelated enolate. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.[1]
Pseudoephedrine-Based Auxiliaries: A Rigid Conformational Lock
The chiral backbone of pseudoephedrine, when attached to a carbonyl group, forms a stable, chelated enolate upon deprotonation. The methyl and phenyl groups of the auxiliary create a well-defined steric environment, directing the electrophile to a specific trajectory.[4]
SAMP/RAMP Hydrazones: Aza-Enolate Rigidity
The SAMP and RAMP auxiliaries form chiral hydrazones with aldehydes and ketones. Deprotonation generates a rigid, planar aza-enolate where the pyrrolidine ring and its methoxymethyl group effectively shield one face, leading to highly stereoselective alkylation.[5]
Thiazolidinethiones: The Influence of Sulfur
Similar to oxazolidinones, thiazolidinethiones form chelated enolates. The presence of the thiocarbonyl group can influence the Lewis acidity of the chelating metal and the geometry of the transition state, sometimes leading to different stereochemical outcomes compared to their oxo-counterparts.[6]
Protocol 1: Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary [7]
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propanoyl chloride (1.1 eq) and stir for 1 hour at 0 °C.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography.
-
Enolate Formation and Alkylation: To a solution of the N-propanoyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. After stirring for 30 minutes, add benzyl bromide (1.2 eq). Stir the reaction mixture at -78 °C for 2 hours.
-
Cleavage: The purified alkylated product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (4.0 eq) and 30% aqueous hydrogen peroxide (8.0 eq) are added, and the mixture is stirred vigorously for 4 hours. [8][9]The reaction is then quenched with aqueous sodium sulfite. After acidification, the product is extracted, and the chiral auxiliary can be recovered from the aqueous layer.
Protocol 2: Asymmetric Alkylation with a Pseudoephedrine Amide Auxiliary [3]
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq) in CH2Cl2, add propanoyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.
-
Enolate Formation and Alkylation: To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF at -78 °C, add LDA (2.2 eq). After 1 hour, add the alkyl halide (1.5 eq) and stir for 4 hours.
-
Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic (e.g., 9 N H2SO4 in dioxane at 115 °C) or basic (e.g., tetrabutylammonium hydroxide in t-BuOH/water at 95 °C) conditions. [3]The pseudoephedrine auxiliary can be recovered. [10]
Protocol 3: Asymmetric Alkylation with a SAMP Hydrazone Auxiliary [11]
-
Hydrazone Formation: A mixture of the ketone (1.0 eq) and SAMP (1.1 eq) is heated at 60 °C overnight. The crude hydrazone is purified by distillation.
-
Alkylation: The SAMP hydrazone (1.0 eq) is dissolved in dry THF and cooled to -78 °C. LDA (1.1 eq) is added, and the mixture is stirred for 2 hours. The electrophile (1.2 eq) is then added, and the reaction is slowly warmed to room temperature.
-
Cleavage and Auxiliary Recovery: The hydrazone is cleaved by ozonolysis at -78 °C followed by workup. Alternatively, milder cleavage can be achieved with oxalic acid, which allows for the recovery of the SAMP auxiliary in high yield and purity. [12]
Auxiliary Removal and Recyclability
A critical aspect of the practical application of chiral auxiliaries is the ease and efficiency of their removal from the desired product and their potential for recycling.
| Auxiliary | Cleavage Method(s) | Auxiliary Recovery |
| Evans' Oxazolidinone | LiOH/H₂O₂, LiBH₄, Red-Al, etc. | Good to excellent |
| Pseudoephedrine Amide | Acidic or basic hydrolysis, organometallic addition, reduction | Excellent |
| SAMP/RAMP Hydrazone | Ozonolysis, oxalic acid, Cu(OAc)₂ | Good to excellent (especially with oxalic acid) |
| Thiazolidinethione | Reduction (e.g., DIBAL-H), hydrolysis | Good |
Conclusion: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost, availability, and ease of removal.
-
This compound provides access to a unique class of auxiliaries that are particularly valuable for constructing nitrogen- and oxygen-containing heterocyclic systems.
-
Evans' Oxazolidinone Auxiliaries remain the benchmark for a wide range of asymmetric reactions, offering exceptional levels of stereocontrol and a wealth of literature precedent.
-
Pseudoephedrine-Based Auxiliaries present a highly practical and cost-effective alternative, delivering excellent stereoselectivity in alkylation reactions.
-
SAMP/RAMP Hydrazones are unparalleled for the high-fidelity α-alkylation of carbonyl compounds.
-
Thiazolidinethiones offer complementary reactivity and stereoselectivity to their oxazolidinone counterparts, expanding the synthetic chemist's toolkit.
Ultimately, a thorough understanding of the mechanistic principles and practical nuances of each class of chiral auxiliary empowers researchers to make informed decisions and design efficient and highly stereoselective syntheses of complex chiral molecules.
References
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
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- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination: Chiral Chromatography vs. The Alternatives
For any researcher, scientist, or drug development professional working with chiral molecules, the accurate determination of enantiomeric excess (ee) is not just a procedural step; it is a fundamental requirement for ensuring safety, efficacy, and quality. The biological activity of a drug can be confined to a single enantiomer, while its mirror image may be inactive or, in the worst-case scenario, dangerously toxic. This guide provides an in-depth, objective comparison of the primary analytical techniques for ee determination, with a focus on the gold standard—chiral chromatography—and its performance against other common methods.
The Principle of Chiral Recognition: Why Separation is Key
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge.[1] The key to resolving them lies in creating a chiral environment where they interact differently. Chiral chromatography masterfully achieves this by using a Chiral Stationary Phase (CSP). The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[1][2] One enantiomer forms a more stable complex, causing it to be retained longer on the column, thus enabling separation and subsequent quantification.[3]
The power of this technique lies in the diversity of available CSPs, which offer a range of interaction mechanisms:
-
Polysaccharide-based CSPs (e.g., cellulose, amylose): These are often the first choice for method development due to their broad applicability and ability to form inclusion complexes.[4][5]
-
Pirkle-type (brush-type) CSPs: These synthetic phases provide chiral recognition through hydrogen bonding, π-π interactions, and dipole-dipole interactions.[2][4]
-
Protein-based CSPs: Immobilized proteins offer a complex array of chiral centers, facilitating separation through a combination of hydrophobic and electrostatic interactions.[2][4]
-
Cyclodextrin-based CSPs: These phases work on an inclusion principle, where one enantiomer fits more precisely into the chiral cavity of the cyclodextrin molecule.[2][4]
Comparative Analysis: A Head-to-Head Battle for Enantiomeric Purity
While chiral chromatography is the most widely used method for its reliability and accuracy, other techniques have their place.[1][6] The choice of method depends on the specific requirements of the analysis, such as desired accuracy, sample throughput, and available instrumentation.[3]
| Parameter | Chiral Chromatography (HPLC/SFC/GC) | Chiral NMR Spectroscopy | Polarimetry | Circular Dichroism (CD) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Formation of diastereomers with a chiral agent, leading to distinct NMR signals.[3] | Measures the rotation of plane-polarized light by a chiral sample.[7] | Measures the differential absorption of left and right circularly polarized light.[8] |
| Accuracy & Precision | High (often considered the gold standard).[6] | Good, but can be influenced by impurities and baseline resolution. | Lower, sensitive to impurities, concentration, and temperature.[9][10][11] | Moderate, can be used for quantitative analysis but is more often for structural information.[8][12] |
| Sensitivity (LOD/LOQ) | Very High, especially with UV or MS detectors.[13] | Lower sensitivity compared to chromatography.[14] | Generally low sensitivity.[9][14] | Lower sensitivity than UV detectors in HPLC.[13] |
| Sample Throughput | Moderate to High (automated systems). | High, ideal for rapid screening.[3] | High, measurements are rapid.[9] | High, rapid spectral acquisition. |
| Requirement for Standards | Requires reference standards for peak identification and validation.[13] | Does not necessarily require a pure enantiomer standard if signals can be assigned. | Requires a pure enantiomer standard to determine specific rotation.[7] | Can be used without pure standards in some HPLC-CD setups.[13] |
| Development Time | Can be time-consuming to develop a robust method. | Relatively fast if a suitable chiral agent is known. | Minimal, if specific rotation is known. | Minimal for basic analysis. |
| Cost (Instrument & Consumables) | High initial instrument cost, moderate consumable cost. | High instrument cost (NMR spectrometer). | Lower instrument cost. | Moderate to high instrument cost. |
| Destructive vs. Non-destructive | Destructive. | Non-destructive. | Non-destructive.[9] | Non-destructive. |
Workflow for Enantiomeric Excess Determination by Chiral HPLC
The development of a robust chiral HPLC method is a systematic process. The following workflow outlines the key decision points and experimental steps.
Caption: Chiral HPLC method development workflow.
Experimental Protocol: A Step-by-Step Guide to Chiral HPLC Method Development
This protocol provides a generalized approach for developing a chiral HPLC method for a novel compound.
1. Analyte Characterization:
- Determine the solubility of the analyte in common HPLC solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile, water).
- Determine the pKa to decide if mobile phase additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) are needed to improve peak shape.[15]
- Acquire a UV spectrum to determine the optimal wavelength for detection.
2. Initial Screening (Column and Mobile Phase):
- Objective: To find initial conditions that show any separation (baseline or partial).
- Columns: Screen on a set of complementary CSPs. A good starting point is one amylose-based and one cellulose-based column.
- Mobile Phases:
- Normal Phase: Start with a simple mobile phase like n-Hexane/2-Propanol (90:10 v/v).[15] If the analyte is basic, add 0.1% diethylamine; if acidic, add 0.1% trifluoroacetic acid.[15]
- Reversed Phase: Use a mobile phase such as Acetonitrile/Water or Methanol/Water with a buffer.
- Flow Rate: Begin with a standard flow rate of 1.0 mL/min.[5]
3. Method Optimization:
- Objective: To achieve baseline resolution (Rs ≥ 1.5) and optimal run time.
- Solvent Ratio: Adjust the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane). Decreasing the strong solvent percentage will generally increase retention and may improve resolution.
- Alcohol Choice: If using a polysaccharide column, switching the alcohol (e.g., from isopropanol to ethanol) can dramatically change selectivity.
- Temperature: Lowering the column temperature can sometimes improve resolution, as chiral recognition is often enthalpically driven.[16]
- Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[16]
4. Method Validation:
- Once an optimized method is established, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[17][18][19][20]
- Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and any impurities.
- Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
- Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery experiments.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
- Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion and Expert Recommendation
For the majority of applications in research, development, and quality control, chiral HPLC is the undisputed gold standard for determining enantiomeric excess . Its high accuracy, precision, sensitivity, and the robustness of validated methods make it superior to other techniques.[3][6]
While NMR offers high throughput for initial screening and polarimetry can be a quick check for bulk samples, neither provides the quantitative rigor and impurity profiling capabilities of a well-developed chiral chromatography method. Circular dichroism is a powerful tool for stereochemical analysis but is less frequently used for routine quantitative ee determination.[13][21]
Ultimately, the investment in developing and validating a chiral chromatography method provides the highest degree of confidence in the enantiomeric purity of a chiral compound, a non-negotiable requirement in the pharmaceutical industry.
References
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Chiral column chromatography. Wikipedia. Available from: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]
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An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Publishing. Available from: [Link]
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Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. ACS Publications. Available from: [Link]
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An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. ResearchGate. Available from: [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
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Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available from: [Link]
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EXERCISES Elaborate the following: Five advantages of polarimetry over ot.. Filo. Available from: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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The Secrets to Mastering Chiral Chromatography. RotaChrom. Available from: [Link]
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Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Optica Publishing Group. Available from: [Link]
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Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available from: [Link]
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Circular Dichroism Spectroscopy: A Facile Approach for Quantitative Analysis of Captopril and Study of Its Degradation. PMC. Available from: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]
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Determination of enantiomeric excess. Available from: [Link]
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Measuring Chiral Purity. OpenOChem Learn. Available from: [Link]
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Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available from: [Link]
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Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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Validation of analytical procedures according to the ICH guidelines. Efor Group. Available from: [Link]
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Polarimetry. Chemistry Online @ UTSC. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Computational Models in Drug Development
In the contemporary landscape of pharmaceutical research, the once-distinct realms of computational modeling and wet-lab experimentation have merged into a powerful, synergistic partnership.[1][2] This integration has revolutionized drug discovery, moving it from a process reliant on serendipity and brute-force screening to a more rational, efficient, and precise workflow.[2] For researchers, scientists, and drug development professionals, mastering the art of cross-referencing in silico predictions with empirical data is no longer a niche skill but a fundamental necessity for accelerating the journey from target identification to clinical candidate.
This guide provides an in-depth technical framework for this integrative process. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just the "how" but the critical "why" behind each step. Our focus is on establishing a self-validating system where computational models and experimental results iteratively inform and refine one another, ensuring the highest degree of scientific integrity and trustworthiness.
Pillar 1: The Spectrum of Computational Models in Drug Discovery
Computational models serve as the theoretical scaffold of a drug discovery campaign, allowing for the rapid screening of vast chemical spaces and the generation of testable hypotheses at a fraction of the cost and time of traditional methods.[1][3] The choice of model is dictated by the specific biological question at hand.
Causality of Model Selection: The decision to use a structure-based method like molecular docking, for instance, is predicated on the availability of a high-resolution 3D structure of the target protein.[1] In its absence, ligand-based approaches such as QSAR become the logical choice, leveraging the known activity of existing molecules to predict the activity of new ones.[1][4]
| Computational Model Type | Core Principle | Primary Application | Strengths | Limitations |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein.[1] | Virtual screening, lead optimization, binding mode prediction. | Fast, computationally inexpensive, visually intuitive. | Scoring functions can be inaccurate; treats protein as rigid. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time, providing insights into conformational changes.[2] | Understanding protein flexibility, binding kinetics, allosteric effects. | Provides a dynamic view of interactions; high detail. | Computationally intensive; limited by simulation timescale. |
| QSAR/QSPR | (Quantitative Structure-Activity/Property Relationship) Relates chemical structure to biological activity or properties.[4] | Predicting activity of new compounds, ADMET property modeling. | Fast, does not require a 3D target structure. | Predictive power is limited to the chemical space of the training data. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity.[1] | Virtual screening, scaffold hopping. | Can be used without a known target structure; intuitive. | Can be overly simplistic; may miss novel binding modes. |
| Machine/Deep Learning | Uses algorithms to learn patterns from large datasets to predict drug-target interactions, properties, etc.[2][5] | De novo design, bioactivity prediction, personalized medicine. | Can identify complex, non-linear relationships; highly predictive. | Requires large, high-quality datasets; "black box" nature can be a challenge. |
Pillar 2: The Empirical Bedrock: Experimental Validation Assays
Experimental data provides the ground truth against which all computational predictions must be judged.[6][7] These assays are not merely confirmatory; they are an integral part of the discovery engine, providing the critical data needed to refine and improve the predictive power of the models.
Causality of Assay Selection: The choice of assay directly corresponds to the parameter predicted by the computational model. If a docking simulation predicts high binding affinity, a biophysical binding assay (like SPR or ITC) is the appropriate validation tool. If a QSAR model predicts cellular toxicity, a cell viability assay (like MTT) is required to confirm this.
| Experimental Assay Type | Parameter Measured | Purpose in Validation | Strengths | Limitations |
| Biophysical Binding Assays (SPR, ITC) | Binding affinity (KD), kinetics (kon/koff), thermodynamics. | Directly validates docking and free energy calculations. | Provides precise, quantitative data on direct interaction. | Can be low-throughput; requires purified protein. |
| EnBiochemical Assays | Enzyme inhibition (IC50/Ki), activation. | Validates predictions against enzyme targets. | High-throughput; directly measures functional impact on the target. | Does not reflect the cellular environment. |
| Cell-Based Assays (e.g., Reporter, Viability) | Cellular potency (EC50), target engagement, cytotoxicity. | Validates the effect of a compound in a biological context. | More physiologically relevant; assesses membrane permeability. | More complex; results can be affected by off-target effects. |
| Structural Biology (X-ray, Cryo-EM) | High-resolution 3D structure of the protein-ligand complex. | The ultimate validation of a predicted binding mode from docking. | Provides definitive atomic-level detail of the interaction. | Technically challenging, time-consuming, not always feasible. |
| In Vivo Models | Efficacy, pharmacokinetics (PK), and toxicology in a whole organism. | Validates the overall therapeutic hypothesis and safety profile. | Highest level of biological relevance. | Expensive, low-throughput, ethically complex. |
The Bridge: A Step-by-Step Workflow for Integrated Data Cross-Referencing
The power of this approach lies in its iterative nature. The workflow is not linear but cyclical, creating a feedback loop that continually enhances the accuracy of both prediction and experimentation.
Caption: Iterative workflow for integrating computational and experimental data.
Detailed Protocol:
-
Hypothesis and Model Selection:
-
Action: Clearly define the biological question (e.g., "Identify novel inhibitors for Kinase X").
-
Causality: The nature of the target and available data dictates the model. If the structure of Kinase X is known, structure-based design is initiated. If not, a ligand-based approach using known inhibitors is chosen.
-
Output: A selected computational strategy (e.g., molecular docking against the ATP-binding site of Kinase X).
-
-
In Silico Prediction:
-
Action: Execute the computational model. This could involve docking a library of millions of compounds.
-
Causality: This step rapidly filters a vast virtual library to a manageable number of high-priority candidates for experimental testing, saving immense resources.
-
Output: A ranked list of candidate compounds with predicted binding scores and poses.
-
-
Experimental Design for Validation:
-
Action: Design a series of experiments to test the top-ranked predictions.
-
Causality: The experiments must directly measure the predicted property. For docking predictions, a primary biochemical assay measuring IC50 is a logical first step, followed by orthogonal binding assays (e.g., SPR) for confirmed hits.
-
Output: A detailed experimental plan with defined protocols and success criteria.
-
-
In Vitro / In Vivo Data Acquisition:
-
Action: Execute the planned experiments according to standardized protocols.[8][9]
-
Causality: This step generates the crucial empirical data. Rigorous adherence to protocols ensures the data is reproducible and reliable for model comparison.[6]
-
Output: Quantitative data (e.g., IC50 values, KD values) for the tested compounds.
-
-
Comparative Analysis:
-
Action: Directly compare the experimental results with the computational predictions.
-
Causality: This is the critical cross-referencing step. Do the most potent compounds in the assay match the top-scoring compounds from the model? Discrepancies are as informative as confirmations.[7] A poor correlation may indicate a flawed docking score function or an incorrect binding pose prediction.
-
Output: A validated hit list, a correlation analysis, and a list of discrepancies to investigate.
-
-
Iterative Model Refinement:
-
Action: Use the experimental data to improve the computational model.
-
Causality: This closes the loop, making the system self-validating. Confirmed active and inactive compounds can be added to a machine learning model's training set. A confirmed X-ray crystal structure can be used to refine the docking protocol.[5]
-
Output: An improved, more predictive computational model for the next round of discovery.
-
Visualization of a Target Pathway
Understanding the biological context is paramount. Models and experiments often target a specific node in a complex signaling network.
Caption: Simplified MAPK/ERK signaling pathway, a common drug target.
Scientific Integrity: Best Practices for a Trustworthy Workflow
To ensure the results are robust, reproducible, and credible, a commitment to scientific integrity is essential.
-
Transparent Reporting: All aspects of the study must be meticulously documented. For computational work, this includes software versions, force field parameters, and scoring functions. For experimental work, follow established reporting guidelines like PRISMA for systematic reviews or MIAME for microarray data.[10][11] The goal is to provide enough detail for another researcher to replicate the work.[8][9]
-
Data Management: Use a centralized platform or database to manage both computational and experimental data. This ensures data integrity and facilitates seamless comparison.
-
Acknowledge Limitations: No model is perfect. Clearly define the applicability domain of computational models.[7] Acknowledge experimental uncertainties and potential sources of error in assays.[6]
-
Orthogonal Validation: Do not rely on a single experimental method. Validating a hit from a primary screen with a different, orthogonal assay (e.g., confirming an enzyme inhibitor's activity with a direct binding assay) significantly increases confidence in the result.[12]
Conclusion and Future Outlook
The integration of computational models and experimental data represents a fundamental paradigm shift in drug discovery.[2][13] This synergistic approach accelerates timelines, reduces costs, and, most importantly, enhances the rational design of novel therapeutics.[1][3] By creating an iterative, self-validating loop between prediction and empirical testing, we can navigate the complexities of biology with greater confidence and precision.
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- Combination of high-throughput in vitro and in silico new approach methods for ecotoxicology hazard assessment for fish. (2025). Environmental Toxicology and Chemistry.
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A Researcher's Guide to Benchmarking New Synthetic Methods Against Established Protocols
For researchers, scientists, and professionals in drug development, the evaluation of a new synthetic method extends beyond its novelty. A rigorous, objective comparison against established protocols is paramount to ascertain its true value and potential for adoption. This guide provides a comprehensive framework for conducting such benchmarks, emphasizing scientific integrity, experimental robustness, and clear data presentation.
The Imperative of Objective Comparison
The landscape of organic synthesis is in constant evolution. New methodologies promise greater efficiency, improved safety profiles, and access to novel chemical space.[1] However, for a new method to be widely adopted, it must demonstrate a tangible advantage over existing, trusted protocols. A head-to-head comparison provides the empirical evidence needed to make this determination. This guide will walk you through the critical aspects of designing and executing these comparative studies, ensuring your findings are robust, reproducible, and clearly communicated.
I. Foundational Principles of a Fair Benchmark
Before embarking on a comparative study, it is crucial to establish a framework that ensures a fair and unbiased evaluation. This involves a deep understanding of the incumbent method and a clear definition of the metrics for comparison.
A. Deconstructing the "Gold Standard"
The first step is to thoroughly analyze the established protocol. This goes beyond simply replicating the published procedure. It involves understanding its mechanistic underpinnings, its known limitations, and the historical context of its development. A critical review of the literature can reveal common failure points, substrate scope limitations, and previously reported optimization efforts.
B. Defining the Key Performance Indicators (KPIs)
A successful comparison hinges on the selection of appropriate Key Performance Indicators (KPIs). These metrics provide a quantitative basis for evaluation. While the specific KPIs may vary depending on the reaction, a comprehensive assessment should include:
-
Yield: The amount of desired product obtained from a reaction, which is a primary measure of manufacturing efficiency.[2]
-
Purity & Impurity Profiling: The cleanliness of the product, as impurities can have significant consequences, especially in pharmaceutical applications.[3]
-
Reaction Efficiency: This encompasses factors like reaction time, temperature, and pressure.
-
Cost of Goods (CoG): An estimation of the cost of raw materials, solvents, and catalysts on a per-gram or per-mole basis.
-
Process Mass Intensity (PMI) & E-Factor: These "green chemistry" metrics quantify the amount of waste generated relative to the desired product, providing insight into the environmental impact.[3]
-
Safety & Hazard Assessment: An evaluation of the toxicity and potential hazards associated with all reactants, intermediates, and byproducts.[3]
-
Scalability & Robustness: The ability of the reaction to be performed on a larger scale with consistent results.[4][5]
II. Designing a Robust Experimental Showdown
With the foundational principles in place, the next step is to design a series of experiments that will provide a rigorous and unbiased comparison. The "Design of Experiments" (DoE) methodology is a powerful statistical approach for this purpose, allowing for the simultaneous variation of multiple factors to efficiently map the "reaction space".[6]
A. The Power of Head-to-Head Comparison
The core of the benchmark is a direct, side-by-side comparison of the new method and the established protocol. This should be conducted under identical conditions wherever possible, using the same batches of starting materials, solvents, and reagents.
B. Experimental Workflow: A Visual Guide
The following diagram outlines a typical workflow for a comparative benchmarking study.
Caption: A generalized workflow for benchmarking a new synthetic method.
C. Protocol: A Tale of Two Syntheses
Below are detailed, step-by-step protocols for a hypothetical comparison between a new and an established method for a Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry.[1]
Established Protocol: "Classic" Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of sodium carbonate (2.0 mL, 4.0 mmol).
-
Reaction Conditions: Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
New Synthetic Method: "NextGen" Suzuki-Miyaura Coupling
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.1 mmol, 1.1 equiv), and [NextGen Catalyst] (0.01 mmol, 1 mol%).
-
Solvent and Base Addition: Add isopropanol (5 mL) and a 1 M aqueous solution of potassium phosphate (1.5 mL, 1.5 mmol).
-
Reaction Conditions: Heat the mixture to 50 °C under ambient atmosphere and stir for 1 hour.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The product is obtained in >98% purity and requires no further purification.
III. Data-Driven Verdict: Presenting the Evidence
The culmination of the experimental work is the clear and concise presentation of the data. This allows for a direct and objective comparison of the two methods.
A. The Comparative Data Table
A well-structured table is the most effective way to summarize the quantitative data.
| Key Performance Indicator (KPI) | Established Protocol | New Synthetic Method | Advantage |
| Yield (%) | 85 | 95 | +10% |
| Purity (by UPLC, %) | 95 | >99 | Higher Purity |
| Reaction Time (h) | 12 | 1 | 12x Faster |
| Reaction Temperature (°C) | 80 | 50 | Lower Energy |
| Catalyst Loading (mol%) | 3 | 1 | 3x Less Catalyst |
| Process Mass Intensity (PMI) | 55 | 25 | >50% Less Waste |
| Purification Method | Column Chromatography | Filtration | Simplified |
| Estimated Cost of Goods ($/g) | 15.00 | 12.50 | Lower Cost |
B. Visualizing the Chemical Pathway
Understanding the underlying chemical transformations is crucial for a complete comparison.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
IV. Conclusion: An Evidence-Based Path Forward
A new synthetic method's true worth is proven through rigorous, unbiased benchmarking against established protocols. By adhering to the principles of scientific integrity, employing robust experimental design, and presenting data with clarity, researchers can confidently assess the advantages and potential impact of their innovations. This guide provides a roadmap for that journey, empowering you to make data-driven decisions that advance the science of synthesis. The ultimate goal is not just to discover new reactions, but to develop methodologies that are demonstrably better, safer, and more sustainable.
V. References
-
Pure Synth. (2025, August 1). Key Metrics for Monitoring Quality in Chemical Synthesis. Available at:
-
Financial Models Lab. (2025, December 25). 7 Chemical Manufacturing KPIs: Margin, Yield, and Cost Control. Available at:
-
American Chemical Society. (2025, November 24). The Journal of Organic Chemistry - Author Guidelines. Available at:
-
The Royal Society of Chemistry. (n.d.). Experimental reporting. Available at:
-
ICDST E-print archive of engineering and scientific PDF documents. (n.d.). Guidelines for Authors. Available at:
-
(2025, April 4). Design of experiments: An efficient approach to process optimisation. Available at:
-
ACS Publications. (2024, April 10). A Brief Introduction to Chemical Reaction Optimization. Available at:
-
Murray, P. M., et al. (2015, December 24). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. Available at:
-
Bremner, S., et al. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Available at:
-
Roughley, S. D., & Jordan, A. M. (2015, November 16). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? ACS Publications. Available at:
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- 2. financialmodelslab.com [financialmodelslab.com]
- 3. pure-synth.com [pure-synth.com]
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- 5. dl.icdst.org [dl.icdst.org]
- 6. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
Comparative Guide: High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) for Reaction Byproduct Analysis
Executive Summary
In pharmaceutical process development, the ability to rapidly identify and characterize reaction byproducts is the rate-limiting step in route optimization. While Triple Quadrupole (QqQ) mass spectrometry remains the industry standard for targeted quantification (QC release), it often fails during the discovery phase where byproduct structures are unknown.
This guide evaluates the High-Resolution Mass Spectrometry (HRMS) workflow—specifically utilizing Orbitrap or Q-TOF technology—as the superior "product" for de novo byproduct identification. We compare its performance against the traditional QqQ alternative, providing experimental protocols and decision frameworks to ensure regulatory compliance (ICH M7/Q3A).
Technical Foundation: The Causality of Detection
To understand why HRMS is required for byproduct analysis, we must look at the mechanism of detection.
The Problem with Nominal Mass (QqQ)
Triple quadrupoles operate as mass filters. They are exceptionally sensitive when you know what you are looking for (Targeted MRM). However, for an unknown reaction byproduct, a QqQ provides only nominal mass (e.g., m/z 300).
-
Ambiguity: m/z 300 could be
, , or dozens of other formulas. -
Risk: You cannot confidently assign a structure, leading to potential misidentification of genotoxic impurities.
The HRMS Advantage (The "Product")
HRMS instruments measure mass-to-charge ratio with accuracy <5 ppm (parts per million).
-
Certainty: An observed mass of 300.1571 restricts the possible formulas to typically one or two chemically sensible options.
-
Isotopic Fidelity: HRMS preserves the fine isotopic structure (
, , ), allowing for "Isotope Pattern Matching" which validates the elemental composition.
Comparative Analysis: HRMS Profiling vs. QqQ Monitoring[1][2]
The following table contrasts the performance of the HRMS workflow against the QqQ alternative in the context of reaction monitoring.
| Feature | HRMS Workflow (The Solution) | QqQ Workflow (The Alternative) | Experimental Implication |
| Mass Accuracy | < 5 ppm (Exact Mass) | ~1000 ppm (Nominal Mass) | HRMS allows formula prediction; QqQ requires standards. |
| Acquisition Mode | Data Dependent Acquisition (DDA) | Multiple Reaction Monitoring (MRM) | HRMS captures all ions (retrospective analysis); QqQ captures only selected ions. |
| Sensitivity | High (femtomole range) | Ultra-High (attomole range) | QqQ is better for trace quantitation (<0.1%), but HRMS is sufficient for byproduct ID (>0.1%). |
| Structure ID | High (MS/MS + Formula) | Low (MS/MS only) | HRMS elucidates fragmentation pathways; QqQ confirms knowns. |
| Cost/Complexity | High Capital / High Skill | Medium Capital / Medium Skill | HRMS requires advanced data interpretation skills. |
Strategic Decision Framework
Use the following logic flow to determine the appropriate instrumentation for your specific stage of drug development.
Caption: Decision matrix for selecting MS instrumentation. HRMS is critical for the "Unknown" pathway, feeding into QqQ for routine monitoring once identified.
Experimental Protocol: The Self-Validating HRMS Workflow
This protocol is designed for the identification of a reaction byproduct (e.g., a degradant or side-reaction impurity) at the 0.1% level relative to the API.
Phase 1: Sample Preparation (Crucial for Integrity)
-
Quenching: Reactions must be quenched immediately to freeze the impurity profile.
-
Protocol: Add 50 µL reaction mixture to 950 µL cold quenching solvent (e.g., 50:50 MeCN:H2O with 0.1% Formic Acid).
-
Why? Prevents thermal degradation or post-sampling equilibrium shifts.
-
-
Concentration: Target approx. 0.1 mg/mL for the main peak. This ensures 0.1% impurities are visible at 100 ng/mL, well within HRMS dynamic range.
Phase 2: LC-HRMS Data Acquisition
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm) for general organics. Use HILIC for polar genotoxins (alkylating agents).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton donor for ESI+).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
MS Method (The "Secret Sauce"):
-
Mode:Data Dependent Acquisition (DDA) or TopN .
-
Logic: The MS performs a Full Scan (survey). If it detects an ion above a threshold (e.g., 5e4 counts) that is not on an exclusion list (background noise), it immediately isolates that ion and fragments it (MS/MS).
-
Resolution Setting: Set >30,000 (FWHM) to resolve isobaric interferences.
-
Phase 3: Data Analysis & Structure Elucidation[3]
-
Differential Analysis: Compare "Time 0" vs. "Time End" chromatograms. Use software (e.g., Compound Discoverer, UNIFI) to subtract background.
-
Elemental Composition: Use the exact mass (e.g., 300.1571) to generate formulas. Filter results using the Nitrogen Rule and Isotope Fidelity (Match score >90%).
-
Fragment Matching: Compare MS/MS fragments of the impurity with the API.
-
Shared Fragments: Indicate the core structure is intact.[1]
-
Shifted Fragments: Localize the modification (e.g., +16 Da shift on a specific fragment indicates oxidation on that moiety).
-
Case Study: Identification of a Mutagenic Impurity
Scenario: During the synthesis of Drug X (API), a new peak appears at RRT 0.85. The QqQ analysis showed a nominal mass of m/z 255, identical to a known benign intermediate.
HRMS Intervention:
-
Exact Mass Measurement: The HRMS determined the mass as 255.0523.
-
Formula Generation:
-
Benign Intermediate (
): Calculated m/z 255.0895 (Error: 145 ppm). REJECTED. -
Potential Genotoxin (
): Calculated m/z 255.0523 (Error: 0.1 ppm). ACCEPTED.
-
-
MS/MS Verification: The fragmentation spectrum showed a characteristic loss of 35 Da (Chlorine), confirming the presence of a halogenated side-product not present in the benign intermediate.
Outcome: The process was halted. The impurity was flagged as a Class 2 mutagen (ICH M7). The synthesis route was re-engineered to scavenge the chlorinating agent, eliminating the risk.
References
-
International Council for Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R2). ICH. [Link]
-
European Medicines Agency (EMA). (2014).[2] ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][3][4] EMA.[2][4] [Link]
-
Raman, N. V. V. S. S., et al. (2011). "Strategies for the identification of impurities in pharmaceutical products." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kaufmann, A. (2014).[3] "The practicability of high-resolution mass spectrometry in a routine environment." Analytical and Bioanalytical Chemistry. [Link]
-
Stingl, C., et al. (2014). "False discovery rates in orbitrap mass spectrometry." Journal of Proteome Research. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. lcms.cz [lcms.cz]
- 4. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Recyclability of Chiral Auxiliaries: An In-Depth Assessment of Isoxazolidine-Based Auxiliaries
In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is critically dependent on its recyclability.[1] An ideal auxiliary can be efficiently attached to a substrate to direct a stereoselective transformation, readily cleaved from the product, and recovered in high yield for subsequent reuse without loss of enantiomeric purity. This guide provides a comparative assessment of the recyclability of isoxazolidine-based chiral auxiliaries against established and commonly used alternatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Critical Role of Recyclability in Asymmetric Synthesis
The use of chiral auxiliaries is a powerful and reliable strategy for controlling stereochemistry in the synthesis of enantiomerically pure compounds.[2] This method's primary drawback, however, is the stoichiometric requirement of the chiral auxiliary, which can be a significant cost driver, especially in large-scale synthesis. Efficient recycling of the auxiliary is therefore not merely a matter of "green chemistry" but a crucial factor in the overall process economy. Key metrics for assessing recyclability include the yield of the recovered auxiliary, its chemical and enantiomeric purity after recovery, and the ease and safety of the recovery process.[1]
Isoxazolidine-Based Chiral Auxiliaries: A Recyclability Profile
Isoxazolidine-based chiral auxiliaries, readily synthesized via 1,3-dipolar cycloaddition of nitrones and alkenes, have emerged as versatile tools in asymmetric synthesis. Their utility in controlling the stereochemistry of aldol reactions, alkylations, and other carbon-carbon bond-forming reactions is well-documented. However, the literature has placed a greater emphasis on their application in synthesis rather than on the development of standardized, high-yield recycling protocols.
Cleavage of N-Acyl Isoxazolidines and Inferred Recovery
The cleavage of the N-acyl bond in isoxazolidine derivatives is a necessary step to liberate the chiral product. Common methods for this transformation include hydrolytic, reductive, and transesterification procedures, which are analogous to those used for the well-established Evans oxazolidinone auxiliaries.
Inferred Protocol for Isoxazolidine Auxiliary Recovery:
While dedicated, optimized protocols for isoxazolidine auxiliary recycling are not as prevalent in the literature as for other auxiliaries, a general procedure can be inferred from standard cleavage reactions. The following represents a logical, chemically sound workflow for the recovery of the isoxazolidine auxiliary after a typical hydrolytic cleavage.
Experimental Protocol (Inferred):
-
Cleavage: The N-acyl isoxazolidine is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C to effect hydrolytic cleavage of the acyl group.
-
Quenching: The reaction is carefully quenched with an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.
-
Extraction of Chiral Product: The organic solvent is removed under reduced pressure. The aqueous layer is then acidified with an acid such as HCl, and the chiral carboxylic acid product is extracted with an organic solvent (e.g., ethyl acetate).
-
Auxiliary Recovery: The aqueous layer, now containing the protonated isoxazolidine auxiliary, is basified to a pH > 10 with a strong base (e.g., NaOH).
-
Extraction of Auxiliary: The liberated free isoxazolidine auxiliary is then extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic extracts containing the auxiliary are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the recovered auxiliary. Further purification can be achieved by recrystallization or column chromatography.
The causality behind this proposed workflow lies in the differential solubility of the components at various pH levels. The acidic product is extractable at low pH, while the basic auxiliary is recovered after basification of the aqueous layer.
Comparative Analysis with Established Chiral Auxiliaries
To provide a clear context for the recyclability of isoxazolidine-based auxiliaries, a comparison with well-established auxiliaries is essential. The following sections detail the recycling protocols and reported recovery yields for Evans oxazolidinones, pseudoephedrine, and Oppolzer's sultam.
Evans Oxazolidinones
Evans oxazolidinones are among the most widely used and well-characterized chiral auxiliaries.[2] Their cleavage and recovery are highly efficient and have been optimized over decades of use.
Experimental Protocol for Recovery:
The recovery protocol for Evans oxazolidinones is very similar to the inferred protocol for isoxazolidines and is a well-established procedure.[1]
-
Cleavage: Hydrolytic cleavage is typically performed with lithium hydroxide and hydrogen peroxide in a THF/water mixture.[3]
-
Work-up: The reaction is quenched with aqueous sodium sulfite.
-
Extraction: The organic solvent is removed, and the aqueous layer is acidified to allow for the extraction of the chiral carboxylic acid product. The aqueous layer retains the recovered oxazolidinone.[1]
-
Purification: The aqueous layer is concentrated, and the recovered oxazolidinone is purified by recrystallization.[1]
High recovery yields for Evans auxiliaries are consistently reported in the literature.
Pseudoephedrine
Pseudoephedrine is a versatile and cost-effective chiral auxiliary, and its recovery is a straightforward process.[2]
Experimental Protocol for Recovery:
-
Cleavage: The pseudoephedrine amide is cleaved by acidic or basic hydrolysis. For acidic hydrolysis, refluxing in a mixture of sulfuric acid and dioxane is common.[1]
-
Work-up and Extraction: After cooling, the mixture is diluted with water, and the carboxylic acid product is extracted with an organic solvent.
-
Auxiliary Recovery: The aqueous layer, containing the protonated pseudoephedrine, is basified to a pH > 12 with a strong base (e.g., NaOH). The liberated free amine is then extracted with an organic solvent like dichloromethane.[1]
-
Purification: The combined organic extracts containing the auxiliary are dried, filtered, and the solvent is removed under reduced pressure. The recovered pseudoephedrine can be further purified by distillation or recrystallization.[1]
Oppolzer's Sultam
Oppolzer's camphorsultam is another highly effective chiral auxiliary, and its recovery has been successfully integrated into continuous flow processes, highlighting its robustness and efficiency.
Experimental Protocol for Recovery (Batch):
-
Cleavage: The N-acyl sultam can be cleaved under various conditions depending on the desired product. For obtaining the carboxylic acid, saponification with a base like lithium hydroxide is common.
-
Work-up and Extraction: The reaction mixture is worked up to separate the chiral product from the auxiliary. This often involves acidification and extraction.
-
Auxiliary Recovery: The auxiliary is recovered from the appropriate aqueous or organic layer, depending on the work-up procedure.
-
Purification: The recovered sultam is typically purified by recrystallization.
Recent advancements have demonstrated the recycling of Oppolzer's sultam in a continuous flow system with high efficiency.[4][5][6] In such a setup, the auxiliary can be separated from the product stream and fed back into the reactor, achieving a "pseudo-catalytic" use of the auxiliary.[4][6] Reported crude recovery yields in these systems are in the range of 71-79%, with recrystallization affording >99% purity.[4][6]
Quantitative Comparison of Chiral Auxiliary Recyclability
| Chiral Auxiliary | Typical Cleavage Method | Ease of Recovery | Reported Recovery Yield | References |
| Isoxazolidine-based | Hydrolytic (LiOH/H₂O₂) | Moderate (Inferred Protocol) | Data not readily available | - |
| Evans Oxazolidinones | Hydrolytic (LiOH/H₂O₂) | High | >90% (typically) | [3] |
| Pseudoephedrine | Acidic or Basic Hydrolysis | High | High (often quantitative) | [1] |
| Oppolzer's Sultam | Various (e.g., Saponification) | High | 71-79% (crude, flow) | [4][6] |
Visualizing the Recycling Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the recovery processes for the discussed chiral auxiliaries.
Caption: Recycling workflow for Evans Oxazolidinones.
Caption: Recycling workflow for Pseudoephedrine.
Caption: Proposed recycling workflow for Isoxazolidine Auxiliaries.
Conclusion and Future Outlook
The recyclability of a chiral auxiliary is a paramount consideration for its practical application in both academic and industrial settings. While isoxazolidine-based chiral auxiliaries offer significant advantages in terms of their synthesis and stereodirecting capabilities, the development and documentation of standardized, high-yield recycling protocols lag behind those of more established auxiliaries like Evans oxazolidinones and pseudoephedrine.
The inferred recovery protocol for isoxazolidines, based on sound chemical principles, suggests that efficient recycling is feasible. However, the lack of readily available quantitative data highlights a critical area for future research. The optimization of cleavage and recovery conditions to maximize yield and purity will be essential for elevating isoxazolidine-based auxiliaries to the same level of practical utility as their more established counterparts. For researchers and drug development professionals, the choice of a chiral auxiliary must be a holistic one, weighing not only its performance in the key stereoselective step but also the efficiency and economics of its recovery and reuse.
References
- A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. (2025). BenchChem.
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130–2134. [Link]
-
Chiral auxiliary. (2023). In Wikipedia. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). Australian Journal of Chemistry. [Link]
-
Chiral Auxiliary Recycling in Continuous Flow: Automated Recovery and Reuse of Oppolzer's Sultam. (2018). Semantic Scholar. [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). Chemical Science. [Link]
-
Large-Scale Preparation of Oppolzer's Glycylsultam. (2021). Organic Syntheses. [Link]
-
Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. (2018). ResearchGate. [Link]
-
Rathnayake, U., Kaniskan, H. Ü., Hu, J., Parker, C. G., & Garner, P. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. [Link]
-
Asymmetric Synthesis. (n.d.). University of York. [Link]
-
Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. SciSpace. [Link]
-
Garcia, J. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]
-
Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PubMed. [Link]
-
Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. (2023). ResearchGate. [Link]
Sources
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- 3. connectsci.au [connectsci.au]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-Isoxazolidin-4-ol Hydrochloride
The isoxazolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1][2] The hydrochloride salt form suggests good water solubility. However, the lack of a specific Safety Data Sheet (SDS) necessitates treating this compound with a high degree of caution, assuming it may possess unknown hazardous properties.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a conservative approach to personal protection is paramount. The fundamental principle is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.
Recommended PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them frequently.
-
Body Protection: A laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling the powder outside of a containment hood.
| Personal Protective Equipment | Specification |
| Eye Protection | ANSI Z87.1 certified safety goggles and face shield |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) |
| Body Protection | Laboratory coat; chemical-resistant apron as needed |
| Respiratory Protection | Use in a certified chemical fume hood |
II. Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Waste Collection Protocol:
-
Identify and Classify: Treat all waste containing (S)-Isoxazolidin-4-ol Hydrochloride as hazardous chemical waste.[4]
-
Select Appropriate Containers:
-
Solid Waste: For solid this compound, use a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a leak-proof container made of a material compatible with the solvent used. Chlorinated and non-chlorinated solvent waste must be kept separate.[5]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[6] Secondary containment should be used to prevent the spread of material in case of a leak.
III. Spill Management: A Plan for the Unexpected
Even with the most careful handling, spills can occur. A well-defined spill response plan is essential to mitigate any potential hazards.
Immediate Actions in Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical absorbent pads or granules). Do not use combustible materials like paper towels to clean up spills of oxidizing materials.
-
Cleanup:
-
For small spills of solid material, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
For small liquid spills, use an absorbent material to soak up the liquid and place it in the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water. All materials used for cleanup should be disposed of as hazardous waste.[7]
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
IV. Disposal Pathway: From Your Lab to Final Disposition
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[4][6] Adherence to institutional and regulatory protocols is mandatory.
Disposal Workflow:
Caption: Disposal workflow for this compound.
V. Decontamination Procedures
All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.
Equipment Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable solvent that is known to dissolve the compound. This rinseate must be collected and disposed of as hazardous waste.
-
Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. By following these guidelines, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety office for guidance.
References
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Waste Disposal Handbook. (n.d.). University of Essex. Retrieved from [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2018). MDPI. Retrieved from [Link]
-
Hazardous Waste. (2025-2026). EHSO Manual. Retrieved from [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2020). MDPI. Retrieved from [Link]
-
Synthetic strategies to prepare the isoxazolidine ring. (n.d.). ResearchGate. Retrieved from [Link]
-
Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. (2016). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. essex.ac.uk [essex.ac.uk]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal Protective Equipment & Handling Guide: (S)-Isoxazolidin-4-ol Hydrochloride
[1]
Executive Summary: The "Respect the Chemistry" Protocol
(S)-Isoxazolidin-4-ol Hydrochloride is not merely a generic reagent; it is a chiral building block, likely serving as a core scaffold for glutamate receptor ligands or novel antimicrobials.[1] Its handling requires a dual-threat mitigation strategy: protecting the operator from the acidic/bioactive nature of the salt, and protecting the molecule from moisture-induced degradation (deliquescence) and racemization.[1]
Immediate Action Required:
-
Treat as Potentially Bioactive: Due to the isoxazolidine core's structural similarity to cycloserine and other NMDA/AMPA receptor modulators, handle as a potent compound even if specific toxicology is incomplete.
-
Humidity Control: This HCl salt is hygroscopic.[1] Minimize atmospheric exposure time.[1][2][3]
Hazard Architecture & Risk Assessment
To select the correct PPE, we must deconstruct the molecule into its risk components.
| Component | Hazard Class (GHS) | Physiological Mechanism | Operational Risk |
| Hydrochloride Salt | Skin/Eye Irritant (H315, H319) | Hydrolysis on mucous membranes releases HCl acid.[1] | Corrosive dust inhalation; immediate eye pain upon contact.[1] |
| Isoxazolidine Core | Acute Tox. 4 (H302) (Predicted) | Potential neuroactivity (glutamatergic modulation).[1] | Systemic absorption via inhalation or accidental ingestion.[1] |
| Fine Powder Form | STOT SE 3 (H335) | Mechanical irritation of the respiratory tract.[1] | Aerosolization during weighing/transfer.[1] |
Senior Scientist Insight: Never underestimate the "HCl dust."[1] While the organic portion might be mild, the salt form turns moisture in your eyes or lungs into a localized acidic environment immediately. Goggles are not optional.
The PPE Matrix: A Self-Validating System
Do not default to "standard lab wear."[1] Use this matrix to validate your choices.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering Control First: The primary barrier must be airflow (face velocity 0.3–0.5 m/s).[1] If weighing outside a hood (not recommended), a fitted N95 is required to block hygroscopic dust particles.[1] |
| Ocular | Chemical Splash Goggles | Seal Integrity: Safety glasses allow dust entry from the side.[1] Goggles form a seal that prevents acidic dust from migrating into the eye via air currents.[1] |
| Dermal (Hand) | Nitrile Gloves (Double Layer) Inner: 4 mil (0.10mm) Outer: 5-8 mil (0.12mm+) | Permeation & pH: Nitrile offers excellent resistance to organic salts and dilute acids.[1] Double gloving allows you to strip the outer layer if contaminated by the sticky, hygroscopic solid without exposing skin. |
| Body | High-Neck Lab Coat (Tyvek sleeves optional) | Exposure Minimization: Covers the "neck gap" often left vulnerable by standard coats.[1] Tyvek sleeves prevent powder accumulation on fabric cuffs.[1] |
Operational Protocol: Handling Hygroscopic Salts
This workflow minimizes the time the substance is exposed to ambient moisture, preserving the S-enantiomer purity and preventing clumping.
Step 1: Preparation (The "Dry Run")
-
Equip: Don full PPE (Goggles, Double Nitrile, Lab Coat).
-
Environment: Verify Fume Hood airflow.
-
Tools: Pre-weigh your receiving vessel (flask/vial) before opening the reagent bottle.[1] Have your solvent ready immediately.[1]
Step 2: The Transfer (Static & Moisture Control)
-
Static Management: HCl salts often carry static charge, causing them to "fly." Use an antistatic gun if available, or use a metal spatula (grounded) rather than plastic.[1]
-
Speed: Open the container, weigh the required amount, and close it immediately.
-
Pro-Tip: Do not return excess material to the stock bottle. This introduces moisture that will degrade the remaining stock.[1] Dispose of excess as waste.
-
Step 3: Solubilization
-
Exotherm Warning: Dissolving HCl salts in water is exothermic.[1] Add the solid to the solvent slowly.
-
Venting: If neutralizing the salt (e.g., with bicarbonate) to obtain the free base, expect significant CO₂ evolution. Do not cap the vessel until off-gassing is complete.[1]
Step 4: Decontamination[1][5]
-
Wipe Down: Wipe the balance area with a wet paper towel (dissolves the salt), then a dry one.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[1]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of the handling process, emphasizing the "Critical Control Points" (CCP) where safety is most at risk.
Figure 1: Operational workflow emphasizing the Critical Control Point (CCP) at the weighing stage due to hygroscopic risks.
Disposal Strategy: Cradle-to-Grave
Disposal must comply with local EHS regulations.[1] The following is a standard chemical hygiene protocol for organic salts.
Do NOT:
-
Do not mix with Bleach (Sodium Hypochlorite).[1] The amine functionality in the isoxazolidine ring can react to form chloramines (toxic gas).
-
Do not dispose of down the drain without neutralization (unless explicitly permitted by facility permits).[1]
Recommended Procedure:
-
Dissolution: Dissolve the solid waste in water.[1]
-
Neutralization: Slowly add Sodium Bicarbonate (NaHCO₃) to the solution.[1]
-
Segregation: Pour the resulting mixture into the Aqueous Organic Waste container.
-
Container: Rinse the original container three times (triple rinse). The first rinse goes into the waste container; subsequent rinses can usually go down the drain (verify with local EHS).[1]
References
-
Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: Isoxazolidine Hydrochloride Derivatives (General Class).[1] Retrieved from [1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][5][6] National Academies Press.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Labels and Pictograms.[1] Retrieved from [1]
-
Ansell. (2024).[1][4] Chemical Resistance Guide: Permeation & Degradation Data for Nitrile Gloves.[1] Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: 4-Hydroxyisoxazolidine (Parent Structure).[1] Retrieved from [1]
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. chempoint.com [chempoint.com]
- 3. quora.com [quora.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fens.sabanciuniv.edu [fens.sabanciuniv.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
